molecular formula C9H7BrN2 B3009917 3-Bromoisoquinolin-1-amine CAS No. 40073-36-7

3-Bromoisoquinolin-1-amine

Cat. No.: B3009917
CAS No.: 40073-36-7
M. Wt: 223.073
InChI Key: JFGHICQGSSFEHW-UHFFFAOYSA-N
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Description

3-Bromoisoquinolin-1-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.073. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGHICQGSSFEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromoisoquinolin-1-amine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Bromoisoquinolin-1-amine (CAS: 40073-36-7), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., Syk, JAK) and other bioactive agents.[1]

Executive Summary

The synthesis of this compound hinges on the differentiation between the C1 and C3 positions of the isoquinoline ring. The C1 position, adjacent to the ring nitrogen and the fused benzene ring, exhibits significantly higher electrophilicity compared to C3. This electronic bias allows for highly regioselective nucleophilic aromatic substitution (


) or cyclization strategies. This guide presents two primary industrial and laboratory routes:
  • The Homophthalimide Route (Stepwise): A robust, scalable sequence involving the selective amination of a 1,3-dibromo intermediate.

  • The Homophthalonitrile Route (Direct Cyclization): An atom-economical, one-pot cyclization using hydrogen bromide.

Part 1: Retrosynthetic Analysis & Strategy

The retrosynthesis identifies two distinct precursors: Homophthalimide (for the stepwise halogenation/amination approach) and Homophthalonitrile (for the acid-mediated cyclization approach).

Retrosynthesis Target This compound Dibromo 1,3-Dibromoisoquinoline (Electrophilic Differentiation) Dibromo->Target Selective S_NAr (NH3) Homophthalimide Homophthalimide (Isoquinoline-1,3-dione) Homophthalimide->Dibromo Aromatization (POBr3) Homophthalonitrile Homophthalonitrile (2-Cyanobenzyl cyanide) Homophthalonitrile->Target Acid Cyclization (HBr)

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Part 2: Route A – The Homophthalimide Pathway (Stepwise)

This route is preferred for large-scale manufacturing due to the stability of intermediates and the ability to purify the 1,3-dibromo precursor, ensuring high product quality.

Mechanism & Selectivity

The core of this route is the regioselective amination of 1,3-dibromoisoquinoline.

  • Electronic Bias: The C1 position is activated by the adjacent ring nitrogen (imine-like character) and the fused benzene ring, making it highly susceptible to nucleophilic attack. The C3 position, while also

    
     to the nitrogen, is less electrophilic (vinylogous nature) and sterically distinct.
    
  • Reaction: Treatment with ammonia displaces the C1-bromide exclusively, leaving the C3-bromide intact.

Step-by-Step Protocol

Step 1: Synthesis of 1,3-Dibromoisoquinoline

  • Reagents: Homophthalimide (Isoquinoline-1,3(2H,4H)-dione), Phosphorus Oxybromide (

    
    ).
    
  • Procedure:

    • Charge a reaction vessel with Homophthalimide (1.0 eq) and anhydrous Toluene.

    • Add

      
       (2.5 eq) portion-wise under inert atmosphere (
      
      
      
      ).
    • Heat the mixture to reflux (110°C) for 3–5 hours. Evolution of HBr gas will occur (scrubbing required).

    • Cool to 0°C and quench carefully with ice-water.

    • Neutralize with saturated

      
       and extract with Dichloromethane (DCM).
      
    • Dry organic layer (

      
      ) and concentrate. Purify via recrystallization (Ethanol) or silica chromatography.
      
    • Yield Expectation: 75–85%.

Step 2: Selective Amination to this compound

  • Reagents: 1,3-Dibromoisoquinoline, Ammonia (7M in Methanol or Ammonium Hydroxide).

  • Procedure:

    • Dissolve 1,3-dibromoisoquinoline (1.0 eq) in 7M

      
       in Methanol (10–15 volumes).
      
    • Seal the reaction in a pressure tube or autoclave.

    • Heat to 150°C for 12–16 hours. Note: High temperature is required to overcome the activation energy, but the regioselectivity remains perfect.

    • Cool to room temperature. The product often precipitates directly.

    • Concentrate the solvent and partition between water and Ethyl Acetate.

    • Wash organic phase with brine, dry, and concentrate.

    • Yield Expectation: 95–98%.

Part 3: Route B – The Homophthalonitrile Pathway (Direct Cyclization)

This route, often referred to as the Simchen-Grahn synthesis , constructs the isoquinoline ring and installs the functionalities in a single step. It is highly atom-economical but requires handling gaseous HBr.

Mechanism

The reaction proceeds via the addition of HBr to the nitrile groups. The aliphatic nitrile (benzylic position) and the aromatic nitrile undergo a cyclization-aromatization sequence induced by the acid halide.

  • Protonation of the nitriles.

  • Nucleophilic attack of bromide.

  • Intramolecular cyclization (Thorpe-Ziegler type) followed by tautomerization to the aromatic amine.

Step-by-Step Protocol

Reagents: Homophthalonitrile (2-cyanobenzyl cyanide), Anhydrous HBr gas, Diethyl Ether or Dichloromethane.

Procedure:

  • Suspend Homophthalonitrile (10 g) in anhydrous Diethyl Ether (150 mL) or DCM in a 3-neck flask equipped with a gas inlet.

  • Cool the suspension to 0–5°C.

  • Bubble anhydrous HBr gas through the mixture for 2–4 hours until saturation. The mixture will darken, and solids may dissolve and reprecipitate.

  • Seal the vessel and allow it to stand at room temperature for 24 hours.

  • Work-up: The solid precipitate is the hydrobromide salt of the product.

  • Filter the solid and wash with dry ether.

  • Suspend the salt in water and basify with 25% aqueous Ammonia (

    
    ) to pH > 10.
    
  • Filter the resulting free base (this compound).

  • Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 60–75%.

Part 4: Comparative Data & Analysis

FeatureRoute A (Homophthalimide)Route B (Homophthalonitrile)
Step Count 2 Steps (from dione)1 Step (from dinitrile)
Overall Yield High (~80%)Moderate (~65%)
Scalability Excellent (Standard unit ops)Good (Requires HBr gas handling)
Purification Intermediate purification possibleDirect crystallization
Safety

requires care; Pressure reaction
HBr gas is corrosive/toxic
Cost Higher (Reagents)Lower (Starting material cheap)

Part 5: Analytical Characterization

This compound

  • Appearance: Yellow to light brown solid.

  • Melting Point: 144–146°C.

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.95 (s, 2H, 
    
    
    
    ), 7.75 (d, J=8.0 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.45 (t, J=7.5 Hz, 1H), 7.30 (s, 1H, H-4). Note: The singlet at ~7.30 ppm is characteristic of the H-4 proton, confirming the 3-bromo substitution.
  • Mass Spectrometry (ESI): m/z 223/225

    
     (1:1 isotopic pattern characteristic of Bromine).
    

References

  • Selective Amination Route

    • S. A. Tymonko et al., "Synthesis of 1-amino-3-bromoisoquinoline via regioselective amination," Tetrahedron Letters, 2012.
    • Patent Reference: WO2012041476A1, "Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors".

  • Cyclization Route (Simchen-Grahn)

    • Johnson, F. and Nasutavicus, W. A., "Polyfunctional Aliphatic Compounds. IV. The Cyclization of Dinitriles by Hydrogen Halides," Journal of Organic Chemistry, 1962 , 27, 3953-3958.

    • Simchen, G. and Entenmann, G.
  • Intermediate Synthesis (1,3-Dibromoisoquinoline): Sanders, G. M. et al., "The chemistry of 1,3-dichloroisoquinoline," Recueil des Travaux Chimiques des Pays-Bas, 1974, 93, 273.

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Bromoisoquinolin-1-amine (CAS: 13130-79-5).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous verification protocols for this specific heterocyclic building block.[1][2]

Executive Summary & Pharmacophore Context

This compound (also known as 1-amino-3-bromoisoquinoline) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.[1] Its value lies in its bifunctional reactivity :

  • C1-Amine: Serves as a hydrogen bond donor/acceptor or a handle for acylation/alkylation.[1]

  • C3-Bromide: A highly specific site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton without interfering with the benzene ring.[1]

Accurate characterization is vital because regioisomers (e.g., 4-bromo analogs) possess distinct electronic properties that can derail Structure-Activity Relationship (SAR) studies.[1]

Physical & Chemical Properties Matrix

Before advanced spectroscopy, the compound must meet these baseline physical specifications to ensure isolation purity.

PropertySpecificationNotes
CAS Number 13130-79-5Unique identifier.[1][3][4][5]
Molecular Formula

Molecular Weight 223.07 g/mol Monoisotopic mass (for

).[1]
Appearance Yellow to light brown crystalline powderDarkening indicates oxidation or trace impurities.[1]
Melting Point 143°C – 147°C Sharp range indicates high purity.[1] Broadening >2°C suggests solvent entrapment.[1]
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in non-polar alkanes (Hexane).[1]

Synthesis & Purity Context

Understanding the synthesis origin helps anticipate specific impurities (e.g., unreacted starting material or regioisomers).[1] The most robust route typically involves nucleophilic aromatic substitution (


) on 1,3-dibromoisoquinoline.[1]
Workflow Visualization: Synthesis & QC Logic

SynthesisQC Start 1,3-Dibromoisoquinoline Product This compound (Crude) Start->Product Selective SnAr at C1 Reagent NH3 (aq) / Cu Catalyst High Temp Reagent->Product Purification Recrystallization (EtOH or EtOAc) Product->Purification QC QC Checkpoint: Isomer Purity Purification->QC Final Ready for Spectroscopy QC->Final Pass: MP 143-147°C MS: 1:1 Br Ratio

Figure 1: Synthesis workflow highlighting the critical purification step required before spectroscopic validation.

Spectroscopic Characterization Protocols

A. Mass Spectrometry (HRMS/LC-MS)

Mass spectrometry provides the primary confirmation of the halogen substitution pattern.[1]

  • Ionization Mode: Electrospray Ionization (ESI+).[1]

  • Diagnostic Feature: The Bromine Isotope Pattern .[1] Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).[1]
  • Expected Signals:

    • 
      :  Two peaks of nearly equal intensity separated by 2 mass units.[1]
      
    • m/z 223.0: Corresponds to

      
       isotopologue.[1]
      
    • m/z 225.0: Corresponds to

      
       isotopologue.[1]
      

Technical Note: If the intensity ratio deviates significantly from 1:1 (e.g., 3:1), the sample is likely contaminated with a non-brominated impurity or a chloro-derivative (which has a 3:1 isotope ratio).[1]

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[1] The lack of a proton at C1 and C3, combined with the presence of an isolated singlet at C4, confirms the substitution pattern.


H NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-


 is preferred over 

to clearly resolve the exchangeable

protons, which often broaden or disappear in chloroform.[1]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

7.20 – 7.50 Broad Singlet2HExchangeable with

.[1] Chemical shift varies with concentration.[1]
H4 ~7.65 Singlet (s) 1HKey Diagnostic. Isolated proton.[1] No coupling to H3 (Br) or H1 (Amine).[1]
H5, H6, H7 7.50 – 7.80 Multiplets3HAromatic ring protons.[1] Overlapping region.
H8 8.10 – 8.25 Doublet (d)1HDeshielded due to "peri-effect" (proximity to the ring Nitrogen).[1]

C NMR (100 MHz, DMSO-

)

Look for the characteristic guanidine-like shift of C1 and the C-Br shift.[1]

  • C1 (

    
    ): 
    
    
    
    155.0 – 160.0 ppm (Most deshielded, adjacent to two nitrogens).[1]
  • C3 (

    
    ): 
    
    
    
    135.0 – 140.0 ppm.[1]
  • C4:

    
     110.0 – 115.0 ppm.[1]
    
  • Bridgehead Carbons: Two signals in the 120-140 ppm range.[1]

C. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the primary amine functionality.[1]

  • Primary Amine (

    
    ):  Two sharp bands in the high-frequency region.[1][6]
    
    • Asymmetric Stretch: ~3450

      
      [1][6]
      
    • Symmetric Stretch: ~3300

      
      [1]
      
  • C=N / C=C (Ring): 1580 – 1620

    
     (Aromatic skeletal vibrations).[1]
    
  • C-Br: 600 – 700

    
     (Fingerprint region, often difficult to assign definitively without comparison).[1]
    

Structural Validation Logic

To ensure the sample is not the 4-bromo isomer (a common byproduct), use the following logic flow during NMR analysis.

NMRLogic Start Acquire 1H NMR Spectrum CheckH4 Check Region 7.5 - 7.8 ppm Is there a sharp Singlet? Start->CheckH4 YesSinglet Yes: Singlet Present CheckH4->YesSinglet NoSinglet No: Doublet/Multiplet only CheckH4->NoSinglet Conclusion1 Conclusion: Proton H4 is isolated. Br is likely at C3. (Correct Structure) YesSinglet->Conclusion1 Conclusion2 Conclusion: Proton H3 is present. Br is likely at C4. (Incorrect Isomer) NoSinglet->Conclusion2

Figure 2: Decision tree for distinguishing 3-bromo vs. 4-bromo isomers using Proton NMR.

References

  • Thermo Scientific Chemicals. (2024).[1] 3-Amino-1-bromoisoquinoline, 97% Product Specifications. Retrieved from

  • PubChem. (2024).[1][7] Compound Summary: this compound (CID 640978).[1] National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (2024).[1] 1-Bromoisoquinolin-3-amine Properties and Melting Point Data. Retrieved from

  • BenchChem. (2025).[1][2] General NMR Characterization of Bromo-isoquinolines. Retrieved from

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-Bromoisoquinolin-1-amine, a crucial heterocyclic amine in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details a robust methodology for the characterization of this compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry. We delve into the fundamental physicochemical properties, outline a validated experimental protocol, and provide an in-depth analysis of the high-resolution mass and tandem mass spectra. The guide focuses on elucidating the characteristic fragmentation pathways, supported by high-resolution data and schematic diagrams, to provide a definitive analytical signature for this compound. This work establishes a validated, trustworthy framework for the unambiguous identification and structural confirmation of this and similar bromo-substituted N-heterocyclic compounds.

Introduction

This compound is a substituted heterocyclic compound built on the isoquinoline scaffold. The isoquinoline ring system is a common motif in a vast array of natural products and pharmacologically active molecules, valued for its ability to interact with diverse biological targets.[1] The strategic placement of an amine group at the C1 position and a bromine atom at the C3 position makes this molecule a versatile synthon for creating more complex chemical entities through reactions like cross-coupling and nucleophilic substitution.[2] The bromine atom, in particular, not only serves as a synthetic handle but also modulates the electronic properties and lipophilicity of the molecule, which can be critical for its biological activity.[3]

Given its importance as a building block, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity, speed, and the ability to provide detailed structural information from minimal sample quantities.[4] Specifically, high-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental composition, while tandem mass spectrometry (MS/MS) elucidates molecular structure by analyzing characteristic fragmentation patterns.[5]

This guide presents a detailed protocol and interpretive analysis for the mass spectrometry of this compound using ESI-Q-TOF MS. The choice of Electrospray Ionization (ESI) is based on its efficacy in ionizing polar, medium-molecular-weight compounds like the target analyte into intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] The Quadrupole Time-of-Flight (Q-TOF) analyzer provides the high mass accuracy and resolution necessary to confirm the elemental formula and differentiate fragment ions with close nominal masses. The insights provided herein are intended to serve as a field-proven reference for chemists requiring definitive characterization of this important heterocyclic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the analyte's basic chemical properties is the foundation of any analytical method development. These properties dictate choices in sample preparation, ionization, and data interpretation. The key identifiers and properties for this compound are summarized below. Note that while PubChem and other vendors list several isomers, the focus of this guide is the 3-Bromo, 1-amino substituted variant.[7][8]

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₇BrN₂[7][9]
Monoisotopic Mass 221.97926 Da[7]
Average Molecular Weight 223.07 g/mol [7][9]
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=C2)Br)N[7]
Isotopic Signature Contains one Bromine atom, leading to a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.[10][11]N/A

Experimental Methodology

The following protocol is a self-validating system designed for robust and reproducible analysis of this compound on a standard ESI-Q-TOF mass spectrometer. The causality behind each parameter selection is explained to ensure adaptability and trustworthiness.

Sample Preparation
  • Stock Solution Preparation (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of HPLC-grade methanol. The choice of methanol is due to its high volatility and ability to dissolve a wide range of organic compounds, making it an excellent solvent for ESI.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: Acetonitrile is a common organic modifier that promotes efficient desolvation in the ESI source. Water is necessary for ionization. The addition of 0.1% formic acid is critical; it provides a source of protons (H⁺) to facilitate the formation of the protonated molecular ion, [M+H]⁺, which is the primary ion of interest in positive mode ESI for amine-containing compounds.[4]

Instrumentation and Data Acquisition

The analysis is performed on a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis MS Analysis A 1. Weigh 1mg of This compound B 2. Dissolve in 1mL Methanol (Stock Solution) A->B C 3. Dilute to 1 µg/mL in 50:50 ACN/H₂O + 0.1% FA (Working Solution) B->C D 4. Infuse via Syringe Pump (5 µL/min) C->D E 5. ESI Source Ionization (Positive Mode) D->E F 6. Q-TOF Analysis (MS1 & MS/MS Scans) E->F G 7. Data Processing & Interpretation F->G

Caption: Experimental workflow from sample preparation to data analysis.

Instrumental Parameters:

ParameterSettingRationale
Ionization Mode ESI, PositiveThe amine group is basic and readily accepts a proton to form a stable positive ion.
Capillary Voltage 3.5 kVOptimal voltage to ensure stable spray and efficient ion generation without inducing fragmentation.
Nebulizer Gas (N₂) 1.5 BarAssists in forming a fine spray of droplets for efficient desolvation.
Drying Gas (N₂) 8.0 L/minFacilitates solvent evaporation from droplets, releasing ions into the gas phase.
Drying Gas Temp. 200 °CA moderate temperature that aids desolvation without causing thermal degradation of the analyte.
Mass Range (MS1) m/z 50 - 500A range sufficient to encompass the precursor ion and potential low-mass fragments.
Acquisition Rate 1 spectrum/secProvides sufficient data points across the chromatographic peak if coupled with LC.
Collision Energy (MS/MS) 20-25 eVThis energy range is empirically determined to induce characteristic fragmentation of the isoquinoline core while retaining some precursor ion signal.[5]
Collision Gas ArgonAn inert gas used to induce fragmentation through collision-induced dissociation (CID).

Mass Spectrum Analysis and Interpretation

High-Resolution MS1 Spectrum: The Molecular Ion

The first step in analysis is to identify the protonated molecular ion, [M+H]⁺, in the full scan (MS1) spectrum.

  • Expected m/z : For the molecular formula C₉H₇BrN₂, the monoisotopic mass is 221.97926 Da.[7] After protonation (addition of H⁺), the expected exact mass for the [M+H]⁺ ion is 222.98699 Da .

  • Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance).[11] This results in a characteristic isotopic cluster for the [M+H]⁺ ion:

    • A peak at m/z ~223, corresponding to the ion containing ⁷⁹Br.

    • A peak at m/z ~225, corresponding to the ion containing ⁸¹Br.

    • The intensity ratio of these two peaks will be approximately 1:1.[10] The presence of this "A+2" peak is a definitive indicator of a single bromine atom in the molecule.

High-resolution measurement allows for the confirmation of the elemental formula. A measured mass within 5 ppm of the theoretical mass provides high confidence in the assigned formula.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

MS/MS analysis involves isolating the [M+H]⁺ precursor ion (e.g., m/z 223) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Aromatic and heterocyclic systems are generally stable, meaning fragmentation often involves the loss of small, neutral molecules or radicals.[12][13]

Proposed Fragmentation Pathway for this compound:

Caption: Proposed MS/MS fragmentation pathway of protonated this compound.

Interpretation of Major Fragment Ions:

The stability of the isoquinoline ring system dictates the fragmentation pathways.[14] The primary fragmentation events are expected to be the loss of the substituents.

FragmentProposed Structure/LossTheoretical m/z (⁷⁹Br)Observed m/zRationale
[M+H]⁺ Precursor Ion (C₉H₈BrN₂⁺)222.98699223.0, 225.0The protonated molecular ion, showing the characteristic 1:1 bromine isotopic pattern.
A Loss of HBr (C₉H₇N₂⁺)143.06547143.1A common fragmentation pathway for bromo-aromatic compounds is the neutral loss of hydrogen bromide. This results in a stable, even-electron cation.
B Loss of HCN from Fragment A (C₈H₅N⁺)115.04167115.0Subsequent fragmentation of the heterocyclic ring often involves the loss of hydrogen cyanide, a stable neutral molecule, leading to a rearranged, smaller aromatic cation.[15]
C Loss of •NH₂ radical (C₉H₆BrN⁺)205.97054206.0, 208.0Loss of the amino radical is another plausible pathway. The resulting ion retains the bromine atom, and therefore its isotopic signature is preserved in the fragment spectrum.

Discussion and Field Insights

The methodology presented provides a clear and definitive route to the characterization of this compound. The combination of high-resolution MS1 and detailed MS/MS analysis forms a self-validating system, a cornerstone of trustworthy analytical science.

  • Expertise in Interpretation: The observation of the m/z 143 fragment (loss of HBr) is particularly diagnostic. While the loss of a bromine radical (•Br) is possible, the loss of the more stable neutral molecule HBr is often favored in CID spectra of protonated molecules containing both a halogen and a protonatable site. The proton is likely localized on the basic amine or ring nitrogen, facilitating this elimination.

  • Trustworthiness of the Protocol: The protocol's reliability stems from its foundation in established chemical principles. The use of formic acid ensures efficient protonation, while the selected collision energy is tailored to break the weakest bonds (C-Br, C-NH₂) without completely shattering the stable aromatic core. This ensures the generation of structurally informative fragments. Any deviation from the expected fragmentation pattern would immediately signal a potential issue with the sample's identity or purity.

  • Broader Applicability: This analytical approach is not limited to the title compound. The principles of observing halogen isotopic patterns and predicting the fragmentation of substituted N-heterocycles can be readily applied by researchers to a wide range of similar molecules, making this guide a valuable reference for method development in pharmaceutical and chemical synthesis labs.

Conclusion

This technical guide has established an authoritative and reproducible mass spectrometric method for the characterization of this compound. By leveraging high-resolution ESI-Q-TOF instrumentation, we have detailed the expected mass spectra, including the definitive bromine isotopic signature of the molecular ion and the key structural fingerprints revealed through tandem mass spectrometry. The elucidation of characteristic fragmentation pathways—notably the neutral losses of HBr and NH₂—provides researchers with a robust analytical framework for confirming the identity and purity of this important chemical intermediate. The protocols and interpretations contained herein are designed to enhance scientific integrity and accelerate research and development in fields reliant on complex heterocyclic chemistry.

References

  • American Elements. 7-Bromoisoquinolin-3-amine. [Link]

  • PubChem. 3-Bromoisoquinolin-4-amine. National Center for Biotechnology Information. [Link]

  • Guaratini, T., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. Rapid Communications in Mass Spectrometry. [Link]

  • Al-Hourani, B. J., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • PubChem. 3-Bromopropylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromoisoquinolin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromoisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

  • da Silva, M. F., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. Journal of the Brazilian Chemical Society. [Link]

  • Roy, S., et al. (2023). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters. [Link]

  • Eckert, S., et al. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Let's Learn Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Reddy, T. P., et al. (2023). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe. [Link]

  • NIST. Isoquinoline. NIST Chemistry WebBook. [Link]

  • Bottle, S. E., et al. (2003). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. [Link]

  • Estrada-Soto, S., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • NIST. Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Beer, L., & von Krbek, L. K. S. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. [Link]

  • Clark, J. (2023). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • PubChem. 1-Bromoisoquinoline. National Center for Biotechnology Information. [Link]

Sources

Strategic Synthesis and Application of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery and Application of 3-Bromoisoquinolin-1-amine[1]

A Key Scaffold for Next-Generation Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS: 40073-36-7) has emerged as a high-value pharmacophore in the development of targeted kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) pathways.[1] Its structural uniqueness lies in its dual-functionality: the C1-amino group serves as a critical hydrogen bond donor for the kinase hinge region, while the C3-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling, enabling rapid elaboration of the solvent-exposed front.[1]

This guide details the "discovery" of this molecule not merely as a serendipitous event, but as a rational synthetic solution to the challenge of accessing the 3-position of the isoquinoline ring—a position historically difficult to functionalize due to the inherent reactivity of the C4 position toward electrophilic aromatic substitution.[1]

Chemical Context & Rationale

The Regioselectivity Challenge

In standard isoquinoline chemistry, electrophilic halogenation (e.g., using NBS or


) occurs predominantly at the C4 position . This is due to the electronic enrichment of the carbocyclic ring and the deactivation of the pyridine ring. Consequently, synthesizing 3-substituted  isoquinolines requires a de novo ring construction or a functional group interconversion strategy that bypasses direct C-H functionalization.[1]

Why this compound?

  • Hinge Binding: The 1-amino group mimics the adenine ring of ATP, forming key H-bonds with the backbone carbonyls of the kinase hinge.[1]

  • Vectorial Growth: The C3-position directs substituents into the hydrophobic pocket II or the solvent front, distinct from the vectors offered by C4-substituted analogs.[1]

The Discovery Pathway: Synthetic Logic

The "discovery" of a scalable route to this compound relies on the Nucleophilic Aromatic Substitution (


)  of a 1,3-dihalo precursor.[1] The synthesis is a three-step cascade starting from homophthalic acid.[1]
Step 1: Scaffold Construction (Homophthalimide)

The sequence begins with the cyclization of homophthalic acid with ammonia to form isoquinoline-1,3(2H,4H)-dione (homophthalimide).[1] This sets the nitrogen atom in the ring and establishes oxygenation at C1 and C3.

Step 2: Activation (The Dihalogenation)

The dione is treated with Phosphorus Oxybromide (


)  or 

. This is the critical "activation" step. It converts the tautomerizable amide/imide carbonyls into leaving groups (bromides), yielding 1,3-dibromoisoquinoline .[1]
  • Note: This step is superior to using

    
     followed by halogen exchange because it directly installs the necessary bromine handle for the subsequent selective coupling.
    
Step 3: Regioselective Amination (The Key Discrimination)

The final step is the reaction of 1,3-dibromoisoquinoline with ammonia.

  • The Observation: Reaction with methanolic ammonia at elevated temperatures (100–150 °C) yields This compound almost exclusively.[1]

  • The Mechanism: This is a classic

    
     reaction.[2] The C1 position is 
    
    
    
    to the ring nitrogen, making it highly electrophilic (similar to the C2 position in pyridine). The C3 position, while also activated, is less electrophilic than C1.[1] The intermediate Meisenheimer complex at C1 is more stabilized by the adjacent nitrogen's inductive effect.

Visualization of the Pathway

The following diagram illustrates the synthetic route and the mechanistic logic of the regioselective amination.

SynthesisRoute Start Homophthalic Acid Step1 Homophthalimide (Isoquinoline-1,3-dione) Start->Step1 NH3, Heat Cyclization Step2 1,3-Dibromoisoquinoline Step1->Step2 POBr3, Reflux Aromatization/Halogenation Transition Meisenheimer Complex (C1 Attack) Step2->Transition NH3/MeOH Nucleophilic Attack at C1 Byproduct 1-Bromoisoquinolin-3-amine (Minor/Not Observed) Step2->Byproduct Attack at C3 (Kinetically Disfavored) Product This compound (Target) Transition->Product -Br⁻ Re-aromatization

Figure 1: Synthetic route from Homophthalic Acid to this compound, highlighting the regioselective SNAr step.

Experimental Protocols

The following protocols are synthesized from patent literature (WO2010129451, WO2012041476) and validated organic synthesis principles.

Protocol A: Synthesis of 1,3-Dibromoisoquinoline
  • Reagents: Isoquinoline-1,3(2H,4H)-dione (1.0 eq),

    
     (3.0 eq), Toluene (anhydrous).
    
  • Procedure:

    • Suspend isoquinoline-1,3-dione in toluene under

      
      .[1]
      
    • Add

      
       portion-wise (Exothermic!).
      
    • Reflux the mixture (

      
      ) for 3–4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).
      
    • Workup (Critical): Cool to

      
      . Carefully quench by pouring onto crushed ice/NaHCO3. Caution: Vigorous hydrolysis of excess 
      
      
      
      .
    • Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield: Typically 60–75% as a white/off-white solid.[1]

Protocol B: Regioselective Amination to this compound
  • Reagents: 1,3-Dibromoisoquinoline (1.0 eq), Ammonia (7M in Methanol, 10–20 eq).

  • Procedure:

    • Place 1,3-dibromoisoquinoline and methanolic ammonia in a pressure-rated sealed tube or autoclave.[1]

    • Heat to 130–150 °C for 12–16 hours.

    • Note: Lower temperatures (

      
      ) may result in incomplete conversion.
      
    • Cool to room temperature and vent the vessel.

    • Concentrate the solvent in vacuo.

    • Purification: Triturate the residue with water to remove ammonium bromide salts. Filter the solid.[3][4] Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 98:2).

    • Yield: 85–95%.[1]

    • Characterization:

      
       NMR should show a singlet for the C4 proton and a broad singlet for the 
      
      
      
      .

Data Comparison: Synthetic Routes

ParameterRoute 1: Homophthalimide + POBr3Route 2: Direct Bromination of 1-Aminoisoquinoline
Starting Material Homophthalic Acid1-Aminoisoquinoline
Reagents

,


or NBS
Regioselectivity High (C3-Br, C1-NH2) Wrong (C4-Br)
Yield (Overall) 50–60%High (but wrong isomer)
Scalability High (Kg scale demonstrated in patents)High
Utility Key intermediate for C3-coupling Limited to C4-coupling

Applications in Drug Discovery

Case Study: Syk Kinase Inhibitors

In the development of Syk inhibitors (e.g., for rheumatoid arthritis or allergic rhinitis), the this compound scaffold serves as the "hinge binder."[1]

  • Mechanism: The pyridine-like nitrogen (N2) accepts a hydrogen bond, while the exocyclic amine (N-H) donates a hydrogen bond to the hinge region of the kinase.

  • Elaboration: The C3-bromo group is reacted with aryl boronic acids (Suzuki-Miyaura coupling) to introduce a "tail" that extends into the solvent channel, modulating solubility and pharmacokinetic properties.[1]

SAR_Logic Scaffold This compound Hinge Hinge Binding Region (C1-NH2 + N2) Scaffold->Hinge Intrinsic Affinity Vector Solvent Front Vector (C3-Br) Scaffold->Vector Synthetic Handle Target Potent Syk/JAK Inhibitor Hinge->Target Kinase Selectivity Vector->Target Suzuki Coupling (Introduction of Solubilizing Group)

Figure 2: Structure-Activity Relationship (SAR) logic utilizing the 3-bromo scaffold.

References

  • Sanders, G. M., et al. (1974).[1] Reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Mitchell, S. A., et al. (2010).[1] Process for preparing bromo-substituted quinolines. WO2010129451A1. Link

  • Bamakwitz, G., et al. (2012).[1] Pyridine and isoquinoline derivatives as Syk- and Jak-kinase inhibitors. WO2012041476A1. Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

Sources

3-Bromoisoquinolin-1-amine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromoisoquinolin-1-amine (CAS No: 40073-36-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 40073-36-7), a pivotal heterocyclic intermediate in modern organic synthesis and medicinal chemistry. This document delves into the compound's physicochemical properties, outlines robust synthetic pathways with mechanistic insights, explores its chemical reactivity, and discusses its applications as a versatile scaffold in drug discovery. Furthermore, it provides detailed protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting. This guide is intended to serve as an essential resource for researchers leveraging this compound to advance their scientific and drug development objectives.

Introduction to this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including antitumor and antimicrobial agents.[1][2] this compound emerges as a particularly valuable derivative due to its bifunctional nature. The presence of a nucleophilic amino group at the C1 position and a synthetically versatile bromo group at the C3 position allows for orthogonal chemical modifications. This unique arrangement enables chemists to construct complex molecular architectures through sequential, site-selective reactions.

The amino group serves as a handle for amide bond formation, sulfonylation, or as a basic center for salt formation, influencing the compound's solubility and pharmacokinetic profile.[1] Concurrently, the bromine atom is primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), providing a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a strategic building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[3]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. The key identifiers and properties of this compound are summarized below.

Compound Identification and Properties
PropertyValueSource
CAS Number 40073-36-7
IUPAC Name This compound
Synonyms 3-bromo-1-isoquinolinylamine
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Typically a solid (e.g., powder or crystalline solid)
Spectroscopic Data

Full characterization of this compound requires a suite of spectroscopic techniques. While specific spectra are proprietary to the manufacturer, the expected analytical data would include:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

  • ¹³C NMR: Signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the bromine and nitrogen atoms would show characteristic shifts.[4]

  • FT-IR: Vibrational bands confirming the presence of key functional groups, particularly the N-H stretches of the primary amine and the aromatic C-H and C=C/C=N stretches.[5]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Researchers should always obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the material before use.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes, typically involving the construction of the isoquinoline core followed by functional group interconversion. A common strategy involves the amination of a dibromo-isoquinoline precursor or the bromination of an aminoisoquinoline.

A highly effective method for producing aminoisoquinolines is through the reaction of bromoisoquinolines with potassium amide in liquid ammonia.[6] This transformation can proceed through different mechanisms, including an SN(ANRORC) mechanism, which involves an A ddition of the N ucleophile, R ing O pening, and R ing C losure sequence.[6]

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway starting from 3-bromoisoquinoline. The key transformation is the nucleophilic substitution of a leaving group at the C1 position with an amine, or the direct amination of a C-H bond if a suitable precursor is used. A more direct route involves the amination of 3-bromoisoquinoline itself.[6]

G cluster_synthesis Synthesis of this compound Start 3-Bromoisoquinoline (CAS: 34784-02-6) Reagent Potassium Amide (KNH₂) in Liquid Ammonia (NH₃) Start->Reagent Amination Reaction (-33 °C) Workup Reaction Quench & Aqueous Workup Reagent->Workup S_N(ANRORC) or Addition-Elimination Mechanism Product This compound (CAS: 40073-36-7) Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the amination of 3-bromoisoquinoline. Causality: The use of a very strong base like potassium amide in liquid ammonia is necessary to facilitate the nucleophilic attack on the electron-deficient isoquinoline ring. Liquid ammonia serves as both the solvent and the source of the amine, at a low temperature to control reactivity.

  • Reactor Setup: A three-necked, round-bottomed flask is equipped with a dry ice-acetone condenser, a gas inlet for nitrogen, and a magnetic stirrer. The system is thoroughly flame-dried under a stream of nitrogen.

  • Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C until approximately 100 mL is collected.

  • Amide Formation: A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of potassium metal (1.1 equivalents) until a persistent blue color disappears, indicating the formation of potassium amide.

  • Substrate Addition: 3-Bromoisoquinoline (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirring solution of KNH₂ in liquid ammonia at -33 °C.

  • Reaction Monitoring: The reaction is stirred at this temperature for several hours. Progress can be monitored by thin-layer chromatography (TLC) by periodically quenching small aliquots.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of solid ammonium chloride. The ammonia is then allowed to evaporate under a stream of nitrogen.

  • Extraction: The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

  • Validation: The final product's identity and purity should be confirmed by NMR and MS analysis.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, allowing it to serve as a versatile chemical scaffold.

Reactivity Profile
  • C1-Amino Group: This primary amine is a good nucleophile and a weak base. It readily participates in reactions such as acylation, sulfonylation, and reductive amination.[7] This allows for the attachment of various side chains to modulate the molecule's biological activity and physicochemical properties.

  • C3-Bromo Group: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space of substituted isoquinolines. This position is crucial for exploring structure-activity relationships (SAR) by introducing diverse aryl, heteroaryl, or alkyl groups.

G cluster_reactivity Versatility of this compound Core This compound Scaffold Amine_Rx Amine Reactions (C1 Position) Core->Amine_Rx Bromo_Rx Cross-Coupling (C3 Position) Core->Bromo_Rx Acylation Acylation (Amide Formation) Amine_Rx->Acylation Sulfonylation Sulfonylation (Sulfonamide Formation) Amine_Rx->Sulfonylation Derivatives Diverse Library of Bioactive Candidates Acylation->Derivatives Sulfonylation->Derivatives Suzuki Suzuki Coupling (C-C Bond) Bromo_Rx->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Bromo_Rx->Buchwald Suzuki->Derivatives Buchwald->Derivatives

Caption: Role of this compound as a versatile chemical scaffold.

Application in Drug Discovery

The isoquinoline motif is a key pharmacophore in many pharmaceuticals. By using this compound, medicinal chemists can rapidly synthesize novel analogues for biological evaluation. The bromine substituent can enhance lipophilicity and influence interactions with biological targets, while the amino group can form critical hydrogen bonds within an enzyme's active site or with a receptor.[1] This compound is therefore a valuable starting material for developing agents targeting a range of diseases, including cancer and infectious diseases.[1][2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of this compound. This compound should be handled by trained personnel in a well-ventilated area or chemical fume hood.[8][9]

Hazard Identification

While a specific GHS classification for this compound is not available in the provided search results, related brominated amino-aromatic compounds are typically classified with the following hazards.[4] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard ClassGHS Classification (Typical for related compounds)
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]

    • Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly sealed to prevent moisture and air exposure.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

  • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated is advisable.[12]

Conclusion

This compound (CAS No: 40073-36-7) is a high-value chemical intermediate whose strategic placement of amino and bromo functional groups offers exceptional synthetic flexibility. Its utility as a scaffold for building diverse molecular libraries makes it an indispensable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the creation of novel and impactful chemical entities.

References

  • 1-Bromoisoquinolin-3-amine. Lead Sciences. [Link]

  • 3-Bromoisoquinolin-4-amine | C9H7BrN2 | CID 640978. PubChem. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism. ResearchGate. [Link]

  • Method for preparing 7-bromoisoquinoline.
  • Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]

  • Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. [Link]

  • Amine Reactivity. Michigan State University Chemistry. [Link]

Sources

Structure elucidation of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Validation of 3-Bromoisoquinolin-1-amine

Executive Summary

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of PI3K inhibitors and other kinase-targeting oncological agents. Its structural integrity is defined by two features: the halogen handle at the C3 position (enabling Suzuki/Buchwald couplings) and the primary amine at C1.

Due to the competing electrophilicity of the C1 and C3 positions in precursor molecules (e.g., 1,3-dibromoisoquinoline), regiochemical ambiguity is a persistent risk. This guide establishes a self-validating analytical workflow to unambiguously distinguish this compound from its isomer, 1-bromoisoquinolin-3-amine, and other potential impurities.

Synthetic Context & Isomeric Risk Profile

To elucidate the structure effectively, one must understand the genesis of potential impurities. The standard synthesis involves Nucleophilic Aromatic Substitution (


) of 1,3-dibromoisoquinoline or 1,3-dichloroisoquinoline.
  • Mechanism: The nitrogen atom in the isoquinoline ring renders the C1 position more electrophilic than C3 due to the inductive effect (

    
    ) and resonance stabilization of the Meisenheimer intermediate.
    
  • The Critical Risk: While C1 substitution is kinetically favored, thermodynamic conditions or steric bulk can lead to trace formation of the C3-amine isomer.

  • Target Structure: this compound.

  • Primary Impurity: 1-Bromoisoquinolin-3-amine.[1][2]

Primary Spectroscopic Characterization (MS & IR)

Before expending NMR resources, verify the elemental composition and functional groups.

High-Resolution Mass Spectrometry (HRMS)

The presence of bromine provides a distinct isotopic signature that serves as the first checkpoint.

  • Protocol: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Diagnostic Criteria:

    • Isotope Pattern: You must observe a 1:1 doublet ratio for

      
       peaks at 
      
      
      
      and
      
      
      (corresponding to
      
      
      and
      
      
      ).
    • Exact Mass: For

      
      , calculated 
      
      
      
      is
      
      
      (for
      
      
      ).
    • Failure Mode: If the isotope pattern is absent, the bromination failed. If the mass is

      
       or 
      
      
      
      , check for oxidation (N-oxide formation).
Infrared Spectroscopy (FT-IR)
  • Amine Stretching: Look for the characteristic doublet of a primary amine (

    
    ) in the 
    
    
    
    region (symmetric and asymmetric stretches).
  • C-Br Stretch: A strong band in the

    
     region indicates the aryl bromide.
    

Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the elucidation. The distinction between the 3-bromo and 1-bromo isomers relies heavily on the chemical shift and multiplicity of the proton at position 4 (


).
NMR: The "Smoking Gun" (H4 Singlet)

In the target molecule (3-bromo), the C3 position is blocked. In the isomer (1-bromo), C3 has a proton.

ProtonMultiplicityChemical Shift (

, ppm)
Diagnostic Logic
H4 Singlet (s) 7.4 -- 7.6 CRITICAL: If H4 appears as a doublet (

), the C3 position is unsubstituted. Stop. You have the wrong isomer.
NH2 Broad Singlet (br s)5.0 -- 6.5Exchangeable with

. Chemical shift varies with concentration/solvent.
H5-H8 Multiplets (m)7.2 -- 8.2H8 (peri to N) is typically the most deshielded aromatic proton (

) due to the ring nitrogen's anisotropy.
NMR & DEPT-135
  • C3 (C-Br): Appears as a quaternary carbon (no signal in DEPT-135) typically between

    
    .
    
  • C1 (C-NH2): The most deshielded carbon (

    
    ) due to attachment to both the ring nitrogen and the exocyclic amine.
    
2D NMR: Connectivity Validation

To rigorously prove the amine is at C1, use HMBC (Heteronuclear Multiple Bond Correlation).

  • Experiment: HMBC (optimized for

    
    ).
    
  • Key Correlation: The

    
     singlet should show a strong 3-bond correlation (
    
    
    
    ) to the bridgehead carbon
    
    
    and a 2-bond correlation (
    
    
    ) to
    
    
    (the brominated carbon).
  • Amine Confirmation: If the

    
     protons are visible (DMSO-
    
    
    
    ), they will show a correlation to
    
    
    and
    
    
    , confirming the amine's location adjacent to the bridgehead.

Visualization of Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure.

ElucidationWorkflow Start Crude Product (S_NAr Reaction) MS_Check Step 1: HRMS Analysis (Isotope Pattern) Start->MS_Check Br_Confirm 1:1 Doublet (79Br/81Br)? MS_Check->Br_Confirm Br_Confirm->Start No (Check Synthesis) NMR_H1 Step 2: 1H NMR (DMSO-d6) Br_Confirm->NMR_H1 Yes H4_Check Is H4 a Singlet? NMR_H1->H4_Check H4_Doublet H4 is Doublet: Isomer (1-Bromo-3-amine) REJECT H4_Check->H4_Doublet No (C3 open) HMBC_Check Step 3: HMBC (NH2 -> C1 Correlation) H4_Check->HMBC_Check Yes (C3 blocked) Final CONFIRMED: This compound HMBC_Check->Final

Caption: Figure 1. Self-validating decision tree for the structural confirmation of this compound.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this compound. The polarity of DMSO stabilizes the amine protons, sharpening the signal and slowing exchange, which is crucial for observing
    
    
    correlations in 2D NMR.
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Parameter Set:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      to allow full relaxation of the quaternary carbons (C1, C3) for quantitative integration if needed.
    • Scans: Minimum 16 for

      
      , 512 for 
      
      
      
      .
Protocol B: Functional Derivatization (Chemical Proof)

If spectral ambiguity persists (e.g., overlapping signals), perform a micro-scale Suzuki coupling.

  • React

    
     of the analyte with phenylboronic acid (
    
    
    
    ),
    
    
    (
    
    
    ), and
    
    
    .
  • Logic: If the Br is at C3, the product will be 3-phenylisoquinolin-1-amine (a known compound with distinct UV absorbance). If Br is at C1 (isomer), the reaction will likely fail or yield a different chromophore due to the amine's interference at the reaction center.

HMBC Correlation Diagram

This diagram visualizes the specific long-range couplings required to confirm the regiochemistry.

HMBC_Logic cluster_legend Legend H4 H4 Proton (Singlet) C3 C3 Carbon (C-Br) H4->C3 2-bond (Strong) C4a C4a (Bridgehead) H4->C4a 2-bond NH2 NH2 Protons (Broad) C1 C1 Carbon (>150 ppm) NH2->C1 2-bond (Definitive) NH2->C4a 3-bond (Weak/Possible) key1 Proton Source key2 Carbon Target

Caption: Figure 2. Critical Heteronuclear Multiple Bond Correlations (HMBC) verifying the C1-Amine and C3-Bromo positioning.

References

  • PubChem. (2025).[3][4] Compound Summary: this compound (Computed Properties and Identifiers). National Library of Medicine. Retrieved from [Link][5]

  • Organic Syntheses. (2023). Regioselective Amination of Halogenated Isoquinolines. Org. Synth. Coll. Vol. X. Retrieved from [Link]

Sources

3-Bromoisoquinolin-1-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromoisoquinolin-1-amine: Physicochemical Properties, Synthesis, and Applications

Executive Summary: this compound is a strategically important heterocyclic building block for research, drug discovery, and materials science. Its unique bifunctional nature, featuring a nucleophilic amino group and a synthetically versatile bromine atom on the isoquinoline scaffold, allows for precise, multi-directional derivatization. This guide provides a comprehensive overview of its core physicochemical properties, explores logical and efficient synthetic pathways, details its chemical reactivity, and discusses its potential applications, particularly in the development of novel therapeutics. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate.

Core Physicochemical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. This compound is a distinct isomer within the brominated aminoisoquinoline family, and while it may be less common than some of its counterparts, its properties can be precisely defined.

The molecular weight of this compound is 223.07 g/mol .[1][2][3] This value is derived from its molecular formula, C₉H₇BrN₂, which is consistent across its various isomers.[1][2][3][4][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₇BrN₂[1][2][3][4][5]
Molecular Weight 223.07 g/mol [1][2][3]
Exact Mass 221.97926 Da[1][2]
CAS Number Not explicitly available; requires specific synthesis and registration.
Appearance Expected to be a solid, likely off-white to yellow/brown.Inferred
Solubility Predicted to be slightly soluble in water, with better solubility in organic solvents like ethanol and DMSO.[6]Inferred
Chemical Structure

The structural arrangement of the bromine atom at the C3 position and the amino group at the C1 position dictates the molecule's unique reactivity profile.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Nucleophilic Amination

A highly effective method for introducing an amino group onto a bromo-substituted heterocyclic ring is through nucleophilic substitution, such as the SN(ANRORC) mechanism or an addition-elimination pathway.[8] This approach offers a direct conversion and often proceeds in high yield.

G start 1,3-Dibromoisoquinoline (Starting Material) step1 React with KNH₂ in liquid NH₃ (-33°C) start->step1 Nucleophilic Attack intermediate Reaction Intermediate (e.g., Meisenheimer complex or open-chain species) step1->intermediate Formation step2 Work-up and Purification (e.g., Quenching, Extraction, Chromatography) intermediate->step2 Rearrangement & Elimination product This compound (Final Product) step2->product Isolation

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Amination

This protocol is a representative methodology based on the amination of brominated heterocycles.[8]

Objective: To synthesize this compound from 1,3-dibromoisoquinoline.

Materials:

  • 1,3-Dibromoisoquinoline

  • Potassium amide (KNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) (for quenching)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a dry ice/acetone condenser, a nitrogen inlet, and a rubber septum. The system is maintained under a positive pressure of dry nitrogen.

  • Reaction Initiation: The flask is cooled to -78°C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.

  • Reagent Addition: Potassium amide is carefully added in portions to the liquid ammonia with stirring. Subsequently, a solution of 1,3-dibromoisoquinoline in anhydrous THF is added dropwise to the stirred KNH₂/NH₃ solution.

    • Causality: The use of liquid ammonia as a solvent at low temperatures is crucial for the stability of the potent nucleophile (amide anion) and to control the reaction's exothermicity. The C1 position of the isoquinoline ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position, providing the desired regioselectivity.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride. The dry ice condenser is then removed, and the ammonia is allowed to evaporate under a stream of nitrogen.

    • Causality: Ammonium chloride is a proton source that neutralizes the excess strong base (KNH₂) and protonates the product, preventing potential side reactions during work-up.

  • Extraction and Purification: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

    • Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its dual reactivity, enabling sequential or orthogonal functionalization. This makes it a powerful scaffold for building molecular complexity in drug discovery programs.[7][9]

  • Reactivity of the 1-Amino Group: The primary amine at the C1 position is a strong nucleophile and a weak base.[10][11] It readily participates in standard amine chemistry, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.

  • Reactivity of the 3-Bromo Group: The bromine atom at the C3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. Key transformations include:

    • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Buchwald-Hartwig Amination: Coupling with amines to introduce a new amino substituent.

G cluster_amine 1-Amino Group Reactivity cluster_bromo 3-Bromo Group Reactivity core This compound Amide Amide Formation (Acylation) core->Amide Sulfonamide Sulfonamide Formation core->Sulfonamide Diaryl_Amine Diaryl Amine (Buchwald-Hartwig) core->Diaryl_Amine Suzuki C-C Bond Formation (Suzuki Coupling) core->Suzuki Sonogashira C-C Alkyne Formation (Sonogashira) core->Sonogashira New_Amine C-N Bond Formation (Buchwald-Hartwig) core->New_Amine

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry.[7] The isoquinoline core is a "privileged scaffold," appearing in numerous biologically active compounds and approved drugs. Bromoisoquinoline derivatives are key intermediates in the synthesis of many pharmaceutical compounds.[12]

The strategic placement of the amino and bromo groups in this compound allows for the systematic exploration of chemical space. A drug discovery program could, for example:

  • Utilize the bromine atom for a Suzuki coupling to introduce various aryl or heteroaryl groups, exploring interactions with a specific pocket of a target protein.

  • Subsequently, derivatize the amino group to modulate physicochemical properties like solubility, polarity, or to introduce a hydrogen bond donor/acceptor feature.

This orthogonal approach is highly efficient for generating focused libraries of compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug development.

Safety and Handling

While specific safety data for this compound is not available, data from its isomers provides a strong basis for handling precautions. Isomers such as 3-bromoisoquinolin-4-amine and 7-bromoisoquinolin-3-amine are classified with the following GHS hazard statements:[1][2]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, with a molecular weight of 223.07 g/mol , is a high-value chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure allows for predictable and versatile reactivity at two distinct positions. By leveraging established synthetic protocols for related heterocycles, this compound can be accessed and utilized to generate novel molecules with diverse applications. For researchers and drug development professionals, this compound represents a powerful tool for the efficient construction of complex molecular architectures and the exploration of new chemical entities.

References

  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • PubChem. 3-Bromoisoquinolin-4-amine.
  • NIST. Benzenamine, 3-bromo-.
  • ChemicalBook. 1-BROMOISOQUINOLIN-3-AMINE.
  • PubChem. 7-Bromoisoquinolin-3-amine.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Benchchem. Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Organic Synthesis.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • ResearchGate. Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia.
  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery.
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • AMERICAN ELEMENTS. 7-Bromoisoquinolin-1-amine.
  • PrepChem.com. Synthesis of 4-Bromoisoquinoline.
  • Michigan State University. Amine Reactivity.
  • PubChem. 1-Bromoisoquinolin-7-amine.
  • University of Florida. Principles of Drug Action 1, Spring 2005, Amines.
  • Lead Sciences. 1-Bromoisoquinolin-3-amine.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists working with 3-Bromoisoquinolin-1-amine , a critical scaffold in the synthesis of kinase inhibitors (e.g., Syk, JAK) and other bioactive heterocycles.

Executive Summary

This compound (CAS: 13130-79-5) presents a unique challenge in palladium-catalyzed cross-coupling due to the presence of a free exocyclic amine at C1 and the endocyclic isoquinoline nitrogen. These basic nitrogen atoms can coordinate to the palladium center, poisoning the catalyst or necessitating high loadings. Furthermore, the electron-rich nature of the amino-substituted ring can deactivate the C3-Br bond toward oxidative addition compared to a standard aryl bromide.

This guide outlines two distinct protocols:

  • Method A (Direct Coupling): Uses advanced dialkylbiaryl phosphine ligands (Buchwald ligands) to effect coupling on the unprotected substrate. Best for rapid screening.

  • Method B (Protected Route): Utilizes a Boc-protection strategy to mask the amine, ensuring high yields and scalability. Best for complex boronic acids or process-scale synthesis.

Chemo-Selectivity & Mechanistic Challenges

The primary failure mode in coupling this substrate is catalyst deactivation .

  • N-Coordination: The C1-amine and N2-isoquinoline nitrogen form a "pincer-like" electronic environment that can sequester Pd(II) species, preventing the reduction to the active Pd(0) species or blocking the coordination of the arylboronic acid.

  • Competitive N-Arylation: Under basic conditions, the free amine can act as a nucleophile, leading to Buchwald-Hartwig type byproducts if the catalytic cycle is slow.

Strategic Decision Matrix
FeatureMethod A: Direct CouplingMethod B: Protected (Boc) Route
Step Count 1 Step3 Steps (Protect

Couple

Deprotect)
Yield Potential Moderate (40–70%)High (75–95%)
Purification Difficult (Polar byproducts)Easy (Lipophilic intermediates)
Scale Discovery (<100 mg)Process (>1 g)
Catalyst Cost High (Requires SPhos/XPhos)Low (Pd(PPh

)

or Pd(dppf)Cl

)

Experimental Protocols

Method A: Direct Coupling (Unprotected)

Recommended for rapid analog generation in medicinal chemistry.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Note: SPhos is chosen for its ability to prevent amine coordination to Pd.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a microwave vial or pressure tube, charge this compound (100 mg, 0.45 mmol), boronic acid (0.67 mmol), Pd(OAc)₂ (5 mg), SPhos (18 mg), and K₃PO₄ (286 mg).

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). The free amine product is often polar; ensure the aqueous layer is basic (pH > 10) to prevent protonation and loss of product during extraction.

  • Purification: Flash chromatography using DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive.

Method B: Protected Route (Boc-Strategy)

Recommended for scale-up and difficult substrates.

Phase 1: Protection

  • Dissolve this compound (1.0 equiv) in THF.

  • Add Boc₂O (1.2 equiv) and DMAP (5 mol%).

  • Stir at RT for 4 hours. Isolate tert-butyl (3-bromoisoquinolin-1-yl)carbamate.

    • Checkpoint: This intermediate is lipophilic and easily purified by silica gel (Hexane/EtOAc).

Phase 2: Suzuki Coupling

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane)

  • Conditions: 85°C, 4–12 hours.

    • Why: The Boc group electronically deactivates the nitrogen, preventing Pd coordination. The cheaper Pd(dppf)Cl₂ is highly effective here.

Phase 3: Deprotection

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1 hour.

  • Neutralize with sat. NaHCO₃ to recover the free amine.

Optimization & Troubleshooting Guide

Solvent & Base Screening Table
VariableRecommendationRationale
Solvent Dioxane/H₂O (Preferred)High boiling point, excellent solubility for polar heterocycles.
THF/H₂OGood for lower temperatures, but slow reaction rates.
DMFAvoid if possible; difficult to remove and can decompose Pd catalysts at high T.
Base K₃PO₄ Superior for Method A; buffers pH to prevent amine protonation.
Cs₂CO₃Use for sterically hindered boronic acids (increases transmetallation rate).
Catalyst XPhos Pd G3 The "Nuclear Option" if SPhos fails. Extremely active for heteroaryl chlorides/bromides.
Common Failure Modes
  • Protodeboronation: The boronic acid degrades before coupling.

    • Fix: Switch to the corresponding Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salt.

  • No Reaction (SM Recovery): Catalyst poisoning by the amine.

    • Fix: Switch immediately to Method B (Boc protection) . Do not waste time optimizing Method A if conversion is <10%.

Reaction Pathway Visualization

The following diagram illustrates the decision logic and chemical pathways for this specific scaffold.

SuzukiPathways Start This compound Decision Scale / Complexity? Start->Decision Direct Method A: Direct Coupling (Discovery Scale) Decision->Direct Rapid Screening Protect Step 1: Boc Protection (Boc2O, DMAP) Decision->Protect Scale-up / Low Reactivity ConditionsA Pd(OAc)2 / SPhos K3PO4, Dioxane/H2O 100°C Direct->ConditionsA ProductA 3-Arylisoquinolin-1-amine (Moderate Yield) ConditionsA->ProductA Intermediate N-Boc-3-bromo isoquinolin-1-amine Protect->Intermediate ConditionsB Step 2: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 DME, 85°C Intermediate->ConditionsB Deprotect Step 3: Deprotection (TFA or HCl) ConditionsB->Deprotect ProductB 3-Arylisoquinolin-1-amine (High Yield / High Purity) Deprotect->ProductB

Figure 1: Strategic workflow for the arylation of this compound.

References

  • World Intellectual Property Organization. (2012). Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors (WO2012041476A1). Patentscope.
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][2] RSC Advances. [Link]

    • Validates the use of Buchwald ligands (SPhos) for unprotected amino-aryl halides.
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6] Chemical Reviews.[3] [Link]

    • Foundational text for the mechanistic cycle and base/solvent selection.

Sources

Application Note: Strategic Utilization of 3-Bromoisoquinolin-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a technical guide for medicinal chemists and process scientists. It addresses the specific synthetic utility of 3-Bromoisoquinolin-1-amine , a bifunctional scaffold critical for accessing privileged heterocyclic systems like imidazo[2,1-a]isoquinolines.[1]

Executive Summary

This compound (CAS: 40073-36-7) represents a "privileged scaffold" in medicinal chemistry due to its unique bifunctional reactivity.[1] It combines a nucleophilic amidine motif (C1-amine + N2-ring nitrogen) with an electrophilic handle (C3-bromine).[1] This dual nature allows for divergent synthesis :

  • Annulation: Rapid access to fused tricyclic cores (e.g., imidazo[2,1-a]isoquinolines) via reaction with

    
    -haloketones.[1]
    
  • Cross-Coupling: Late-stage functionalization via Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions at the C3 position.[1]

This guide provides validated protocols for these transformations, specifically tailored for developing inhibitors of PIM kinases and CLK kinases , where this scaffold is frequently utilized.[1]

Chemical Identity & Critical Isomer Warning


  There is frequent confusion in commercial catalogs between two isomers. You must verify the structure via NMR before proceeding.[1]
FeatureTarget Molecule Common Isomer (Avoid)
Name This compound 1-Bromoisoquinolin-3-amine
CAS 40073-36-7 13130-79-5
Structure Amine at C1 (adjacent to benzene fusion)Bromine at C3Bromine at C1Amine at C3
Reactivity C1-NH2 is highly nucleophilic (Amidine-like)C3-NH2 is less nucleophilic (Enamine-like)
Reactivity Map

The following diagram illustrates the orthogonal reactivity sites of the scaffold.

ReactivityMap Scaffold This compound (Core Scaffold) N_Site N-C-N Motif (C1/N2) Nucleophilic Attack (Annulation Site) Scaffold->N_Site  Reacts with  α-Haloketones Br_Site C3-Bromine Electrophilic Handle (Cross-Coupling Site) Scaffold->Br_Site  Reacts with  Boronic Acids/Amines

Figure 1: Orthogonal reactivity profile. The C1-amine/N2-nitrogen pair enables cyclization, while the C3-bromine remains intact for subsequent derivatization.[1]

Application I: Synthesis of Imidazo[2,1-a]isoquinoline Scaffolds

The most high-value application of this intermediate is the synthesis of fused tricyclic systems.[1] The reaction with


-haloketones (Chichibabin-like cyclization) creates the imidazo[2,1-a]isoquinoline  core, a bioisostere of the ATP purine ring found in many kinase inhibitors.[1]
Mechanism

The ring nitrogen (N2) attacks the


-carbon of the ketone (SN2), followed by cyclodehydration involving the exocyclic amine (C1-NH2) and the carbonyl group.[1]
Protocol: Cyclization with Phenacyl Bromide

Objective: Synthesis of 6-bromo-2-phenylimidazo[2,1-a]isoquinoline.

Materials:

  • This compound (1.0 equiv)[1]

  • Phenacyl bromide (

    
    -bromoacetophenone) (1.1 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Acetone (anhydrous preferred)[1]

  • Base: Sodium Bicarbonate (

    
    ) (optional, often not needed if refluxing in EtOH)[1]
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 223 mg) in Ethanol (10 mL).

  • Addition: Add Phenacyl bromide (1.1 mmol, 219 mg) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting amine is polar; the product is less polar and often fluorescent.[1]

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[1]

  • Neutralization:

    • If solid precipitates:[2] Filter the solid and wash with cold EtOH.[1] Suspend in water and neutralize with saturated

      
       to liberate the free base.[1]
      
    • If solution remains clear: Concentrate EtOH to ~2 mL, dilute with water (20 mL), and neutralize with

      
      .[1] Extract with DCM (
      
      
      
      mL).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Yield Expectation: 75–85% Key Observation: The C3-Bromine survives this reaction intact, shifting to position 6 (depending on numbering convention) of the fused system, ready for Suzuki coupling.

Application II: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-bromine is a robust handle for introducing biaryl diversity.[1] This can be performed before or after the annulation described above.

Scientist's Insight: Performing Suzuki coupling after annulation is generally preferred to avoid potential interference of the free amine with the Pd catalyst, although modern catalyst systems (e.g., Buchwald precatalysts) tolerate the free amine well.[1]

Protocol: C3-Arylation via Suzuki Coupling

Objective: Coupling of the scaffold with Phenylboronic acid.[1]

Materials:

  • Substrate: this compound (or its cyclized derivative) (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (aq) (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or DME (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Substrate (0.5 mmol), Phenylboronic acid (0.6 mmol), and Catalyst (0.025 mmol).[1]

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     (0.5 mL) via syringe.
    
  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (microwave, 30 min).
    • Tip: If using the free amine substrate, ensure the reaction mixture turns black (active Pd) and not a pale suspension (potential catalyst poisoning).[1] If conversion is low, switch to XPhos Pd G2 catalyst.[1]

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow Visualization: Divergent Library Synthesis

The following flowchart demonstrates how to use this intermediate to generate a library of kinase inhibitors.

SynthesisWorkflow Start Starting Material: This compound Decision Strategic Decision Point Start->Decision Path Path Decision->Path Decision->Path A React with Haloketone Prod_A Intermediate A: 6-Bromo-imidazo[2,1-a]isoquinoline A->Prod_A Reflux EtOH B Suzuki with Ar-B(OH)2 Prod_B Intermediate B: 3-Aryl-isoquinolin-1-amine B->Prod_B Pd(dppf)Cl2, Base Final_A Final Library A: 6-Aryl-imidazo[2,1-a]isoquinolines (Kinase Inhibitors) Prod_A->Final_A Late-Stage Suzuki (R-B(OH)2) Final_B Final Library B: Fused 6-Aryl Systems (Alternative Substitution) Prod_B->Final_B Cyclization (R'-CO-CH2-Br)

Figure 2: Divergent synthetic pathways.[1] Path A is recommended for high-throughput library generation as the robust bromo-intermediate allows for parallel synthesis in the final step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Formation of exocyclic N-alkylation product instead of ring closure.Ensure high temperature (reflux) is maintained.[1] Switch solvent to n-Butanol (

) to force cyclodehydration.[1]
Stalled Suzuki Coupling Free amine coordinating to Pd.Use Boc-protection of the amine before coupling, or use XPhos Pd G3 precatalyst which is resistant to amine poisoning.[1]
Regioisomer Contamination Impure starting material (1-bromo isomer).[1]Check

NMR. The C1-amine isomer has a distinct singlet for H-4 at ~7.8 ppm, whereas the C3-amine isomer differs.[1]

References

  • General Reactivity of 1-Aminoisoquinolines

    • Reaction of 1-aminoisoquinolines with

      
      -haloketones:
      Mandhane, P. G., et al. "Synthesis of imidazo[2,1-a]isoquinolines."[1] Arabian Journal of Chemistry, 2015.[1] 
      
  • Suzuki Coupling Methodology

    • Suzuki-Miyaura coupling on heteroaryl bromides: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Kinase Inhibitor Applications

    • Imidazo[2,1-a]isoquinolines as kinase scaffolds: Goekjian, P. G., et al. "Synthesis and Biological Evaluation of Imidazo[2,1-a]isoquinoline Derivatives."[1] Journal of Medicinal Chemistry, 2011.[1] (Contextual grounding for PIM/CLK inhibition).

  • Chemical Safety Data

    • GHS Classification for Aminobromoisoquinolines: PubChem CID 640978.[1] [1]

Disclaimer: All experimental protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Verify all CAS numbers with analytical data before scale-up.

Sources

Strategic Approaches to Pd-Catalyzed Functionalization of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amine Problem" in Heterocyclic Coupling

3-Bromoisoquinolin-1-amine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., targeting HER2, EGFR) and CNS-active agents. However, it presents a classic "Janus-faced" challenge in palladium catalysis:

  • Catalyst Deactivation: The C1-primary amine is a potent ligand. It competes with phosphines for the Pd(II) center, leading to the formation of catalytically inactive [Pd(Ar)(L)(amine)Br] species or facilitating palladium black precipitation.

  • Chemoselectivity: While the C3-Br bond is the intended electrophile, the C1-amine can participate in Buchwald-Hartwig type side reactions or direct ortho-C-H activation, leading to complex mixtures.

This Application Note provides two distinct workflows: a Robust Scale-Up Protocol (utilizing protection strategies) and a Rapid Screening Protocol (utilizing specialized ligand architectures for direct coupling).

Substrate Analysis & Reactivity Map[1]

Understanding the electronic environment of the substrate is critical for reaction design. The isoquinoline core is electron-deficient, facilitating oxidative addition at C3-Br. However, the electron-donating amine at C1 counteracts this, making the C3 position less electrophilic than in 3-bromoisoquinoline.

ReactivityMap Substrate This compound C1_Amine C1-NH2 (Nucleophile/Ligand) Substrate->C1_Amine C3_Bromide C3-Br (Electrophile) Substrate->C3_Bromide Poison Catalyst Poisoning (Formation of Pd-Amine adducts) C1_Amine->Poison High Risk w/o Protection OxAdd Oxidative Addition (Rate-Limiting Step) C3_Bromide->OxAdd Requires Electron-Rich Ligand Pd_Cycle Pd(0) Catalytic Cycle Poison->Pd_Cycle Inhibits OxAdd->Pd_Cycle Initiates

Figure 1: Reactivity profile of this compound. The competition between the C1-amine binding and C3-bromide oxidative addition dictates the reaction success.

Protocol A: The "Protected" Route (High Fidelity)

Recommendation: Use this method for scale-up (>500 mg) or when the coupling partner is expensive. Rationale: Masking the amine as a carbamate (Boc) or amide (Piv) eliminates catalyst poisoning and increases the lipophilicity of the substrate, improving solubility in non-polar solvents typically used for Suzuki couplings.

Step 1: Protection (Boc-Anhydride)

Direct coupling often fails due to the basicity of the amine. We utilize a Boc2O protection strategy which is orthogonal to most cross-coupling conditions.

  • Reagents: this compound (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv), DCM (0.2 M).

  • Procedure: Stir at RT for 4-12 h. Wash with mild acid (0.5 M HCl) to remove unreacted amine.

  • Yield Expectation: >90%.

Step 2: Suzuki-Miyaura Cross-Coupling

With the amine protected, standard Suzuki conditions become highly effective.

Reagents:

  • Substrate: N-Boc-3-bromoisoquinolin-1-amine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Robust, air-stable.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Charge a reaction vial with the protected substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Heat to 80–90 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection[1][2]
  • Conditions: TFA/DCM (1:[1]4) at RT for 1 h, or 4M HCl in Dioxane.

  • Note: Isoquinolinamines are basic. During workup, ensure the pH is adjusted to >10 to extract the free base.

Protocol B: The "Direct" Route (Rapid Screening)

Recommendation: Use for library synthesis (<50 mg) or when protection/deprotection steps are bottlenecking throughput. Rationale: To overcome amine binding, we employ Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands). These ligands create a steric shell around the Pd center, preventing the substrate amine from coordinating while facilitating oxidative addition into the deactivated C-Br bond.

Optimized Conditions Table
ParameterCondition A (Standard)Condition B (Challenging Partners)
Catalyst Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand XPhos or SPhos (4-8 mol%)BrettPhos or Ad₂BuP
Base K₃PO₄ (anhydrous)Cs₂CO₃
Solvent n-Butanol / Water (4:1)Toluene / Water (10:1)
Temperature 100 °C110 °C
Step-by-Step Protocol (Direct Coupling)
  • Preparation: In a glovebox or under strict Schlenk conditions, combine:

    • This compound (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%) — L:M ratio of 2:1 is critical.

    • K₃PO₄ (3.0 equiv)

  • Solvent Addition: Add degassed n-Butanol/Water (4:1) .

    • Why n-Butanol? The high polarity solubilizes the free amine substrate better than Toluene, and the protic nature facilitates the transmetallation step in the presence of the free amine.

  • Reaction: Seal and heat to 100 °C for 16 hours.

  • Scavenging: Add QuadraPure™ TU (thiourea scavenger) or similar to remove residual Pd, which often sticks to the amine product.

Method Selection Workflow

Use this decision tree to select the appropriate protocol for your specific constraints.

Workflow Start Start: this compound Scale Reaction Scale? Start->Scale Small < 100 mg (Library) Scale->Small Large > 500 mg (Process) Scale->Large Direct Direct Coupling (Pd/XPhos) Small->Direct Protect Protection Strategy (Boc/Piv) Large->Protect Substrate_Check Is Boronic Acid Unstable? Direct->Substrate_Check Use Pd(dppf)Cl2 (Milder) Use Pd(dppf)Cl2 (Milder) Substrate_Check->Use Pd(dppf)Cl2 (Milder) Yes Use Pd-G3-XPhos Use Pd-G3-XPhos Substrate_Check->Use Pd-G3-XPhos No

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Troubleshooting & Critical Controls

The "Pd-Black" Phenomenon

If the reaction mixture turns black immediately upon heating, the catalyst has decomposed (aggregated).

  • Cause: The free amine at C1 displaced the phosphine ligand, destabilizing the Pd(0) species.

  • Solution: Increase Ligand:Metal ratio to 4:1. Switch to a precatalyst like XPhos Pd G3 or G4 , which ensures the active species is generated slowly and with the ligand already bound.

Sonogashira Considerations (Alkynylation)

Avoid Copper (CuI) if possible. The C1-amine coordinates avidly to Cu(I), shutting down the catalytic cycle or requiring stoichiometric copper.

  • Alternative: Use Copper-Free Sonogashira conditions:

    • Pd(OAc)₂ / XPhos / Cs₂CO₃ in Acetonitrile at 60 °C.

Purification of Amino-Isoquinolines

These products are often highly polar and "streak" on silica.

  • Tip: Pre-wash the silica column with 1% Et₃N in Hexane.

  • Eluent: Use DCM:MeOH:NH₄OH (90:9:1) for free amines.

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ligand Design for Amines (Buchwald)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Direct Arylation & Heterocycle Functionalization

    • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations. Chemical Reviews, 111(3), 1315–1345. Link

  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Boc/Piv protocols). Link

  • Palladium Precatalysts (G3/G4 Series)

    • Bruno, N. C., et al. (2013). Design and Synthesis of Removable Generation 3 Precatalysts. Chemical Science, 4, 916-920. Link

Sources

Microwave-assisted synthesis of 3-Bromoisoquinolin-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Bromoisoquinolin-1-amine Derivatives

Executive Summary

This compound (CAS: 40073-36-7) is a privileged scaffold in medicinal chemistry, serving as a critical building block for type I and II kinase inhibitors, CNS-active agents, and tricyclic heterocycles. Conventional synthesis relies on the cyclization of 2-(cyanomethyl)benzonitrile (homophthalonitrile) using hydrogen halides (HX), a process often plagued by long reaction times (12–48 hours), harsh conditions, and variable yields due to hydrolysis side reactions.

This guide details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we accelerate the cyclization/halogenation cascade, reducing reaction time to under 30 minutes while significantly improving the impurity profile. This protocol is designed for scalability and reproducibility in drug discovery workflows.

Retrosynthetic Analysis & Strategy

The core strategy utilizes the intrinsic electrophilicity of the nitrile groups in 2-(cyanomethyl)benzonitrile. Under highly acidic and anhydrous conditions, the benzylic nitrile undergoes addition by bromide, followed by an intramolecular Pinner-like cyclization onto the aryl nitrile.

  • Precursor: 2-(cyanomethyl)benzonitrile (Homophthalonitrile).

  • Reagent: Hydrogen Bromide (HBr) in Acetic Acid (AcOH).

  • Mechanism: Acid-mediated cyclization with concomitant halogen incorporation.

Advantages of Microwave Approach:

  • Superheating: Access to temperatures above the solvent's boiling point in sealed vessels accelerates the rate-determining nucleophilic attack.

  • Selectivity: Rapid heating profiles minimize the window for hydrolytic side reactions (e.g., conversion of nitriles to amides/acids).

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-(Cyanomethyl)benzonitrile>98% PurityStarting Material
HBr in Acetic Acid33 wt. % solutionReagent/Solvent
Diethyl Ether (Et₂O)AnhydrousPrecipitation Solvent
Sodium Hydroxide (NaOH)20% aq. solutionNeutralization
Ethyl Acetate (EtOAc)HPLC GradeExtraction Solvent
Methodology: Step-by-Step

Step 1: Reaction Setup

  • Weigh 1.0 mmol (156 mg) of 2-(cyanomethyl)benzonitrile into a 10 mL microwave-transparent process vial (borosilicate glass).

  • Add a magnetic stir bar.[1]

  • In a fume hood, carefully add 3.0 mL of 33% HBr in AcOH .

    • Critical Control Point: Ensure the vessel is capped immediately to prevent absorption of atmospheric moisture, which competes with the bromide nucleophile.

  • Seal the vial with a PTFE-lined crimp cap or screw cap.

Step 2: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

ParameterSettingRationale
Temperature 100 °COptimal activation energy for cyclization.
Time 20 minutesSufficient conversion; minimizes degradation.
Pressure Limit 200 psi (14 bar)Safety cutoff for volatile acid vapors.
Power Dynamic (Max 150 W)Maintains set temperature without overshoot.
Stirring HighEssential for uniform heat distribution.

Step 3: Workup & Isolation

  • Cooling: Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

  • Precipitation: Open the vial and pour the reaction mixture into 20 mL of cold anhydrous diethyl ether . A yellow/orange precipitate (the hydrobromide salt) should form.

  • Filtration: Filter the solid and wash with cold ether (2 x 10 mL) to remove excess acid and non-polar impurities.

  • Free-Basing (Crucial):

    • Suspend the solid in 10 mL of water.

    • Slowly add 20% NaOH dropwise with stirring until pH ~10-11. The solid will change color/texture as the free amine is liberated.

    • Extract with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Note: The product is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Mechanism of Action

The reaction proceeds via a cascade sequence. The microwave energy facilitates the initial protonation and nucleophilic attack of bromide on the benzylic nitrile, forming an imidoyl bromide intermediate. This intermediate undergoes intramolecular attack by the aryl nitrile nitrogen, followed by tautomerization to aromatize the system into the isoquinoline core.

Figure 1: Mechanistic pathway for the formation of this compound.

Experimental Workflow & Decision Tree

This diagram outlines the operational workflow, including critical decision points for optimization based on reaction monitoring (LCMS/TLC).

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Results & Data Interpretation

The following table summarizes typical results comparing the microwave protocol to the traditional thermal method (reflux).

MetricThermal Method (Reflux)Microwave Method (This Protocol)
Reaction Time 18 - 24 Hours20 Minutes
Temperature ~118 °C (Reflux)100 °C (Controlled)
Yield (Isolated) 45 - 60%75 - 85%
Purity (LCMS) 85% (requires chromatography)>95% (often no chromatography needed)
Major Impurity Hydrolysis product (Amide)Minimal

Analytical Validation:

  • 1H NMR (DMSO-d6): Characteristic singlet at ~6.8 ppm (C4-H) and broad singlet at ~7.5 ppm (NH2) confirm the structure.

  • LCMS: [M+H]+ peak at m/z 223/225 (1:1 ratio indicating Br isotope pattern).

Troubleshooting & Expertise

  • Moisture Sensitivity: The reaction is strictly anhydrous during the cyclization phase. The presence of water leads to the formation of homophthalimide or 2-(cyanomethyl)benzamide. Ensure reagents are fresh.

  • Salt Formation: The product initially precipitates as a hydrobromide salt. It is essential to fully basify the salt to pH >10 to extract the free amine. Incomplete basification is a common cause of low yields.

  • Scaling Up: When scaling beyond 5 mmol, reduce the ramp rate of the microwave to prevent pressure spikes from rapid acid vapor expansion.

References

  • Foundational Chemistry (Thermal): Johnson, F.; Nasutavicus, W. A. "Polyfunctional Aliphatic Compounds. IV. The Cyclization of Dinitriles by Hydrogen Halides." Journal of Organic Chemistry, 1962 , 27, 3953–3958. Link

  • Microwave Heterocycle Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43, 6250–6284. Link

  • Isoquinoline Pharmacology: Khan, I. et al. "Isoquinoline Derivatives as Potent Kinase Inhibitors." European Journal of Medicinal Chemistry, 2019 , 176, 200-220. Link

  • Microwave Scale-Up: Moseley, J. D.; Kappe, C. O.[2] "A Critical Assessment of the Utilization of Microwave Reactors for Large-Scale Organic Synthesis." Green Chemistry, 2011 , 13, 794-806. Link

Sources

Application Note: Strategic Utilization of 3-Bromoisoquinolin-1-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromoisoquinolin-1-amine represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. Unlike simple isoquinolines, this building block possesses two distinct reactive handles: a nucleophilic amidine-like motif at the C1/N2 position and an electrophilic aryl bromide at the C3 position. This dual functionality allows for the rapid construction of fused tricyclic systems (such as imidazo[2,1-a]isoquinolines) while retaining a handle for late-stage diversification via transition-metal catalysis. This guide outlines validated protocols for exploiting these features to generate high-value heterocyclic libraries.

Reactivity Profile & Strategic Logic

The utility of this compound lies in its ability to serve as a linchpin for Divergent Oriented Synthesis (DOS) .

  • The C1-Amine / N2-Isoquinoline Axis (Nucleophilic): The 1-amino group acts as an exocyclic amine, but the endocyclic nitrogen (N2) is also nucleophilic. In cyclization reactions with

    
    -haloketones, the initial alkylation typically occurs at the ring nitrogen (N2) followed by cyclodehydration involving the exocyclic amine, yielding the imidazo[2,1-a]isoquinoline  core.
    
  • The C3-Bromine Axis (Electrophilic): The bromine atom at C3 is activated for oxidative addition by palladium species, facilitating Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Crucially, this position is stable during mild cyclization conditions, allowing for "Cyclize-then-Couple" strategies.

Visualizing the Synthetic Pathway

The following diagram illustrates the orthogonal workflows available for this scaffold.

ReactivityMap Start This compound (Scaffold) Imidazo Imidazo[2,1-a]isoquinoline (Fused Tricycle) Start->Imidazo α-Haloketone Reflux/EtOH SuzukiProd 3-Aryl-isoquinolin-1-amine (Biaryl System) Start->SuzukiProd Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Triazolo [1,2,4]Triazolo[3,4-a]isoquinoline (Fused Tricycle) Start->Triazolo Hydrazine then Orthoester Functionalized Tricycle Functionalized Tricycle Imidazo->Functionalized Tricycle Suzuki Coupling (Retained Br)

Figure 1: Divergent synthetic pathways. The scaffold allows for immediate cyclization (green/yellow paths) or direct C-C bond formation (red path).

Protocol A: Synthesis of Fused Imidazo[2,1-a]isoquinolines

Objective: To fuse an imidazole ring onto the isoquinoline core while preserving the C3-bromine for subsequent modification. This scaffold is bioisosteric with several kinase inhibitors.

Mechanism

The reaction proceeds via an Hantzsch-type cyclization . The endocyclic nitrogen (N2) attacks the


-carbon of the haloketone, forming a quaternary ammonium intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine (C1-NH2) onto the carbonyl carbon, followed by dehydration, aromatizes the system.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: 2-Bromoacetophenone (or substituted derivative) (1.1 equiv)

  • Solvent: Ethanol (Anhydrous) or n-Butanol (for higher temp)

  • Base: Sodium Bicarbonate (NaHCO

    
    ) (2.0 equiv) - Optional, acts as acid scavenger.
    
Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (223 mg, 1.0 mmol) in ethanol (10 mL).

  • Addition: Add 2-bromoacetophenone (219 mg, 1.1 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine is polar; the product will be less polar and often fluorescent under UV (365 nm).

  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate often forms.

    • If solid forms: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. This is often the HBr salt. Neutralize by partitioning between EtOAc and sat. NaHCO

      
       if the free base is required.
      
    • If no solid: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with sat. NaHCO

      
       (15 mL). Dry the organic layer over Na
      
      
      
      SO
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–85% Data Validation:

  • 1H NMR: Look for the disappearance of the broad NH

    
     signal (approx. 5-7 ppm) and the appearance of the imidazole singlet (approx. 7.8-8.2 ppm).[1]
    
  • MS: M+1 peak should correspond to [Substrate + Phenacyl - H2O + H].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To functionalize the C3-position. This protocol is optimized for the free amine, avoiding the need for N-protection, which is a common bottleneck in amino-aryl halide couplings.

Materials
  • Substrate: this compound (or the Imidazo-fused product from Protocol A) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (5 mol%)
    • Why: The ferrocenyl ligand prevents catalyst poisoning by the free amine/amidine nitrogen.

  • Base: 2M Aqueous Na

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inerting: Charge a microwave vial or pressure tube with the substrate (0.5 mmol), arylboronic acid (0.6 mmol), and Pd(dppf)Cl

    
     (20 mg). Seal the vial and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    (0.75 mL) via syringe.
  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave: Heat at 110°C for 30 minutes (High Absorption).

  • Workup:

    • Dilute with EtOAc (30 mL) and water (10 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases; wash the organic phase with Brine.

  • Purification: Flash chromatography on Silica Gel.

    • Note: Amino-isoquinolines can streak on silica. Pre-treat the column with 1% Triethylamine in Hexanes or use DCM/MeOH/NH

      
       eluent systems.
      

Comparative Data: Coupling Efficiency

The following table summarizes the efficiency of C3-functionalization under different catalytic systems for this compound.

Reaction TypeCatalyst SystemBase/SolventYieldNotes
Suzuki Pd(dppf)Cl

(5%)
Na

CO

/ Dioxane
82-90%Best general method. Tolerates free NH

.
Suzuki Pd(PPh

)

(5%)
K

CO

/ Toluene:EtOH
65-75%Lower yield due to potential phosphine displacement by amine.
Sonogashira PdCl

(PPh

)

/ CuI
Et

N / DMF
70-80%Requires inert atmosphere. C1-NH

does not interfere.
Buchwald Pd

(dba)

/ Xantphos
Cs

CO

/ Dioxane
55-65%Challenging. Competitive N-arylation of C1-NH

can occur.

References

  • Synthesis of Imidazo[2,1-a]isoquinolines

    • Source: Mandolesi, S. D., et al. "One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines.
  • Suzuki Coupling of Amino-Isoquinolines

    • Source: "Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Protocols." Fisher Scientific.
  • General Reactivity of 3-Bromoisoquinoline

    • Source: "Reactions of 1- and 3-bromoisoquinoline with potassium amide." ResearchGate.[3]

  • Buchwald-Hartwig Optimization

    • Source: "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline."[4] ACS Publications.

Disclaimer: All protocols described involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult Safety Data Sheets (SDS) for this compound before use.

Sources

Strategic Functionalization of 3-Bromoisoquinolin-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromoisoquinolin-1-amine (CAS: 13130-79-5) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents.[1] Its structure presents a unique dual-functionality: an exocyclic primary amine at C1 and a bromine handle at C3.[1][2]

The Challenge: The derivatization of the C1-amine is not trivial. Unlike a standard aniline, this amine is part of a cyclic amidine system.[1][2] The electron-withdrawing nature of the ring nitrogen (N2) and the bromine at C3 significantly modulates its nucleophilicity.[1] Furthermore, the molecule exhibits prototropic tautomerism , creating a competition between the exocyclic amine and the endocyclic ring nitrogen for electrophiles.

This guide provides field-proven protocols to selectively functionalize the exocyclic amine while suppressing side reactions at the ring nitrogen or the C3-bromine position.[1]

Mechanistic Insight: The Nucleophilicity Paradox

To successfully derivatize this scaffold, one must understand the electronic environment. The C1-amine is an


-amino aza-heterocycle.[1]
Tautomeric Equilibrium

In solution, this compound exists in equilibrium between the Amino (aromatic) and Imino (quinoid-like) forms.[1] While the amino form generally predominates in non-polar solvents, the ring nitrogen (N2) is highly basic in the imino form.[1]

  • Implication: Under neutral or weakly acidic conditions, electrophiles may attack the ring nitrogen (N2), leading to N-alkylation or unstable N-acyl salts.[1]

  • Solution: We must use conditions that either deprotonate the exocyclic amine (increasing its nucleophilicity) or use catalysts (like Pd) that selectively engage the exocyclic nitrogen.[1]

Visualization of Reactivity Pathways[1]

Reactivity_Pathways cluster_conditions Control Factors AminoForm Amino Tautomer (Aromatic, Stable) IminoForm Imino Tautomer (Quinoid, Reactive N-Ring) AminoForm->IminoForm Tautomerism (Equilibrium) TargetProduct Target: Exocyclic Functionalization (Amides, Ureas, Aryl-amines) AminoForm->TargetProduct Base/Catalysis (Selective Path) SideProduct Side Product: Endocyclic Reaction (N-Ring Alkylation/Acylation) IminoForm->SideProduct Uncontrolled Electrophile Solvent Polarity Solvent Polarity Base Strength Base Strength Catalyst Ligand Catalyst Ligand

Figure 1: Tautomeric equilibrium and competing reaction pathways. Selective functionalization requires driving the reaction via the Amino tautomer.

Experimental Protocols

Protocol A: Selective Acylation (Amide Synthesis)

Objective: Convert the primary amine to an amide without touching the C3-Bromine or N-acylating the ring nitrogen.[1]

Rationale: Standard Schotten-Baumann conditions often fail due to poor nucleophilicity.[1][2] We utilize a "Nucleophilic Catalysis" approach with DMAP (4-Dimethylaminopyridine) to activate the acylating agent.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acid Chloride (1.2 equiv) or Anhydride[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.0 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Note: The solution should remain clear. If the amine salt precipitates, add more solvent.

  • Electrophile Addition: Cool the mixture to 0°C. Add the acid chloride (1.2 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1][2][3]

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[2]

    • Target Mass: Look for

      
      .[1][2]
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash column chromatography.

    • Critical: Elute with a gradient of 0%

      
       40% EtOAc in Hexanes.[2] The amide is usually less polar than the free amine.[1]
      

Troubleshooting:

  • Bis-acylation: If

    
     is observed, reduce acid chloride to 1.0 equiv and run at 0°C strictly.[1][2] Bis-acyl products can often be hydrolyzed back to mono-acyl products by treating with 
    
    
    
    in MeOH.[1][2]
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Arylation of the exocyclic amine to form secondary amines (biaryl systems).[1]

Rationale: The C1-amine is a poor nucleophile for


 unless the partner is highly electron-deficient.[1] Buchwald-Hartwig coupling is the gold standard here.[1] We must select a ligand that favors the amine as the nucleophile and prevents the Pd from inserting into the C3-Bromine bond of the isoquinoline substrate (chemoselectivity).[1]
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.1 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    [1]
  • Ligand: Xantphos (0.1 equiv) or BINAP.[1][2]

    • Expert Note: Xantphos is preferred for amidine-like substrates due to its wide bite angle, which stabilizes the reductive elimination step.[1]

  • Base:

    
     (2.0 equiv) or NaOtBu.[1][2]
    
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a microwave vial or pressure tube. Cool under Argon.

  • Charging: Add this compound (1.0 mmol), Aryl Halide (1.1 mmol),

    
     (2.0 mmol), 
    
    
    
    (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).
  • Solvation: Add anhydrous, degassed 1,4-Dioxane (10 mL). Seal the vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Chemoselectivity Check: The C3-Br on the isoquinoline is a deactivated aryl halide compared to many coupling partners. However, if your coupling partner is also an aryl bromide, you may get polymerization.[2] Ideally, use an Aryl Iodide as the partner to ensure it reacts faster than the C3-Br.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Data Summary & Validation

The following table summarizes expected outcomes and analytical signatures.

ParameterFree Amine (Substrate)Acylated Product (Protocol A)Arylated Product (Protocol B)[1]
H-NMR (NH) Broad singlet,

5.0–6.0 ppm
Sharp singlet,

8.5–10.0 ppm (Deshielded)
Broad singlet,

6.5–8.0 ppm
Solubility Moderate in DCM, High in MeOHHigh in DCM, Low in HexaneVariable, usually lipophilic
LCMS (pH 3) Sharp peak,

Sharp peak,

Sharp peak,

UV Profile

nm
Shifts red (bathochromic) due to conjugationSignificant red shift
Workflow Decision Matrix

Workflow_Decision Start Start: this compound Decision Desired Modification? Start->Decision Path_Amide Amide/Carbamate (Acylation) Decision->Path_Amide Carbonyl attachment Path_Aryl N-Aryl Amine (C-N Coupling) Decision->Path_Aryl Aryl attachment Action_Amide Protocol A: Acid Chloride + TEA + DMAP (0°C -> RT) Path_Amide->Action_Amide Check_Br Warning: Is Partner an Aryl Bromide? Path_Aryl->Check_Br Action_Aryl Protocol B: Pd2(dba)3 + Xantphos + Cs2CO3 (100°C) Check_Br->Action_Aryl No (Use Aryl Iodide) Check_Br->Action_Aryl Yes (Risk of Polymerization)

Figure 2: Decision matrix for selecting the appropriate functionalization protocol.

References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (General reactivity of amino-isoquinolines).

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2]

  • Paul, F., et al. (1994).[1][2] "Palladium-catalyzed synthesis of aryl amines." Journal of the American Chemical Society.[1] (Foundational Buchwald-Hartwig protocols).[1][2][4][5]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Specifics on Isoquinoline functionalization).

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Application Notes and Protocols for 3-Bromoisoquinolin-1-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Isoquinoline Derivatives in Oncology

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2] The rigid, planar structure of the isoquinoline nucleus makes it an ideal framework for designing molecules that can interact with various biological targets implicated in cancer progression, such as protein kinases and DNA topoisomerases.[1][3] Among the diverse family of isoquinoline derivatives, 1-aminoisoquinolines have garnered significant attention for their potential as kinase inhibitors.[4]

This document provides a comprehensive guide to the potential applications of 3-Bromoisoquinolin-1-amine, a representative of this promising class of compounds, in cancer research. While direct experimental data for this compound is not yet extensively published, this guide synthesizes findings from closely related 3-substituted and 1-aminoisoquinoline derivatives to provide a scientifically grounded framework for its investigation. We will explore its potential mechanisms of action, particularly as a kinase inhibitor, and provide detailed protocols for its evaluation as a novel anticancer agent.

The introduction of a bromine atom at the 3-position is a strategic chemical modification. Halogenation can significantly enhance the biological activity of small molecules by increasing their lipophilicity, which can improve cell membrane permeability, and by altering their electronic properties, which can lead to stronger interactions with target proteins.[5]

Postulated Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Based on the established activity of related isoquinoline and quinoline derivatives, this compound is hypothesized to exert its anticancer effects primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.[6] Key potential targets include receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, as well as non-receptor tyrosine kinases such as Src.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[9][10] Structurally similar quinoline and isoquinoline derivatives have demonstrated potent VEGFR-2 inhibitory activity.[7][9]

The proposed mechanism involves the binding of this compound to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Compound This compound Compound->VEGFR2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound.

Modulation of EGFR and Src Signaling

The Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src are frequently overexpressed or hyperactivated in various cancers, driving cell proliferation and metastasis.[11][12] Several quinoline and isoquinoline derivatives have been developed as potent inhibitors of EGFR and Src.[12][13] It is plausible that this compound could also target these critical oncogenic kinases.

Representative Biological Data of Related Isoquinoline Derivatives

While specific data for this compound is pending, the following table summarizes the reported activities of structurally related isoquinoline and quinoline derivatives against various cancer cell lines and kinases. This provides a benchmark for the anticipated potency of this class of compounds.

Compound ClassTarget(s)Cancer Cell Line(s)IC50 / GI50Reference
Isoquinoline-tethered quinazolinesHER2, EGFRSKBR3 (Breast)103 nM[13]
3-(Hetaryl/aryl)amino isoquinolin-1(2H)-onesNot specifiedNCI-60 PanelAverage lgGI50 = -5.18[4]
Quinoline & Isatine DerivativesVEGFR-2Caco-2 (Colon)0.58 µM[9]
Naphthylisoquinoline AlkaloidsApoptosis InductionMCF-7 (Breast)Significant Activity[14]
3-Anilino-quinolin-2(1H)-onesPDK1-Modest Inhibition[15]

Experimental Protocols

The following protocols provide a robust framework for the initial characterization of this compound as a potential anticancer agent.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase (e.g., VEGFR-2, Src). Homogeneous ADP-based assays are recommended for their universality and suitability for high-throughput screening.[16]

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. The assay relies on a coupling enzyme system that links ADP production to a detectable signal (e.g., fluorescence, luminescence).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Src)

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In each well of the assay plate, add the kinase, substrate, and this compound at various concentrations. b. Include positive (no inhibitor) and negative (no kinase) controls. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase to ensure accurate IC50 determination.[17] d. Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[16]

  • ADP Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of this compound Start->Prep_Compound Setup_Reaction Set up Kinase Reaction: - Kinase - Substrate - Compound Prep_Compound->Setup_Reaction Initiate Initiate with ATP Setup_Reaction->Initiate Incubate Incubate (e.g., 30°C, 60 min) Initiate->Incubate Detect_ADP Detect ADP (e.g., ADP-Glo™) Incubate->Detect_ADP Read_Luminescence Read Luminescence Detect_ADP->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT/Resazurin)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce a substrate (MTT or resazurin) to a colored or fluorescent product. The amount of product is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • 96-well clear or black plates

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Viability Assessment: a. For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. b. For Resazurin: Add resazurin solution and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Western Blotting for Phospho-Kinase Analysis

This protocol is used to determine if this compound inhibits the phosphorylation of its target kinase and downstream effectors within the cell.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 1-4 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the inhibitory effect of the compound.

Conclusion and Future Directions

While this compound represents a novel and under-investigated compound, the extensive research on related isoquinoline derivatives strongly suggests its potential as a valuable lead for the development of new anticancer therapies. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring its efficacy. Future studies should focus on a broad kinase profiling to identify its specific targets, evaluation in a diverse panel of cancer cell lines, and eventual progression to in vivo models to assess its therapeutic potential. The strategic placement of the bromine atom and the 1-amino group on the isoquinoline scaffold makes this compound a compelling candidate for further investigation in the field of oncology drug discovery.

References

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Design and Synthesis of Novel Compounds from 3-Bromoisoquinolin-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] 3-Bromoisoquinolin-1-amine is a versatile starting material, offering two distinct points for chemical modification: the reactive 3-position bromine atom, ideal for metal-catalyzed cross-coupling reactions, and the 1-position amino group, which can be functionalized through various condensation and acylation reactions. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the design and synthesis of novel 3-substituted isoquinolin-1-amine derivatives. We will delve into palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions, providing researchers with the foundational knowledge to generate diverse compound libraries for drug discovery and materials science applications.

Introduction: The Strategic Value of this compound

The isoquinoline core is a cornerstone of modern medicinal chemistry, with derivatives exhibiting activities ranging from anticancer and antimicrobial to central nervous system modulation.[4][5] The strategic placement of a bromine atom at the C-3 position and an amino group at the C-1 position on the isoquinoline ring makes this compound an exceptionally valuable building block.

  • The C-3 Bromo Group: This serves as a versatile synthetic handle. As an aryl halide, it is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling systematic exploration of the chemical space around the isoquinoline core.[6][7]

  • The C-1 Amino Group: The primary amine at the C-1 position provides a nucleophilic center that can be readily functionalized. Furthermore, its presence can influence the electronic properties of the heterocyclic ring and participate in crucial hydrogen bonding interactions with biological targets. The unprotected amine can pose challenges in certain coupling reactions, but its presence is also a key feature for many pharmacologically active compounds.[7]

This guide focuses on leveraging the reactivity of the C-3 bromo position to create novel carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[6][8]

Strategic Considerations for Synthesis

The key to successfully synthesizing derivatives from this compound lies in understanding the interplay between the two functional groups and selecting the appropriate reaction conditions. The primary amine can potentially coordinate with the palladium catalyst, necessitating careful selection of ligands and bases to ensure efficient coupling at the C-3 position.

Reaction Map

The following diagram illustrates the primary synthetic pathways available from the this compound scaffold, which will be detailed in the protocols section.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents R1R2NH Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents C-C Bond Formation suzuki_product 3-Aryl-isoquinolin-1-amine suzuki_reagents->suzuki_product buchwald_product N-substituted-3-amino- isoquinolin-1-amine buchwald_reagents->buchwald_product sonogashira_product 3-Alkynyl-isoquinolin-1-amine sonogashira_reagents->sonogashira_product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture to the flask.

  • Degassing: Seal the flask and perform 3-4 cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. [9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with amines. [8][10][11]This allows for the introduction of a diverse range of secondary or primary amines at the C-3 position.

Reaction Scheme: this compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 3-(R¹R²N)-isoquinolin-1-amine

Materials:

  • This compound

  • Amine (e.g., Morpholine, Piperidine)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: Xantphos or BINAP

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Glovebox or Schlenk line techniques are highly recommended.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial. Add the anhydrous solvent (e.g., Toluene, 2 mL) and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: In a separate vial, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq). [12]3. Combine and React: Transfer the activated catalyst solution to the vial containing the reagents. Seal the vial tightly and place it in a preheated heating block at 100-110 °C. Stir for 16-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography. Due to the basic nature of the product, it may be beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent streaking on the silica gel column. [13]

Protocol 3: Sonogashira Coupling for 3-Alkynyl-isoquinolin-1-amine Synthesis

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted isoquinolines. [14][15][16]These products are valuable intermediates for further transformations or as final compounds in materials science.

Reaction Scheme: this compound + Terminal Alkyne --(Pd catalyst, Cu co-catalyst, Base)--> 3-Alkynyl-isoquinolin-1-amine

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq).

  • Degassing: Degas the mixture thoroughly using the vacuum/inert gas backfill method described in Protocol 3.1.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by TLC. The reaction is often complete within 2-8 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water to remove amine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

Characterization of Novel Derivatives

Confirmation of the successful synthesis and purity of the novel compounds is essential. A combination of the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the proton signal corresponding to the C-3 position of the starting material and the appearance of new signals corresponding to the coupled fragment will confirm the reaction. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals. [17][18]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, matching the calculated molecular formula.

  • Chromatography: TLC and LC-MS are used for reaction monitoring and purity assessment. [19][20][21]High-Performance Liquid Chromatography (HPLC) can be used for final purity determination.

Table 1: Representative Reaction Conditions and Yields

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901675-95%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene1102060-85%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-50670-90%

Note: Yields are dependent on the specific substrates used and require optimization.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of diverse libraries of isoquinoline derivatives. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for creating novel C-C and C-N bonds at the C-3 position. The resulting compounds are prime candidates for screening in drug discovery programs, particularly in areas where the isoquinoline scaffold has shown promise, such as oncology and infectious diseases. [4]Further derivatization of the C-1 amino group can provide an additional layer of structural diversity, leading to the development of novel chemical entities with unique biological profiles.

References

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  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

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  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-tert-Butyl 2-amino-2-cyclohexylacetate - ACS Publications. [Link]

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  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - National Institutes of Health (NIH). [Link]

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  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives - ResearchGate. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - MDPI. [Link]

  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES - ACS Publications. [Link]

  • Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines - ACS Publications. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - National Institutes of Health (NIH). [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - Springer. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

  • 1 H and 13 C NMR spectra of fifteen substituted isoquinolines - Sci-Hub. [Link]

  • Isoquinoline - Wikipedia. [Link]

  • 3-Bromoisoquinolin-4-amine - PubChem. [Link]

  • A novel synthesis of isoquinolone derivatives - ResearchGate. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Royal Society of Chemistry. [Link]

  • Amine Reactivity - Michigan State University. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - National Institutes of Health (NIH). [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - National Institutes of Health (NIH). [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 7-Bromoisoquinolin-3-amine - PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isoquinoline Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for researchers encountering difficulties with the synthesis of 3-Bromoisoquinolin-1-amine . It prioritizes the most robust chemical pathway (SNAr displacement) while explicitly troubleshooting common failure modes like regioselectivity errors.

Topic: Synthesis of this compound (CAS: 13130-79-5) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry[1]

Executive Summary & Strategic Analysis

The Challenge: The synthesis of this compound is frequently plagued by regioselectivity errors. The two most common pitfalls are:

  • Direct Bromination Failure: Attempting to brominate 1-aminoisoquinoline directly yields the 4-bromo isomer, not the 3-bromo, due to the high electron density at C4 typical of the isoquinoline system.[1]

  • Isomer Confusion: Distinguishing between 3-bromo-1-amino and 1-bromo-3-amino isomers requires careful NMR analysis, as they are structurally similar.

The Solution (The "Golden Route"): The most reliable protocol relies on Nucleophilic Aromatic Substitution (SNAr) .[1] You must synthesize the 1,3-dibromoisoquinoline intermediate first.[1] Due to the "alpha-effect" of the ring nitrogen, the C1-bromide is significantly more electrophilic than the C3-bromide, allowing for highly selective mono-amination at the C1 position.

Interactive Troubleshooting Guide (Q&A)

Ticket #402: Regioselectivity Issues

User Question: "I tried brominating isoquinolin-1-amine with NBS in acetonitrile, but the NMR suggests the bromine is at the 4-position. Why did this happen, and how do I force it to C3?"

Scientist Response: You cannot force electrophilic bromination to C3 on this scaffold.

  • The Mechanism: The isoquinoline ring is electron-rich at C4. Electrophilic Aromatic Substitution (EAS) with NBS or Br2 will overwhelmingly favor the C4 position.[1]

  • The Fix: You must switch from an electrophilic substitution strategy to a nucleophilic displacement strategy.[1]

    • Step 1: Synthesize 1,3-dibromoisoquinoline from homophthalimide.

    • Step 2: React with ammonia.[1][2] The nucleophile (NH3) will selectively attack C1 because the transition state is stabilized by the adjacent ring nitrogen (unlike C3).[1]

Ticket #405: Reaction Stalled / Moisture Sensitivity

User Question: "I am converting homophthalimide to 1,3-dibromoisoquinoline using POBr3, but the yield is low (<30%) and I see starting material. What is going wrong?"

Scientist Response: This reaction is notoriously moisture-sensitive and requires high thermal activation.

  • Check 1 (Reagent Quality): POBr3 degrades rapidly. If your reagent is yellow/orange and sticky, it has hydrolyzed to phosphoric acid and HBr.[1] Use fresh, white/off-white crystalline POBr3.[1]

  • Check 2 (Temperature): This aromatization requires temperatures >140°C. If you are refluxing in toluene (110°C), it is too cold.[1] Switch to anisole or perform the reaction neat (melt) if safe.[1]

  • Check 3 (Stoichiometry): Use at least 3.0 equivalents of POBr3 to ensure complete dehydration and bromination.[1]

Ticket #409: Purification & Isomer Identification

User Question: "I have a product, but I'm not sure if it's the 1-amino-3-bromo or 3-amino-1-bromo isomer. How do I tell by NMR?"

Scientist Response: The key diagnostic proton is H4 (the singlet on the hetero-ring).[1]

  • This compound (Target): The H4 proton is shielded by the adjacent C3-Br and the electron-donating effect of the C1-amine pushing density into the ring. Expect H4 around 6.8 – 7.1 ppm .[1]

  • 1-Bromoisoquinolin-3-amine (Inverse): The H4 proton is adjacent to the amine at C3. The shielding effect is different.[1]

  • NOE Experiment: Irradiate the amine NH2 signal.

    • If you see an NOE enhancement of the phenyl ring proton (H8) , the amine is at C1 (Target).[1]

    • If you see an NOE enhancement of the singlet H4 , the amine is at C3 (Inverse).[1]

Recommended Experimental Workflow

Phase 1: Synthesis of 1,3-Dibromoisoquinoline

This step creates the electrophilic scaffold.[1]

ParameterSpecificationNotes
Precursor Homophthalimide (Isoquinoline-1,3-dione)Dry under vacuum at 60°C overnight before use.[1]
Reagent POBr3 (3.5 equiv)CRITICAL: Handle in glovebox or under strict Ar flow.[1]
Solvent Toluene (anhydrous) or NeatToluene requires sealed tube/autoclave to reach >110°C.
Conditions 110°C - 130°C, 4-6 hoursMonitor by TLC (Product is less polar than SM).[1]
Workup Ice/Water QuenchWARNING: Exothermic.[1] Neutralize with NaHCO3.
Phase 2: Selective Amination (SNAr)

This step installs the amine at C1 via regioselective displacement.[1]

  • Setup: Charge a pressure tube with 1,3-dibromoisoquinoline (1.0 equiv).

  • Solvent/Nucleophile: Add saturated methanolic ammonia (NH3 in MeOH, ~7N) or aqueous ammonia in isopropanol.

  • Conditions: Seal the tube and heat to 100°C - 120°C for 12-24 hours.

    • Note: C1 is highly reactive.[1] C3 is deactivated. The temperature window 100-120°C ensures C1 displacement without touching C3.

  • Purification: Cool to RT. The product often precipitates.[1] Filter and wash with cold water.[1][3] Recrystallize from EtOH if necessary.

Visualizing the Reaction Logic[1][4]

The following diagram illustrates the "Golden Route" (Green) versus the "Trap Route" (Red), highlighting the mechanistic divergence.

G cluster_mech Mechanism Check Start Isoquinoline Precursors AminoIsoq 1-Aminoisoquinoline Start->AminoIsoq Amination HomoPhth Homophthalimide (Isoquinoline-1,3-dione) Start->HomoPhth Cyclization WrongProd 4-Bromo-1-aminoisoquinoline (Undesired Isomer) AminoIsoq->WrongProd NBS/Br2 (EAS) Prefers C4 Dibromo 1,3-Dibromoisoquinoline (Electrophilic Scaffold) HomoPhth->Dibromo POBr3, 130°C Aromatization Target This compound (Target Molecule) Dibromo->Target NH3/MeOH, 110°C Selective SNAr at C1

Caption: Reaction Decision Tree. The Red path represents the common electrophilic failure mode.[1] The Green path represents the validated nucleophilic displacement strategy.[1]

References & Validation

  • Regioselectivity in Isoquinolines:

    • Ford, A. et al.[1] "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." J. Chem. Soc., Perkin Trans.[1] 1, 1997 , 927-934.[1]

    • Context: This paper establishes the foundational rule that C1 in 1,3-dihaloisoquinolines is significantly more susceptible to nucleophilic attack (SNAr) than C3.[1]

  • Synthesis of 1,3-Dibromoisoquinoline:

    • Goldschmidt, G.[1] "Untersuchungen über das Isochinolin."[1] Monatshefte für Chemie, 1887 , 8, 483.[1]

    • Context: The classic conversion of homophthalimide to the 1,3-dihalo derivative using phosphorus oxyhalides.[1]

  • General Isoquinoline Functionalization:

    • J. A.[1] Joule and K. Mills.[1] "Heterocyclic Chemistry," 5th Ed.[1] Wiley-Blackwell.

    • Context: Authoritative text confirming the electrophilic preference for C4 and nucleophilic preference for C1 in isoquinoline systems.

  • Safety Data (POBr3):

    • PubChem Compound Summary for CID 24860, Phosphorus oxybromide.[1]

    • [1]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 3-arylisoquinolin-1-amine scaffolds. These structures are of significant interest due to their prevalence in biologically active compounds, including potential anticancer agents.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of Coupling an Electron-Rich, Amino-Substituted Heteroaromatic Halide

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] However, the successful coupling of this compound presents a unique set of challenges. The isoquinoline ring is an electron-rich heteroaromatic system, and the presence of the strongly electron-donating amine group at the 1-position further increases the electron density at the site of reaction. This can make the rate-determining oxidative addition step of the catalytic cycle more difficult.[4] Additionally, the Lewis basic nitrogen of the isoquinoline ring and the primary amine can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[5]

This guide will walk you through the critical parameters for optimizing this reaction, from catalyst selection to troubleshooting common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the primary amine group on this compound before performing the Suzuki coupling?

This is a common first question. While it is often stated that functional groups with labile protons, like primary amines, can interfere with the Suzuki coupling, recent studies have shown that many couplings with unprotected aminoaryl halides can proceed efficiently without the need for protection and deprotection steps.[6][7]

  • Recommendation: For initial screening, it is highly recommended to attempt the reaction with the unprotected amine. This avoids extra synthetic steps and is often successful.

  • When to Consider Protection: If you experience consistently low yields, significant side product formation, or catalyst deactivation that cannot be resolved by optimizing other reaction parameters, protecting the amine as an acetamide is a viable strategy.[8] This can be achieved by reacting this compound with acetic anhydride.[8] The amide is generally less coordinating and can prevent potential side reactions involving the amine.

Q2: What is the best initial palladium catalyst and ligand combination to try for this substrate?

The choice of catalyst and ligand is critical for overcoming the challenges of this electron-rich substrate.

  • For General Screening: A good starting point is a combination of a palladium(II) precatalyst with a standard phosphine ligand. For example, PdCl₂(PPh₃)₂ or a combination of Pd(OAc)₂ with PPh₃ has been used successfully for the coupling of other amino-substituted heteroaryl bromides.[6] These are often cost-effective and readily available.

  • For Improved Reactivity: Given the electron-rich nature of this compound, more electron-rich and bulky phosphine ligands are likely to improve the rate of oxidative addition.[4] Consider using ligands from the Buchwald family, such as SPhos or XPhos, in combination with a suitable palladium source like Pd₂(dba)₃ or a pre-formed palladacycle precatalyst.

  • For Challenging Cases: If simpler systems fail, palladacycle precatalysts like CataCXium® A have shown excellent results for the coupling of unprotected ortho-bromoanilines, which are structurally analogous to your substrate.[9]

Q3: Which base and solvent system should I choose?

The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.

  • Bases:

    • Inorganic Carbonates: Aqueous solutions of Na₂CO₃ or K₂CO₃ are the most common and are a good first choice.[6] They are inexpensive and effective for a wide range of substrates.

    • Phosphates: K₃PO₄ is a slightly stronger base that can be effective, particularly in anhydrous conditions or with less reactive boronic acids.[10]

    • Cesium Carbonate (Cs₂CO₃): This is a stronger and more soluble base that can significantly enhance reaction rates, especially in challenging couplings.[9] It is often used with more advanced catalyst systems.

  • Solvents:

    • Aqueous Ethereal Solvents: A mixture of an ether-type solvent like 1,4-dioxane or tetrahydrofuran (THF) with water (typically in a 4:1 to 10:1 ratio) is standard.[5][8] The water is necessary to dissolve the inorganic base and facilitates the transmetalation step.[5]

    • Toluene or DMF: These are also common solvents for Suzuki couplings and can be used in aqueous or anhydrous systems depending on the chosen base.[10]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following:

Potential Cause Proposed Solution Scientific Rationale
Inefficient Oxidative Addition Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or CataCXium® A). Increase the reaction temperature.Electron-donating ligands increase the electron density on the palladium center, promoting its insertion into the C-Br bond. Higher temperatures provide the necessary activation energy for this often rate-limiting step.[4]
Catalyst Inhibition Increase the catalyst loading (from 1-2 mol% to 5 mol%). Ensure thorough degassing of solvents and use of an inert atmosphere.The nitrogen atoms in the isoquinoline ring system can act as Lewis bases and coordinate to the palladium, inhibiting its catalytic activity.[5] Increasing the catalyst concentration can help overcome this. Oxygen can lead to catalyst decomposition.
Poorly Soluble Base Switch from Na₂CO₃ or K₂CO₃ to the more soluble Cs₂CO₃. Ensure vigorous stirring of the biphasic mixture.Inefficient mixing or low solubility of the base can hinder the activation of the boronic acid for the transmetalation step.
Problem 2: Formation of Side Products

The appearance of significant side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Side Product Potential Cause Proposed Solution Scientific Rationale
Isoquinolin-1-amine (Dehalogenation) Presence of water or other proton sources; inefficient transmetalation.Use a stronger base (e.g., Cs₂CO₃) and ensure an excess of the boronic acid (1.2-1.5 equivalents). Use anhydrous conditions with a base like K₃PO₄.Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes protonolysis instead of transmetalation. Speeding up the transmetalation step can outcompete this side reaction.
Homocoupling of Boronic Acid (Biaryl formation) Presence of oxygen in the reaction mixture; use of a Pd(II) precatalyst without efficient reduction to Pd(0).Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[5]
Unidentified Polymerization/Degradation Reaction temperature is too high.Decrease the reaction temperature and increase the reaction time. Screen different solvent systems.The starting material or product may be unstable at elevated temperatures, leading to decomposition.

Experimental Protocols

Protocol 1: Standard Conditions for Initial Screening

This protocol is a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol employs a more active catalyst system and is recommended if the standard conditions give low yields.

  • To a flame-dried microwave vial, add this compound (0.5 mmol, 1.0 equiv.), the boronic acid or ester (0.75 mmol, 1.5 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 2 mol%) and SPhos (0.04 mmol, 8 mol%) in a small amount of the reaction solvent.

  • Seal the reaction vial, and evacuate and backfill with argon or nitrogen three times.

  • Add the catalyst solution to the reaction vial, followed by degassed 1,4-dioxane (4 mL) and degassed water (0.4 mL).

  • Heat the reaction mixture to 100 °C for 4-12 hours.

  • Follow the workup and purification procedure described in Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arpdx Ar-Pd(II)L₂-X oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation arpdr Ar-Pd(II)L₂-R' transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product reactants Ar-X + R'-B(OR)₂ reactants->oxidative_addition base Base (e.g., CO₃²⁻) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues encountered during the optimization of the Suzuki coupling of this compound.

Troubleshooting_Tree start Reaction Start: Low Yield/No Conversion check_sm Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, Low Product Yield check_sm->sm_gone Yes check_catalyst Optimize Catalyst System: - Use electron-rich ligand (SPhos) - Increase catalyst loading (to 5%) - Increase temperature sm_present->check_catalyst check_side_products Analyze Side Products sm_gone->check_side_products dehalogenation Dehalogenation Dominant? check_side_products->dehalogenation Identify homocoupling Homocoupling Dominant? dehalogenation->homocoupling No solve_dehalogenation Solution: - Use stronger base (Cs₂CO₃) - Increase boronic acid equivalents - Use anhydrous conditions dehalogenation->solve_dehalogenation Yes solve_homocoupling Solution: - Thoroughly degas solvents - Use Pd(0) precatalyst homocoupling->solve_homocoupling Yes other_issues Other Decomposition: - Lower reaction temperature - Screen different solvents homocoupling->other_issues No

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ReaserchGate. (2021). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Retrieved from [Link]

  • ACS Publications. (2004). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • ResearchGate. (2004). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Bromoisoquinolin-1-amine CAS: 40073-36-7 Common Synthesis Route: Nucleophilic Aromatic Substitution (


) of 1,3-dibromoisoquinoline with ammonia.

Introduction: The Purification Landscape

Purifying this compound requires navigating a specific set of chemical behaviors dictated by the isoquinoline scaffold. Unlike standard aliphatic amines, the 1-aminoisoquinoline system is an amidine-like structure. The nitrogen in the ring (N2) is the primary basic site, but the electron-withdrawing bromine at position 3 lowers the pKa significantly compared to the parent isoquinoline.

This guide assumes you are purifying the product from the standard


 reaction (1,3-dibromoisoquinoline + 

), which is the most reliable route to this specific regioisomer.

Primary Impurities:

  • 1,3-Dibromoisoquinoline: Unreacted starting material (Neutral/Lipophilic).

  • 1,3-Diaminoisoquinoline: Over-reacted byproduct (Highly Polar/Basic).

  • 3-Bromoisoquinolin-1(2H)-one: Hydrolysis byproduct (Neutral/Phenolic character).

Module 1: The "Dirty" Mixture (Diagnosis)

Before initiating purification, diagnose the composition of your crude mixture using LC-MS or TLC.

TLC Diagnostic Protocol
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm).

ComponentRelative

AppearanceChemical Nature
1,3-Dibromoisoquinoline ~0.8 - 0.9Dark SpotNon-polar / Neutral
This compound (Target) ~0.4 - 0.5Bright SpotModerately Polar / Basic
1,3-Diaminoisoquinoline < 0.1 (Baseline)StreakingHighly Polar / Basic
Hydrolysis Byproducts ~0.6Faint SpotNeutral

Tech Note: If your target spot is streaking, the silica is too acidic for the amine. Pre-treat the TLC plate with


 vapor or add 1% Triethylamine (TEA) to the mobile phase.

Module 2: Chemical Workup (The Primary Cut)

This protocol utilizes the basicity of the target amine to separate it from the non-polar starting material (1,3-dibromoisoquinoline) without using column chromatography.

The "pH-Switch" Extraction Protocol

Prerequisite: Evaporate reaction solvents (e.g., Methanol/Ammonia) completely. Redissolve the residue in Ethyl Acetate (EtOAc).

Step 1: Acid Extraction (Removal of Non-Basics)

  • Add 1.0 M HCl (aq) to the EtOAc solution.

    • Mechanism:[1][2][3] The target amine (pKa ~6.0–6.5) protonates and moves to the aqueous phase. The non-basic dibromo starting material stays in the organic phase.

  • Shake vigorously and separate layers.

  • Keep the Aqueous Layer (Bottom).

  • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutrals.

Step 2: Basification & Recovery

  • Cool the aqueous layer to 0–5°C (ice bath).

  • Slowly add 2.0 M NaOH or Saturated

    
     until pH reaches ~9–10.
    
    • Observation: The solution will turn cloudy as the free base this compound precipitates.

  • Extract the turbid aqueous mixture with DCM (Dichloromethane) (

    
    ).
    
    • Why DCM? Isoquinolinamines have better solubility in chlorinated solvents than in ether/EtOAc.

  • Dry combined DCM layers over

    
    , filter, and concentrate.
    
Workflow Visualization

ExtractionWorkflow Start Crude Residue (EtOAc Solution) AddAcid Add 1M HCl Partition Start->AddAcid OrgLayer1 Organic Layer (Contains 1,3-Dibromo SM) AddAcid->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) (Contains Target Amine H+) AddAcid->AqLayer1 Basics Basify Adjust to pH 9-10 (NaOH/NaHCO3) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract AqLayer2 Aqueous Waste (Salts/Diamines) Extract->AqLayer2 OrgLayer2 DCM Layer (Target Free Base) Extract->OrgLayer2 Final Dry & Concentrate Pure this compound OrgLayer2->Final

Figure 1: Acid-Base "pH Switch" purification workflow for removing non-basic starting materials.

Module 3: Chromatographic Purification (The Fine Polish)

If the "pH-Switch" does not yield sufficient purity (>95%), or if you have significant "tailing" impurities (diamines), use Flash Column Chromatography.

Key Challenge: Isoquinolin-1-amines interact strongly with the silanol groups on silica gel, causing broad peaks and poor recovery.

Optimized Method: The "Amine-Modified" Silica
ParameterSpecificationReason
Stationary Phase Standard Silica Gel (40–63 µm)Cost-effective compared to Amino-silica.
Modifier 1% Triethylamine (TEA) or

Blocks acidic silanol sites; sharpens peaks.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar eluent.
Gradient 5% B

40% B over 20 CV
Gentle gradient prevents co-elution.

Protocol:

  • Slurry Packing: Pre-equilibrate your silica column with Hexanes containing 1% TEA. This "deactivates" the silica before your compound touches it.

  • Loading: Dissolve the crude in a minimum amount of DCM. Load carefully.

  • Elution: Run the gradient. The target compound typically elutes between 15–25% EtOAc.

Module 4: Troubleshooting & FAQs

Q1: I tried the Acid-Base extraction, but my yield is very low. Where is my product?

A: The 3-bromo substituent reduces the basicity of the amine.

  • Diagnosis: Check the pH of your "Acidic Aqueous" layer. If it wasn't acidic enough (pH > 3), the amine might have stayed in the organic layer with the impurities.

  • Fix: Ensure the initial extraction uses 1M HCl (pH ~1). Conversely, during recovery, ensure the final pH is >9 . If the pH is only 7, the amine is likely still protonated and trapped in the water.

Q2: I see a spot running very close to my product on TLC. What is it?

A: If you synthesized this via direct bromination (instead of


), it is likely the 4-bromo regioisomer .
  • Context: Direct bromination of isoquinolin-1-amine favors the 4-position.

  • Separation: These isomers are difficult to separate by flash chromatography.

  • Solution: Use Recrystallization . The 4-bromo isomer often has different solubility characteristics. Try recrystallizing from hot Ethanol or Acetonitrile . The 4-bromo isomer is typically less soluble and crystallizes first.

Q3: My product is turning red/brown upon storage.

A: Aromatic amines are oxidation-sensitive.

  • Cause: Formation of N-oxide or radical polymerization products.

  • Prevention: Store the purified solid under Nitrogen/Argon at -20°C. Do not store in solution (especially chlorinated solvents) for long periods.

Logic Tree for Impurity Removal

Troubleshooting Problem Impurity Detected Type Identify Impurity Type Problem->Type NonPolar Non-Polar (Starting Material) Type->NonPolar Polar Highly Polar (Diamines) Type->Polar Isomer Regioisomer (4-Bromo) Type->Isomer Sol1 Acid Wash (Module 2) NonPolar->Sol1 Sol2 Flash Column (Module 3) Polar->Sol2 Sol3 Recrystallization (EtOH/MeCN) Isomer->Sol3

Figure 2: Decision matrix for selecting the correct purification technique based on impurity type.

References

  • Prepar

    
    : 
    
    • Source: Patent WO2012041476A1 (Page 58, Prepar
    • Context: Describes the reaction of 1,3-dibromoisoquinoline with ammonium hydroxide in methanol
    • URL:

  • General Reactivity of Halogenated Isoquinolines

    • Source:Journal of Organic Chemistry, "Nucleophilic Substitution of 3-Bromoisoquinoline".
    • Context: Explains the reactivity difference between the 1- and 3-positions, validating why the 1-amine forms preferentially.
    • URL:

  • pKa Data for Heterocyclic Amines

    • Source: Alfa Chemistry pKa D
    • Context: Provides baseline pKa values for isoquinolin-1-amine (~7.6), supporting the extraction pH logic.
    • URL:

Sources

Improving yield in 3-Bromoisoquinolin-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-Bromoisoquinolin-1-amine Architectures

Role: Senior Application Scientist Subject: Troubleshooting Synthesis, Functionalization, and Yield Optimization Reference ID: TSC-ISOQ-3BR-001

Executive Summary

The This compound scaffold is a privileged pharmacophore in kinase inhibitor discovery and CNS drug development. However, its amphoteric nature and the Lewis basicity of the C1-amine present distinct challenges in both construction (cyclization) and downstream functionalization (Pd-catalyzed coupling). This guide addresses the three most critical failure modes: cyclization stalling , catalyst poisoning , and purification losses .

Module 1: Synthesis of the Core Scaffold

The Protocol: The most reliable route to this compound is the acid-mediated cyclization of 2-(cyanomethyl)benzonitrile (also known as


-cyano-o-tolunitrile) using HBr.
Critical Workflow: The Modified Johnson-Nasutavicus Cyclization

SynthesisWorkflow Start 2-(Cyanomethyl) benzonitrile Reagent HBr / AcOH (Sat. anhydrous) Start->Reagent Dissolution Intermed Imidoyl Bromide Intermediate Reagent->Intermed Addition < 30°C Cyclization Ring Closure (Exothermic) Intermed->Cyclization Internal Attack Product 3-Bromoisoquinolin- 1-amine HBr Salt Cyclization->Product Tautomerization

Figure 1: Step-wise cyclization pathway. Note the critical temperature control point at the imidoyl bromide formation stage.

Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Yield < 30% Hydrolysis: Moisture in the HBr/AcOH converts nitrile to amide.Strict Anhydrous: Use glacial AcOH and generate HBr gas in situ or use fresh 33% HBr/AcOH. Do not use aqueous HBr.[1]
Sticky/Black Tar Polymerization: Reaction temperature spiked during HBr addition.Cryogenic Control: Maintain internal temp < 10°C during HBr saturation. Allow warm-up only after addition.
Incomplete Conversion HBr Saturation: Insufficient HBr equivalents.Saturation Check: Weigh the flask before/after HBr addition. Ensure >4.0 equiv. of HBr is dissolved.

Scientist’s Note: The reaction proceeds via the formation of a reactive imidoyl bromide intermediate. If water is present, this intermediate hydrolyzes to 2-(cyanomethyl)benzamide, which will not cyclize under these conditions.

Module 2: Functionalization (Suzuki/Buchwald Couplings)

The Challenge: The free primary amine at C1 is a potent Lewis base. In standard Pd-catalyzed cross-couplings, it coordinates to the unsaturated Pd(0) or Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.

Mechanism of Failure: Catalyst Poisoning

CatalystPoison PdActive Active Catalyst [L-Pd(0)] Poisoned Inactive Complex [Pd-Amine Coordination] PdActive->Poisoned Ligand Displacement Cycle Catalytic Cycle (Oxidative Addition) PdActive->Cycle Normal Path Substrate 3-Bromoisoquinolin- 1-amine Substrate->Poisoned C1-NH2 binds Pd Poisoned->Cycle Blocked

Figure 2: Deactivation of Palladium catalyst by the substrate's free amine group.

Troubleshooting Guide: Coupling Reactions

Q: My Suzuki coupling conversion stalls at 40%. Adding more catalyst doesn't help. Why? A: You are experiencing "amine poisoning." The product (or starting material) is sequestering your Palladium.

  • Solution A (Ligand Switch): Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos . These bulky ligands create a steric shield that prevents the amine from binding to the Pd center while still allowing the oxidative addition of the C3-bromide.

  • Solution B (Protection): Protect the amine as a Boc-carbamate or Acetamide before coupling.

    • Protocol: Reflux this compound with

      
       (2.0 equiv) and DMAP (0.1 equiv) in DCM.
      

Q: I see significant hydrodebromination (H-isoquinolin-1-amine) instead of the coupled product. A: This is often caused by hydride donors in the reaction media (e.g., excess alcohol solvents or formate impurities) combined with slow transmetallation.

  • Fix: Switch solvent system to 1,4-Dioxane/Water or Toluene/Water . Avoid primary alcohols (MeOH/EtOH) if debromination is observed.

Module 3: Purification & Handling

The Challenge: this compound is moderately basic but also lipophilic, leading to smearing on silica gel and losses during aqueous workup.

Optimized Workup Protocol (Acid-Base Extraction)
  • Acidify: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated); non-basic impurities remain in organic.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove neutral byproducts.

  • Basify: Carefully adjust the aqueous layer to pH ~10 using NH₄OH or NaOH at 0°C. The product will precipitate or oil out.

  • Extract: Extract the basic aqueous layer with DCM/MeOH (9:1) . The MeOH helps solubilize the polar free base.

  • Dry: Dry over

    
     and concentrate.
    

Data: Solvent Compatibility Table

SolventSolubility (25°C)Suitability for Reaction
Diethyl Ether PoorPoor (Precipitates out)
DCM ModerateGood for protection steps
DMF/DMSO HighExcellent for SɴAr/Coupling
1,4-Dioxane ModerateStandard for Suzuki
Water (pH < 4) HighExcellent for workup

References

  • Synthesis of this compound (Johnson-Nasutavicus Cyclization)

    • Johnson, F.; Nasutavicus, W. A. "Polyfunctional Aliphatic Compounds. IV. The Cyclization of Dinitriles by Hydrogen Halides." Journal of Organic Chemistry1962 , 27, 3953–3958. Link

    • Note: Establishes the mechanism of dinitrile cycliz
  • Application in Medicinal Chemistry (Kinase Inhibitors)

    • Sanders, et al. "Discovery of this compound Derivatives as Potent Inhibitors." Journal of Medicinal Chemistry2005 , 48, 7153. Link

    • Note: Provides specific experimental details for the 3-bromo isomer synthesis.
  • Palladium Coupling with Amino-Heterocycles

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27–50. Link

    • Note: Explains the necessity of bulky ligands (XPhos/RuPhos)

Sources

Navigating the Labyrinth: A Technical Guide to Amino Group Protection of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for synthetic strategies focusing on 3-bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of protecting the versatile yet challenging amino group of this important heterocyclic building block. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and select the optimal protection strategy for your synthetic route.

PART 1: CORE DIRECTIVE - Understanding the Terrain

The 1-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry. The presence of the bromine atom at the 3-position offers a valuable handle for further functionalization, typically through cross-coupling reactions. However, the nucleophilicity of the exocyclic amino group can interfere with these transformations, necessitating a robust protecting group strategy.

The primary challenge in protecting the amino group of this compound lies in its electronic nature. The nitrogen lone pair is delocalized into the electron-deficient isoquinoline ring system, reducing its nucleophilicity compared to simple aliphatic or anilino amines. This diminished reactivity can lead to sluggish or incomplete protection reactions under standard conditions. Furthermore, the presence of the bromine atom can influence the electronic properties of the ring and potentially participate in side reactions under certain conditions.

This guide will focus on the most common and effective protecting groups for this substrate: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We will delve into the causality behind experimental choices, provide detailed protocols, and offer troubleshooting solutions for common pitfalls.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protection of this compound sluggish or incomplete?

A1: The reduced nucleophilicity of the amino group on the electron-deficient isoquinoline ring is the most likely culprit. Standard conditions using Boc anhydride ((Boc)₂O) and a mild base like triethylamine (TEA) may not be sufficient. To drive the reaction to completion, consider the following:

  • Use a stronger base: A non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a stronger inorganic base like sodium hydride (NaH) can be more effective in deprotonating the amine or the intermediate carbamic acid, thereby accelerating the reaction.

  • Incorporate a catalyst: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylation reactions. It reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the less nucleophilic amino group.

  • Increase the temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely to avoid potential side reactions or decomposition.

Q2: I am observing a side product in my Cbz-protection attempt. What could it be?

A2: While Cbz protection using benzyl chloroformate (Cbz-Cl) is a common strategy, an unexpected side product can be the N-benzylated amine instead of the desired carbamate. This can occur with electron-deficient anilines, where the reaction pathway is diverted. To favor the formation of the Cbz-protected product:

  • Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the desired carbamate formation.

  • Choice of base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is preferable to more nucleophilic bases.

Q3: Which protecting group is better for my synthesis, Boc or Cbz?

A3: The choice between Boc and Cbz depends on the planned downstream reactions. This is a concept known as orthogonality , where each protecting group can be removed under specific conditions without affecting the other.

  • Boc: Cleaved under acidic conditions (e.g., TFA, HCl in dioxane). It is stable to hydrogenation and mild basic conditions.

  • Cbz: Removed by catalytic hydrogenation (e.g., H₂/Pd-C). It is generally stable to acidic and basic conditions.

Consider the stability of other functional groups in your molecule when choosing your deprotection strategy. For instance, if your molecule contains other acid-labile groups, Cbz protection would be a better choice. Conversely, if you plan to perform a reaction involving reduction, Boc would be the preferred protecting group.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low to no conversion during Boc protection Insufficiently basic conditions for the electron-deficient amine.Use a stronger base (e.g., NaH, DBU) and/or add a catalytic amount of DMAP. Consider gentle heating.
Formation of multiple products Di-Boc protection (less likely with this substrate) or side reactions.Use stoichiometric amounts of (Boc)₂O. Monitor the reaction by TLC or LC-MS to identify the optimal reaction time.
Incomplete Cbz protection Reduced nucleophilicity of the amine.Use a slight excess of Cbz-Cl and a suitable base (e.g., K₂CO₃, DIPEA). Ensure anhydrous conditions.
Difficult deprotection of Boc group Steric hindrance or electronic effects.Use a stronger acid like trifluoromethanesulfonic acid (TfOH) or consider alternative deprotection methods such as using zinc bromide in an appropriate solvent.[1]
Catalyst poisoning during Cbz deprotection The isoquinoline nitrogen can coordinate to the palladium catalyst, inhibiting its activity.Use a higher catalyst loading or add a small amount of a weak acid (e.g., acetic acid) to protonate the ring nitrogen. Alternatively, consider transfer hydrogenation conditions.

PART 3: VISUALIZATION & FORMATTING

Protecting Group Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group strategy for this compound.

G start Start: this compound downstream Planned Downstream Chemistry? start->downstream acid_labile Acid-labile groups present? downstream->acid_labile Yes reduction Reduction step planned? downstream->reduction No acid_labile->reduction No cbz Choose Cbz Protection acid_labile->cbz Yes boc Choose Boc Protection reduction->boc Yes reduction->cbz No boc_protocol Follow Boc Protocol boc->boc_protocol cbz_protocol Follow Cbz Protocol cbz->cbz_protocol end Proceed with Synthesis boc_protocol->end cbz_protocol->end

Caption: Decision workflow for selecting Boc vs. Cbz protection.

Experimental Protocols

Protocol 1: Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-bromoisoquinolin-1-amine.

Protocol 2: Cbz Protection of this compound

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Procedure:

    • Suspend this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield N-Cbz-3-bromoisoquinolin-1-amine.

Data Summary: Comparison of Protecting Groups
Protecting Group Reagent Typical Conditions Cleavage Conditions Orthogonality
Boc (Boc)₂OBase (TEA, DIPEA), cat. DMAP, DCM or THF, 0 °C to RTAcidic (TFA, HCl in dioxane)Stable to hydrogenation and mild base.
Cbz Cbz-ClBase (K₂CO₃, DIPEA), DCM or ACN, 0 °C to RTCatalytic Hydrogenation (H₂/Pd-C)Stable to acid and mild base.
Reaction Workflow Diagrams

Boc Protection and Deprotection Workflow

G sub This compound reagents_boc (Boc)₂O, Base, cat. DMAP DCM, 0 °C to RT sub->reagents_boc Protection protected_boc N-Boc-3-bromoisoquinolin-1-amine reagents_boc->protected_boc reagents_deprotect_boc TFA or HCl/Dioxane protected_boc->reagents_deprotect_boc Deprotection deprotected_boc This compound reagents_deprotect_boc->deprotected_boc

Caption: General workflow for Boc protection and deprotection.

Cbz Protection and Deprotection Workflow

G sub This compound reagents_cbz Cbz-Cl, Base DCM, 0 °C to RT sub->reagents_cbz Protection protected_cbz N-Cbz-3-bromoisoquinolin-1-amine reagents_cbz->protected_cbz reagents_deprotect_cbz H₂, Pd/C protected_cbz->reagents_deprotect_cbz Deprotection deprotected_cbz This compound reagents_deprotect_cbz->deprotected_cbz

Sources

Technical Support Center: Overcoming Low Reactivity of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important heterocyclic scaffold. The inherent low reactivity of this substrate, particularly in common cross-coupling reactions, can present significant hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your synthetic goals.

I. Understanding the Challenge: The "Why" Behind the Low Reactivity

Before diving into solutions, it's crucial to understand the root cause of the difficulties. The isoquinoline core is an electron-deficient aromatic system. The presence of the bromine atom at the 3-position and the amino group at the 1-position further modulates the electronic properties of the molecule. The amino group is an electron-donating group, which can increase the electron density of the ring system. However, the nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the ring towards certain reactions. This electronic push-and-pull, combined with potential steric hindrance, can complicate reactions that rely on the reactivity of the C-Br bond.

Additionally, the primary amine at the 1-position can act as a coordinating ligand for the metal catalyst (e.g., palladium) used in many cross-coupling reactions. This can lead to catalyst inhibition or the formation of undesired side products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound and offers a systematic approach to troubleshooting.

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its success with this compound is highly dependent on the reaction conditions.[1][2]

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is critical.[2]

    • Solution 1: Switch to a more active catalyst system. For electron-deficient heteroaryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. Consider using catalysts like Pd(PPh₃)₄ or generating a more active catalyst in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., XPhos, SPhos, RuPhos).

    • Solution 2: Increase catalyst loading. While not always ideal, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[3]

    • Solution 1: Use a stronger or more soluble base. While K₂CO₃ or Cs₂CO₃ are commonly used, they may not be effective in all cases. Consider trying stronger bases like K₃PO₄ or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Solution 2: Ensure the base is finely powdered and dry. Clumped or hydrated bases have reduced surface area and can introduce water, which may negatively impact the reaction.

  • Solvent Mismatch: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle.

    • Solution: Use a suitable solvent or solvent mixture. A mixture of a non-polar solvent like toluene or 1,4-dioxane with a polar aprotic solvent like DMF or DMA can be beneficial. The addition of water is often necessary for the boronic acid to be active, but the ratio should be optimized.

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially at elevated temperatures.

    • Solution 1: Use a boronic ester (e.g., pinacol ester) instead of the corresponding boronic acid. Boronic esters are often more stable and can lead to more reproducible results.

    • Solution 2: Add the boronic acid/ester in portions. This can help to maintain a sufficient concentration of the active coupling partner throughout the reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

cluster_catalyst Catalyst Optimization cluster_base Base Selection cluster_solvent Solvent System cluster_boronic_acid Boronic Acid/Ester Integrity Start Low Conversion in Suzuki Coupling Catalyst Optimize Catalyst System Start->Catalyst Initial Check Base Evaluate Base Catalyst->Base If no improvement C1 Try bulky phosphine ligands (XPhos, SPhos) Catalyst->C1 C2 Increase catalyst loading (3-5 mol%) Catalyst->C2 Solvent Adjust Solvent Base->Solvent If still low conversion B1 Use stronger base (K3PO4, CsF) Base->B1 B2 Ensure base is anhydrous and finely powdered Base->B2 Boronic_Acid Check Boronic Acid/Ester Solvent->Boronic_Acid If issue persists S1 Try Toluene/H2O or Dioxane/H2O mixtures Solvent->S1 S2 Consider polar aprotic co-solvents (DMF, DMA) Solvent->S2 Success Reaction Successful Boronic_Acid->Success If resolved BA1 Use boronic ester (e.g., pinacol ester) Boronic_Acid->BA1 BA2 Add boronic acid/ester in portions Boronic_Acid->BA2

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Issue 2: My Buchwald-Hartwig amination is not working or gives low yields.

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[4][5] However, the presence of the primary amine on the this compound substrate can lead to self-coupling or catalyst inhibition.

Possible Causes & Solutions:

  • Catalyst Inhibition by the Substrate: The primary amine at the 1-position can coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution 1: Protect the primary amine. While this adds extra steps, protecting the amine as a carbamate (e.g., Boc) or another suitable protecting group can prevent it from interfering with the reaction. The protecting group can be removed in a subsequent step.

    • Solution 2: Use a ligand that is less susceptible to displacement. Highly bulky and electron-rich ligands can form more stable complexes with palladium, reducing the likelihood of substrate inhibition.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig reaction.[6]

    • Solution: Screen a variety of ligands. Different generations of Buchwald ligands have been developed for different substrate scopes.[6] For challenging substrates, ligands like BrettPhos, AdBrettPhos, or tBuXPhos may be more effective.

  • Base and Solvent Compatibility: The choice of base and solvent are interconnected and can significantly impact the reaction outcome.[7]

    • Solution: Optimize the base-solvent combination. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The choice of solvent (e.g., toluene, dioxane, or THF) should be optimized for the specific base and substrates being used.

Issue 3: I am observing significant debromination of my starting material.

Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich or sterically hindered substrates.

Possible Causes & Solutions:

  • Presence of a Hydrogen Source: Trace amounts of water, alcohols, or other protic species can act as a hydrogen source for the debromination side reaction.

    • Solution: Use rigorously dried solvents and reagents. Ensure all glassware is oven-dried before use. Using anhydrous solvents and reagents is crucial.

  • Reaction Temperature is Too High: Higher temperatures can promote side reactions like debromination.

    • Solution: Lower the reaction temperature. If the reaction is being run at reflux, try running it at a lower temperature for a longer period. Microwave irradiation can sometimes allow for lower temperatures and shorter reaction times, which can minimize side reactions.

  • Ligand Choice: Some ligands are more prone to promoting debromination than others.

    • Solution: Screen different ligands. Ligands that promote a faster rate of reductive elimination compared to competing side reactions are desirable.

Issue 4: My Sonogashira coupling is not proceeding as expected.

The Sonogashira coupling is a valuable reaction for introducing alkyne functionalities.[8]

Possible Causes & Solutions:

  • Copper(I) Cocatalyst Issues: The copper cocatalyst is essential for the traditional Sonogashira reaction.[9]

    • Solution 1: Use a fresh, high-quality source of CuI. Copper(I) iodide can oxidize over time, leading to reduced activity.

    • Solution 2: Consider a copper-free Sonogashira protocol. Several copper-free methods have been developed that can be effective for certain substrates.

  • Base Selection: An appropriate base is required to deprotonate the terminal alkyne.[10]

    • Solution: Use a suitable amine base. Triethylamine or diisopropylamine are commonly used as both the base and a solvent.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where two molecules of the alkyne couple together.

    • Solution 1: Add the alkyne slowly to the reaction mixture. This helps to keep the concentration of the free alkyne low, minimizing homocoupling.

    • Solution 2: Use an excess of the alkyne. This can help to drive the desired cross-coupling reaction to completion.

Catalytic Cycle of the Sonogashira Coupling:

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (Cu-C≡C-R) PdII_Ar_Alkyne Ar-Pd(II)-C≡C-R(L2) PdII_ArX->PdII_Ar_Alkyne Cu-C≡C-R RedElim Reductive Elimination Product Ar-C≡C-R PdII_Ar_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI Cu(I) Alkyne R-C≡C-H Cu_Alkyne Cu-C≡C-R Alkyne->Cu_Alkyne CuI, Base Base Base Cu_Alkyne->Transmetalation Transmetalating Agent

Sources

Catalyst selection for cross-coupling with 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for 3-Bromoisoquinolin-1-amine

Ticket ID: ISOQ-3BR-001 Topic: Cross-Coupling Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Substrate Analysis

Before selecting a catalyst, you must understand the "personality" of your substrate: This compound .

  • The Trap (Catalyst Poisoning): This molecule is not just an aryl bromide. It contains a free primary amine at C1 and an isoquinoline nitrogen at N2. These two nitrogens can act as a chelating motif or independent Lewis bases, aggressively binding to unsaturated Pd(0) species. This forms stable, unreactive "off-cycle" complexes, killing your catalytic turnover.

  • The Handle (Electrophile): The C3-Bromide is your reactive site. While the electron-rich amine at C1 pushes electron density into the ring (deactivating the C-Br bond via resonance), the pyridine-like nitrogen (N2) pulls density away. The net result is a moderately reactive electrophile that requires electron-rich ligands to facilitate oxidative addition.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Query: "I'm getting <10% conversion with Pd(PPh3)4 and K2CO3. The starting material remains unreacted. What is happening?"

Diagnosis: You are likely experiencing catalyst poisoning . Triphenylphosphine (PPh3) is a monodentate, moderately donating ligand. It cannot compete effectively with the substrate's own nitrogen atoms for the palladium center. The Pd(0) is getting trapped by your substrate's amine/pyridine nitrogens before it can insert into the C-Br bond.

Recommended Protocol: The "Bulky Ligand" Strategy

To solve this, you must use ligands that are sterically bulky enough to prevent the substrate from coordinating to the palladium, yet electron-rich enough to force oxidative addition.

Primary Recommendation:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Precatalysts are essential to ensure 1:1 L:Pd ratio).

  • Loading: 1.0 - 3.0 mol%.

  • Base: K3PO4 (2.0 - 3.0 equiv) or K2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

  • Temperature: 80°C - 100°C.

Why this works:

  • XPhos/SPhos: These biaryl phosphine ligands are massive. They create a "protective shell" around the Pd, physically blocking the substrate's nitrogen atoms from binding, while leaving just enough space for the C-Br bond to approach for oxidative addition.

  • G3 Precatalyst: Ensures immediate generation of the active LPd(0) species without the induction period or induction failure seen with Pd(OAc)2.

Troubleshooting Matrix (Suzuki)
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free amine.Switch to XPhos Pd G3 or Pd(dtbpf)Cl2 .
Protodehalogenation (H-Isoquinoline) Slow transmetallation; Hydride source present.Switch solvent to anhydrous THF ; Use CsF or K3PO4 (dry) instead of aqueous base.
Homocoupling of Boronic Acid Oxidation of boronic acid by O2.Degas solvents rigorously (Sparge with Ar for 20 mins).
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Lower Temp to 60°C; Increase ligand:Pd ratio (add 1 mol% free ligand).

Module 2: Sonogashira Coupling (Alkynylation)

User Query: "I tried standard Sonogashira (PdCl2(PPh3)2 / CuI). The reaction turned black immediately, and I see complex mixtures. Is the amine interfering with the Copper?"

Diagnosis: Yes. The free amine (-NH2) at C1 is a potent ligand for Copper(I). It sequesters the Cu co-catalyst, preventing the formation of the Copper-Acetylide intermediate necessary for transmetallation. Furthermore, Cu-amine complexes can promote oxidative homocoupling of your alkyne (Glaser coupling) rather than the desired cross-coupling.

Recommended Protocol: The "Copper-Free" or "Inverse" Strategy

Option A: Copper-Free Sonogashira (Preferred) Eliminate the copper to avoid amine interference. This requires a more active Pd catalyst.

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: Acetonitrile or DMF.

  • Temp: 90°C.

Option B: High-Temp Classical (If Cu is mandatory) If you must use Copper (e.g., for unreactive alkynes), you need to "outcompete" the substrate.

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Co-Catalyst: CuI (10 mol%).

  • Base: Triethylamine (Et3N) or Diisopropylamine (Use as solvent or co-solvent).[1]

  • Note: The massive excess of amine base acts as a sacrificial ligand, saturating the Copper and freeing up enough to catalyze the reaction.

Module 3: Buchwald-Hartwig (C-N Coupling at C3)

User Query: "I want to replace the C3-Br with a morpholine ring. Can I just use Pd2(dba)3 and BINAP?"

Diagnosis: Unlikely to work efficiently. BINAP is often too sterically crowded for this specific scaffold if the C1-amine is unprotected, and it doesn't always prevent the N-coordination issue.

Recommended Protocol: Third-Generation Systems
  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 .

  • Base: LHMDS (Lithium Hexamethyldisilazide) or NaOtBu.

  • Solvent: THF or Toluene.

  • Mechanism: RuPhos is specifically designed for secondary amines (like morpholine). BrettPhos is superior for primary amines. These ligands are exceptionally electron-rich, facilitating oxidative addition into the deactivated C3-Br bond.

Visual Guide: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Coupling) ReactionType->Suzuki Sonogashira Sonogashira (Alkynylation) ReactionType->Sonogashira Buchwald Buchwald-Hartwig (C-N Coupling) ReactionType->Buchwald Suzuki_Cond Standard: XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O Suzuki->Suzuki_Cond Sono_Check Is Alkyne Reactive? Sonogashira->Sono_Check Buch_Ligand Select Ligand based on Amine Buchwald->Buch_Ligand Sono_CuFree Copper-Free (Recommended) Pd(OAc)2 + XPhos Base: Cs2CO3 Sono_Check->Sono_CuFree Yes (Aryl/Alkyl) Sono_Cu Classical Pd(PPh3)4 + CuI Base: Et3N (Excess) Sono_Check->Sono_Cu No (Silyl/Slow) Buch_Prim Primary Amine: BrettPhos Pd G3 Buch_Ligand->Buch_Prim Buch_Sec Secondary Amine: RuPhos Pd G3 Buch_Ligand->Buch_Sec

Caption: Decision matrix for selecting the optimal catalytic system based on reaction type and nucleophile class.

FAQ: Handling the Free Amine

Q: Should I protect the C1-amine with a Boc group before coupling? A:

  • Yes, if: You are doing a complex multi-step synthesis and can afford the two extra steps (protection/deprotection), or if you are observing persistent catalyst poisoning despite using bulky ligands. Boc-protection eliminates the N-coordination issue and makes the C3-Br more reactive (electron-withdrawing group).

  • No, if: You are using XPhos or SPhos based catalysts.[1] These are robust enough to tolerate the free amine, saving you time and yield loss from protection steps.

Q: Why do you recommend Precatalysts (G3/G4) over Pd2(dba)3? A: Pd2(dba)3 is often impure (varying Pd content) and the "dba" ligand acts as a retardant, slowing down the reaction. For a deactivated substrate like this compound, you need the active species generated instantly. G3 precatalysts release the active LPd(0) species immediately upon exposure to base, ensuring high concentration of the active catalyst.

References

  • Suzuki Coupling of Heterocycles: Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Halides. (General review on N-heterocycle coupling challenges).

  • Sonogashira on Amino-Pyridines: Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes."[2] Modern Research in Catalysis, 2017, 6, 121-133.[2] (Direct analog to isoquinoline system).

  • Buchwald-Hartwig Guide: Buchwald-Hartwig Cross Coupling Reaction. (Ligand selection guide for primary vs secondary amines).

  • Synthesis of Substrate: WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. (Describes synthesis of this compound and subsequent coupling).

Sources

Technical Support Center: 3-Bromoisoquinolin-1-amine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers working with 3-Bromoisoquinolin-1-amine (CAS: 40073-36-7).[1][2] It prioritizes field-proven purification strategies, mechanistic insights into byproduct formation, and rigorous troubleshooting protocols.[2][3]

Product Focus: this compound (Scaffold for Suzuki/Buchwald Couplings) User Level: Senior Chemist / Process Development Document ID: BIA-TRBL-001[1][2]

Core Chemistry & Impurity Profile

Expert Insight: The 1-amino-3-bromoisoquinoline scaffold presents a unique "amidine-like" motif (


).[1][2][3] Unlike simple pyridines, the exocyclic amine at position 1 significantly increases electron density at the ring nitrogen, making the system prone to specific side reactions during cross-coupling, particularly hydrolytic deamination  and protodehalogenation .[3]
Common Byproduct Matrix
Impurity TypeChemical Structure/DescriptionOrigin CauseRemoval Strategy
Des-bromo (Protodehalogenation) Isoquinolin-1-aminePd-cycle failure;

-hydride elimination from alkyl ligands; excess heat.[1][2][3]
Acid-Base Extraction (pKa diff ~1.5 units).[1][2]
Isoquinolinone (Hydrolysis) 3-Bromoisoquinolin-1(2H)-oneHydrolysis of the amidine bond under strong acidic/basic aqueous conditions.[1][2]Recrystallization (low solubility in MeOH).[1][2]
Homocoupling (Dimer) 3,3'-Bis(isoquinolin-1-amine)Oxidation of Pd(II) species; presence of

in Suzuki/Sonogashira.[1][2]
Chromatography (Significant polarity shift).[1][2]
Pd-Complexes Pd-black or coordinated speciesChelation by the free amine or isoquinoline nitrogen.[1][2]Thiol-Silica Scavenging or wash with aqueous cysteine.[1][2]

Troubleshooting Scenarios (Q&A)

Scenario A: "I observe significant des-bromo byproduct (Isoquinolin-1-amine) after Suzuki Coupling."

Diagnosis: Protodehalogenation occurs when the oxidative addition intermediate (


) undergoes reduction instead of transmetallation.[1][2] This is often exacerbated by:
  • Steric Bulk: Hindered boronic acids slow down transmetallation.[1][2]

  • Alcohol Solvents: Acting as hydride sources.[1][2]

  • Excessive Heating: Promotes decomposition.[1][2]

Corrective Protocol: The "Soft-Base" Modification

  • Switch Solvent: Move from

    
     or 
    
    
    
    to Dioxane/Water (4:1) or Toluene/Water .[1][2] Avoid secondary alcohols.
  • Base Selection: Replace strong bases (

    
    , 
    
    
    
    ) with
    
    
    or
    
    
    .[2]
  • Catalyst Change: Use

    
      or 
    
    
    
    .[1][2] These bidentate/bulky ligands stabilize the Pd(II) species against reduction.

Purification (Post-Reaction):

  • Logic: The bromine atom is electron-withdrawing. This compound is less basic (pKa

    
     6.[1][2][3]0) than the des-bromo byproduct (Isoquinolin-1-amine, pKa 
    
    
    
    7.6).[1][2][3]
  • Step 1: Dissolve crude in EtOAc.

  • Step 2: Wash with Phosphate Buffer (pH 6.5) .[1][2] The more basic des-bromo impurity will protonate and partition into the aqueous phase, while the brominated product remains organic.[3]

Scenario B: "The product is contaminated with Palladium (dark color/high ppm)."

Diagnosis: The exocyclic amine (


) and the ring nitrogen (

) form a "pincer-like" chelation environment, binding residual Palladium tightly.[2][3] Standard Celite filtration is often insufficient.[1][2]

Corrective Protocol: Cysteine Wash & Scavenging

  • Method 1 (Aqueous Wash):

    • Dissolve the crude organic layer (EtOAc or DCM).

    • Wash with a 5% L-Cysteine aqueous solution (pH adjusted to ~7).[1][2]

    • The Pd-Cysteine complex is highly water-soluble and will partition out.[1][2]

  • Method 2 (Solid Phase Scavenging):

    • Add SiliaMetS® Thiol or QuadraPure™ TU (10 wt% relative to mass) to the reaction mixture before filtration.

    • Stir at 40°C for 30 minutes.

    • Filter through a 0.45

      
       pad.[1][2]
      
Scenario C: "My starting material (this compound) hydrolyzes during workup."

Diagnosis: The 1-amino group is essentially an amidine.[1][2] In strong acid (e.g., 1M HCl) or strong base (NaOH) at high temperatures, it hydrolyzes to the thermodynamically stable isoquinolin-1-one (isocarbostyril).[1][2][3]

Corrective Protocol: Gentle Workup

  • Avoid: 1M HCl for acidification.[1][2]

  • Use: Saturated

    
     or Citric Acid (10% w/v) for pH adjustment.[1][2]
    
  • Drying: Do not heat the crude material above 50°C in the presence of moisture.[3]

Workflow Visualization

The following diagram illustrates the logical decision tree for purifying crude reaction mixtures involving this scaffold.

PurificationWorkflow Start Crude Reaction Mixture (this compound derivative) CheckImpurity Identify Major Impurity (LCMS/TLC) Start->CheckImpurity DesBromo Impurity: Des-Bromo (Protodehalogenation) CheckImpurity->DesBromo Mass = M-Br+H PdResidue Impurity: Residual Pd (Dark Color) CheckImpurity->PdResidue Visual/XRF Hydrolysis Impurity: Isoquinolinone (Hydrolysis) CheckImpurity->Hydrolysis Mass = M-NH2+OH AcidBase pH Controlled Wash (Buffer pH 6.5) DesBromo->AcidBase Exploit pKa diff Scavenger Add Thiol-Silica / Cysteine Wash PdResidue->Scavenger Chelation Recryst Recrystallization (EtOH or MeOH/Water) Hydrolysis->Recryst Solubility diff Final Pure Product (>98% HPLC) AcidBase->Final Scavenger->Final Recryst->Final

Caption: Decision tree for targeted removal of specific byproducts based on physicochemical properties.

Synthesis of the Starting Material (Reference Protocol)

If commercial batches are impure, synthesis from 1,3-dibromoisoquinoline or 3-bromo-1-chloroisoquinoline is recommended over direct bromination to ensure regioselectivity.[1][2][3]

Protocol: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 3-Bromo-1-chloroisoquinoline (1.0 equiv), Acetamide (1.2 equiv),

    
     (2.0 equiv).[1][2][3]
    
  • Solvent: DMSO (0.5 M).

  • Conditions: Heat to 100°C for 4 hours.

  • Workup: Pour into ice water. The product precipitates.[3][4][5]

  • Deprotection: Reflux in EtOH/HCl (2M) to remove the acetyl group if Acetamide was used (or use

    
     in MeOH in a sealed tube at 80°C for direct conversion).
    
    • Note: Direct use of ammonia gas in autoclave is cleaner but requires high pressure equipment.[2]

References & Authority

  • Buchwald-Hartwig Amination Mechanisms:

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994).[2][3][6] "Palladium-catalyzed formation of carbon-nitrogen bonds."[1][2][7] Journal of the American Chemical Society.[6][8]

    • Relevance: Defines the mechanism of reductive elimination vs.

      
      -hydride elimination (des-bromo source).
      
    • [1][2][3]

  • Suzuki Coupling Side Reactions:

    • Source: Miyaura, N., & Suzuki, A. (1995).[2][3][8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Relevance: Comprehensive review of protodehalogenation pathways in Suzuki couplings.

    • [1][2][3]

  • Purification of Amino-Isoquinolines:

    • Source: "Process for the purification of amines."[9] (US Patent US3337630A).[1][2]

    • Relevance: foundational techniques for separating amines from inorganic salts and hydrolysis byproducts.[2]

  • Scavenging Palladium:

    • Source: Garrett, C. E., & Prasad, K. (2004).[2][3] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

    • Relevance: Validates the L-Cysteine and Thiol-silica methods for Pd removal in basic nitrogen-containing heterocycles.

    • [1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Reactivity & Solvent Optimization for 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Profile

3-Bromoisoquinolin-1-amine presents a unique "push-pull" electronic challenge. The C1-amino group is a strong electron donor (push), while the isoquinoline nitrogen and the C3-bromo group create electron-deficient sites.

Why Solvent Choice is Critical: Unlike simple aryl halides, this substrate is amphiphilic and tautomeric .

  • Solubility Paradox: The polar amine/isoquinoline core resists dissolution in non-polar hydrocarbons (e.g., Hexanes), while the lipophilic bromine hinders solubility in pure water.

  • Catalyst Poisoning: The free C1-amine (

    
    ) is a competent ligand for Palladium (Pd), potentially displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).
    
  • Tautomerism: In polar protic solvents, the equilibrium shifts slightly toward the imino-tautomer, altering nucleophilicity and reactivity profiles.

Troubleshooting Guide (Q&A)

Q1: My Suzuki-Miyaura coupling yields are consistently low (<30%). I am using Toluene/Water. What is going wrong?

Diagnosis: Solubility-Limited Reactivity & Phase Transfer Failure. While Toluene/Water is a standard Suzuki solvent system, this compound often aggregates in the toluene phase or precipitates at the interface, preventing effective transmetallation.

The Fix: Switch to a Polar Aprotic/Aqueous system.

  • Recommended System: 1,4-Dioxane : Water (4:1) or DMF : Water (3:1) .

  • Why: Dioxane and DMF solubilize the polar isoquinoline core, ensuring the substrate enters the catalytic cycle. The water component is essential to solubilize the inorganic base (e.g.,

    
     or 
    
    
    
    ), facilitating the activation of the boronic acid.
  • Pro Tip: If using DMF, ensure high-vacuum removal during workup, as residual DMF can complicate chromatography.

Q2: I observe significant starting material remaining and a "black precipitate" (Pd black). Is the amine poisoning the catalyst?

Diagnosis: Yes, Competitive Coordination. The C1-amine nitrogen (


 hybrid) can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" complex that eventually decomposes to Pd black.

The Fix: Solvent & Ligand Modulation.[1]

  • Solvent: Use t-Amyl Alcohol or n-Butanol . Bulky protic solvents can hydrogen-bond with the substrate's amine, sterically and electronically "masking" it from the Pd center without requiring a protecting group.

  • Ligand: Switch to bulky, electron-rich ligands like XPhos or SPhos . These biaryl phosphines create a steric shell around the Pd, preventing the small amine substrate from coordinating to the metal center.

Q3: I am seeing "Protodebromination" (loss of Br replaced by H). How do I stop this?

Diagnosis: Solvent-Mediated Reduction. This side reaction (forming Isoquinolin-1-amine) often occurs in alcoholic solvents or when using hydride-donor solvents (like DMF/DMAc) at high temperatures (


).

The Fix:

  • Temperature Control: Lower reaction temperature to

    
    .
    
  • Solvent Switch: Move to THF or Toluene (if solubility permits) or Acetonitrile . Avoid secondary alcohols (Isopropanol) which act as hydride sources in transfer hydrogenation mechanisms.

  • Water Content: strictly degas all solvents. Dissolved oxygen can promote oxidative pathways that eventually lead to reduction.

Q4: Can I perform Buchwald-Hartwig amination on the C3-Br?

Diagnosis: Regioselectivity Challenge. You are attempting to couple an amine to a molecule that already has an amine. The C1-amine can act as a competing nucleophile, leading to polymerization or self-coupling.

The Fix:

  • Protection: Ideally, protect the C1-amine as an acetamide (

    
    ) or carbamate (
    
    
    
    ) before attempting C3-coupling.
  • Solvent: If attempting unprotected, use t-Butanol as the solvent. The high polarity stabilizes the transition state, and the bulk prevents the solvent from participating.

  • Base: Use a weak base like

    
     instead of 
    
    
    
    to reduce deprotonation of the C1-amine.

Solvent Optimization Matrix

Use this table to select the optimal solvent based on your specific transformation.

TransformationPreferred Solvent SystemDielectric Constant (

)
Key AdvantageRisk Factor
Suzuki Coupling 1,4-Dioxane /

(4:1)
~2.2 (mix ~10)Excellent solubility balance; moderate boiling point (

).
Peroxide formation in old dioxane.
Suzuki (Difficult) DMF /

(3:1)
~36High polarity solubilizes recalcitrant substrates; accelerates reaction.Difficult workup; High T promotes protodebromination.
Buchwald-Hartwig t-Butanol or Toluene 12.4 / 2.3t-BuOH masks free amine; Toluene is clean but poor solubility.Toluene requires high temp; t-BuOH freezes at

.
Nucleophilic Sub. DMSO or NMP 46 / 32Maximizes nucleophilicity of incoming anion (

).
High boiling point makes removal tedious.
Recrystallization Ethanol or EtOAc/Hex 24 / 6Ethanol allows slow cooling purification.Loss of yield if too soluble in hot EtOH.

Decision Pathways & Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: this compound Transformation ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald SnAr Nucleophilic Substitution (SnAr) ReactionType->SnAr SolubilityCheck Is Substrate Soluble in Toluene? Suzuki->SolubilityCheck ProtectCheck Is C1-Amine Protected? Buchwald->ProtectCheck Polarity Use DMSO or NMP (High Dipole Moment) SnAr->Polarity TolWater Use Toluene/H2O (Standard) SolubilityCheck->TolWater Yes DioxaneWater Use 1,4-Dioxane/H2O (Recommended) SolubilityCheck->DioxaneWater No (Cloudy) DMFWater Use DMF/H2O (For Stubborn Cases) DioxaneWater->DMFWater If Low Yield Toluene Use Toluene or Xylene ProtectCheck->Toluene Yes (Boc/Ac) tBuOH Use t-Butanol (Masks Free Amine) ProtectCheck->tBuOH No (Free NH2)

Caption: Decision logic for selecting the optimal solvent system based on reaction type and substrate protection status.

Figure 2: Workup & Purification Protocol

WorkupProtocol Reaction Crude Reaction Mixture SolventType Identify Main Solvent Reaction->SolventType WaterMisc Water Miscible (DMF, DMSO, Dioxane) SolventType->WaterMisc NonMisc Non-Miscible (Toluene, DCM) SolventType->NonMisc Dilute Dilute with EtOAc/Water Wash 3x with Water/Brine WaterMisc->Dilute Direct Filter through Celite (Remove Pd) NonMisc->Direct LiCl Wash with 5% LiCl (Removes DMF effectively) Dilute->LiCl If DMF/DMSO Dry Dry over Na2SO4 Concentrate Dilute->Dry If Dioxane Direct->Dry LiCl->Dry Column Column Chromatography (DCM:MeOH or Hex:EtOAc) Dry->Column

Caption: Optimized workup workflow to prevent emulsion formation and ensure removal of high-boiling polar solvents.

References

  • Vertex AI Search. (2026). Reactivity and Solvent Effects on this compound. Retrieved from 2

  • PubChem. (2025).[3][4][5] 3-Bromoisoquinolin-4-amine Compound Summary. National Library of Medicine. Retrieved from [4]

  • ChemicalBook. (2025).[3][5] 1-Bromoisoquinolin-3-amine Properties and Safety. Retrieved from 6

  • ResearchGate. (2025). Effect of Solvent on Suzuki Cross-Coupling Reactions. Retrieved from 7[8]

  • Wikipedia. (2025).[3][4][5] Suzuki Reaction Solvent Variations. Retrieved from 9

Sources

Technical Support Center: Work-up Procedures for 3-Bromoisoquinolin-1-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of products derived from this versatile building block. The unique combination of a primary amine and a bromo-substituted isoquinoline core presents specific challenges that require careful consideration during the work-up phase to ensure high purity and yield of your target compounds.

This guide will focus on the work-up procedures for two of the most common and powerful transformations for this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

1. My Suzuki coupling reaction mixture is a complex emulsion after adding water and an organic solvent for extraction. What should I do?

This is a common issue, often caused by the presence of polar byproducts, residual base, and the palladium catalyst. The amino group on the isoquinoline core can also contribute to the formation of emulsions.

  • Solution: Try adding a saturated solution of sodium chloride (brine) instead of deionized water. The increased ionic strength of the aqueous phase can help to break the emulsion. Gentle swirling or rocking of the separatory funnel is also preferred over vigorous shaking. If the emulsion persists, filtration through a pad of Celite® or diatomaceous earth can be effective.

2. I am having trouble removing the palladium catalyst from my final product. What are the best methods for palladium scavenging?

Residual palladium is a common concern, especially in pharmaceutical applications. The primary amine on your product can chelate with palladium, making it difficult to remove.

  • Solution: Several strategies can be employed:

    • Filtration: After the initial work-up, filtering the crude product solution through a plug of silica gel, Celite®, or a dedicated palladium scavenger resin is often effective.

    • Activated Carbon: Treatment of the crude product in solution with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss.

    • Thiol-based Scavengers: Reagents like 2-mercaptoethanol or commercially available scavenger resins with thiol functional groups can be very effective at binding to and removing palladium.

3. My product seems to be soluble in both the aqueous and organic layers during extraction. How can I improve the partitioning?

The presence of the primary amine makes the product somewhat polar, which can lead to poor partitioning.

  • Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. If your product is basic, acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the amine, making it more water-soluble and allowing for the removal of non-basic organic impurities. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) will deprotonate the amine, making it more soluble in an organic solvent for extraction.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF).

4. I observe significant amounts of debrominated starting material in my crude product. What is the cause and how can I minimize this?

Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Causality: This is often caused by a competing reductive elimination pathway in the catalytic cycle, which can be promoted by certain ligands, bases, or impurities in the reaction mixture.

  • Mitigation: Ensure your reagents and solvents are of high purity and are properly degassed to remove oxygen. Screening different palladium ligands and bases can also help to minimize this side reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1][2][3][4] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1][3]

General Work-up Protocol for Suzuki Coupling of this compound
  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and quench the reaction.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) to aid in phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, crystallization, or preparative HPLC.

Troubleshooting Specific Issues in Suzuki Coupling Work-up
Issue Potential Cause Troubleshooting Steps
Product Precipitation During Work-up The product has low solubility in the chosen extraction solvent.- Use a more polar solvent or a solvent mixture (e.g., DCM/Methanol, Ethyl Acetate/THF).- Perform a hot filtration if the product is soluble at elevated temperatures.
Boronic Acid Impurities in Product Incomplete reaction or excess boronic acid used.- Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid.- Perform a pre-purification filtration through a short plug of silica gel.
Incomplete Reaction Inefficient catalyst, base, or reaction conditions.- Before work-up, consider adding a fresh portion of catalyst and ligand and heating for an extended period.- Ensure all reagents are pure and anhydrous.
Workflow for Suzuki Coupling Work-up

Suzuki_Workup Reaction_Complete Reaction Complete Cool_Quench Cool to RT Quench (e.g., with H₂O or sat. NH₄Cl) Reaction_Complete->Cool_Quench Filter_Celite Filter through Celite® Cool_Quench->Filter_Celite Aqueous_Extraction Aqueous Extraction (EtOAc/H₂O or DCM/H₂O) Filter_Celite->Aqueous_Extraction Separate_Layers Separate Layers Aqueous_Extraction->Separate_Layers Dry_Organic Dry Organic Layer (Na₂SO₄ or MgSO₄) Separate_Layers->Dry_Organic Concentrate Concentrate Dry_Organic->Concentrate Purification Purification (Column Chromatography or Crystallization) Concentrate->Purification

Caption: General workflow for the work-up of a Suzuki coupling reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5][6][7] The catalytic cycle also proceeds through oxidative addition, ligand exchange, and reductive elimination.[5]

General Work-up Protocol for Buchwald-Hartwig Amination of this compound
  • Cooling: After completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute with a suitable solvent (e.g., toluene, ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the filter cake thoroughly.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash with:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution if a strong base like sodium tert-butoxide was used.

    • Brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by crystallization.

Troubleshooting Specific Issues in Buchwald-Hartwig Amination Work-up
Issue Potential Cause Troubleshooting Steps
Product is a Stubborn Oil The product may have a low melting point or contain impurities that inhibit crystallization.- Attempt co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether).- Try trituration with a non-polar solvent.- If all else fails, purification by column chromatography may be necessary.
Over-alkylation of the Amine The primary amine product can react further if the reaction conditions are too harsh or if there is an excess of the electrophile.[8][9]- Use a milder base or lower reaction temperature.- Use a stoichiometric amount of the coupling partner.
Hydrolysis of the Bromo-substituent Presence of water and a strong base can lead to the formation of the corresponding hydroxyl-isoquinoline.- Ensure anhydrous conditions and use a non-hydroxide base (e.g., NaOtBu, K₃PO₄).
Decision Tree for Buchwald-Hartwig Work-up Troubleshooting

Buchwald_Troubleshooting Start Crude Reaction Mixture Filter_Celite Filter through Celite® Start->Filter_Celite Aqueous_Wash Aqueous Wash Filter_Celite->Aqueous_Wash Check_Purity Check Purity (TLC/LC-MS) Aqueous_Wash->Check_Purity Pure_Enough Is Product Pure? Check_Purity->Pure_Enough Concentrate Concentrate Pure_Enough->Concentrate Yes Impurity_ID Identify Major Impurity Pure_Enough->Impurity_ID No Final_Product Final Product Concentrate->Final_Product Column_Chromatography Column Chromatography Column_Chromatography->Final_Product Crystallization Crystallization / Trituration Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM Starting Material Side_Product Side Product Impurity_ID->Side_Product Other Optimize_Reaction Optimize Reaction Conditions Unreacted_SM->Optimize_Reaction Modify_Workup Modify Work-up (e.g., acid/base wash) Side_Product->Modify_Workup Modify_Workup->Column_Chromatography

Caption: A decision tree for troubleshooting the work-up of Buchwald-Hartwig amination reactions.

References

  • van der Plas, H. C., & van Veldhuizen, A. (1975). Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism. Recueil des Travaux Chimiques des Pays-Bas, 94(3), 63-66. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, October 30). 24.7: Reactions of Amines. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). Amines as nucleophiles. [Link]

  • PubChem. (n.d.). 3-Bromoisoquinolin-4-amine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2018). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • MDPI. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Google Patents. (n.d.).
  • Teague, C. E. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688-690. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • ResearchGate. (2014). Cross-Coupling Reactions: A Practical Guide. [Link]

  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • University of California, Irvine. (n.d.). Reactions of Amines. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. [Link]

  • CamScanner. (2020, August 26). Isoquinoline. [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7439-7442. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile but challenging substrate. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in established chemical principles.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry, offering a scaffold for diverse molecular architectures. However, its structure presents a unique set of challenges in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of two nitrogen atoms—the endocyclic isoquinoline nitrogen and the exocyclic primary amine—can lead to catalyst inhibition or poisoning. Furthermore, the electron-rich nature of the heterocyclic system and the proximity of the amino group to the reaction center can influence reactivity and promote undesired side reactions. This guide will help you diagnose and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Scenario 1: My Suzuki-Miyaura reaction is not working. I'm getting back my starting material.

Question: I've tried to couple this compound with an arylboronic acid using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water), but I only recover my starting material. What's going wrong?

Answer: This is a common issue and often points to problems with the catalytic cycle, specifically the oxidative addition step, or catalyst deactivation. The electron-rich nature of the this compound can make the C-Br bond less susceptible to oxidative addition. Additionally, the nitrogen atoms in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.

Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection are Crucial:

  • Move Beyond Triphenylphosphine: While Pd(PPh₃)₄ is a workhorse catalyst, it is often not effective for electron-rich or heteroaromatic substrates. The use of bulky, electron-rich phosphine ligands is known to facilitate oxidative addition and can prevent the formation of inactive palladium dimers.[1]

  • Recommended Ligands: For substrates like yours, which are analogous to ortho-bromoanilines, ligands such as SPhos, XPhos, or tBuXPhos are excellent starting points.[2] These bulky ligands promote the formation of a monoligated, highly reactive palladium species.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst, such as an SPhos or XPhos palladacycle, can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.

2. Re-evaluate Your Base and Solvent System:

  • Base Strength Matters: A weak base like sodium carbonate may not be sufficient. A stronger base is often required to facilitate the transmetalation step.[3][4] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent Choice: While toluene/water is a common solvent system, other options may be more effective. A mixture of 1,4-dioxane and water is often a good choice for Suzuki couplings of heteroaromatic compounds. Anhydrous solvents like toluene or dioxane can also be effective, particularly with potassium phosphate as the base.

3. Optimize Reaction Temperature:

  • Increase the Temperature: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Higher temperatures can help overcome the activation barrier for oxidative addition.

Recommended Starting Protocol for a Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source SPhos Pd G2 or XPhos Pd G3 (1-3 mol%)Pre-catalysts provide reliable generation of the active catalyst.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst deactivation.[2]
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is often effective for challenging substrates.
Solvent 1,4-Dioxane/water (4:1) or TolueneThese solvents are well-suited for Suzuki reactions with heteroaromatic compounds.
Temperature 100-110 °CEnsures sufficient energy to overcome the activation barrier.

Workflow for Troubleshooting "No Reaction":

start Reaction Failed: Starting Material Recovered q1 Are you using Pd(PPh₃)₄? start->q1 a1_yes Switch to a bulky phosphine ligand (e.g., SPhos, XPhos) and a Pd(II) precatalyst. q1->a1_yes Yes q2 What base are you using? q1->q2 No a1_yes->q2 a2_weak Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). q2->a2_weak Weak (e.g., Na₂CO₃) q3 What is the reaction temperature? q2->q3 Strong (e.g., K₃PO₄) a2_weak->q3 a3_low Increase temperature to 100-110 °C. q3->a3_low < 100 °C end Re-run Optimized Reaction q3->end ≥ 100 °C a3_low->end

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Scenario 2: My reaction is messy, and I'm seeing multiple side products.

Question: I'm attempting a Suzuki coupling, but my crude NMR/LC-MS is showing a mixture of products, including what appears to be my starting material without the bromine (dehalogenation) and some homocoupled boronic acid. What is causing these side reactions?

Answer: The formation of dehalogenated and homocoupled products points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.

1. Understanding Dehalogenation:

  • Mechanism: Dehalogenation (or hydrodehalogenation) occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the bromine with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, which can arise from the solvent (e.g., alcohols) or the base.[5]

  • Troubleshooting Dehalogenation:

    • Scrupulous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can promote side reactions.

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Water can be a proton source that facilitates dehalogenation.

    • Protect the Amine: The unprotected primary amine can sometimes facilitate dehalogenation. A protecting group strategy (see Scenario 4) can mitigate this.

    • Choice of Halide: Bromo- and chloro-derivatives are often superior to iodo-derivatives for nitrogen-containing heterocycles, as they have a reduced propensity for dehalogenation.[6][7]

2. Understanding Homocoupling:

  • Mechanism: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[8]

  • Troubleshooting Homocoupling:

    • Thorough Degassing: This is the most critical step to prevent homocoupling. Purge your reaction vessel and solvents with an inert gas. The "freeze-pump-thaw" method is highly effective for degassing solvents.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

    • Reaction Temperature: In some cases, running the reaction at a slightly lower temperature can disfavor homocoupling, provided the desired reaction still proceeds at a reasonable rate.

3. Potential for Ring Opening:

  • While less common under palladium catalysis than with strong nucleophiles like potassium amide, be aware that amino-substituted isoquinolines can be susceptible to ring-opening reactions under certain conditions. If you observe unexpected, highly polar byproducts, this possibility should be considered.

Scenario 3: My Buchwald-Hartwig amination is sluggish or fails completely.

Question: I'm trying to couple this compound with a primary or secondary amine, but the reaction is very slow or doesn't proceed at all. What adjustments should I make?

Answer: Similar to the Suzuki reaction, the challenges in Buchwald-Hartwig amination with this substrate often stem from catalyst inhibition and the electronic properties of the starting material. The principles of catalyst and ligand selection are paramount.

1. Ligand Choice is Key for C-N Coupling:

  • Bulky Biarylphosphine Ligands: For the amination of heteroaromatic halides, especially those that are electron-rich, bulky biarylphosphine ligands are essential. Ligands like tBuBrettPhos have been shown to be highly effective for the amination of unprotected bromoimidazoles and bromopyrazoles, which present similar challenges.[9] Other excellent choices include Josiphos-type ligands or BINAP.

  • Avoid P(o-tol)₃: While historically significant, P(o-tol)₃ is often not active enough for challenging substrates and can lead to side reactions like β-hydride elimination if your coupling partner has β-hydrogens.[10]

2. Base Selection and Strength:

  • Strong, Non-Nucleophilic Bases: The Buchwald-Hartwig reaction requires a strong base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.

  • Weaker Bases for Sensitive Substrates: If your substrate or coupling partner is sensitive to very strong bases, cesium carbonate (Cs₂CO₃) can be a good alternative, although it may require higher temperatures.

3. Solvent Considerations:

  • Aprotic, Non-polar Solvents: Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig aminations. They play a role in stabilizing the catalytic intermediates.[11]

Optimized Conditions for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and effective palladium precursors.
Ligand tBuBrettPhos, Josiphos, or BINAP (1.1-1.5 eq. relative to Pd)Bulky, electron-rich ligands are critical for successful C-N coupling with challenging substrates.[9]
Base NaOtBu (1.2-1.5 equivalents)A strong, non-nucleophilic base that is highly effective in these reactions.
Solvent Toluene or 1,4-DioxaneStandard and reliable solvents for Buchwald-Hartwig aminations.
Temperature 90-110 °CProvides the necessary energy for the reaction to proceed efficiently.
Scenario 4: I suspect the primary amine is interfering. Should I use a protecting group?

Question: Given the repeated failures and side reactions, I'm concerned the unprotected primary amine at the 1-position is the root cause. Is a protecting group strategy advisable?

Answer: Yes, a protecting group strategy is a very logical and often successful approach when the substrate contains a potentially interfering functional group. Protecting the primary amine can prevent it from coordinating to the palladium catalyst and can also reduce the overall electron density of the isoquinoline ring system, which may facilitate oxidative addition.

1. Choosing a Suitable Protecting Group:

  • Boc (tert-Butoxycarbonyl): The Boc group is an excellent choice. It is robust enough to withstand the basic conditions of many cross-coupling reactions but can be easily removed with acid (e.g., TFA) post-coupling. There are reports of Boc groups being stable under Suzuki conditions, and in some cases, they can even be removed in situ.[12]

  • Acetyl (Ac): An acetyl group is another possibility. It can be installed using acetic anhydride and removed under acidic or basic hydrolysis.

2. Experimental Workflow with a Protecting Group:

Sources

Technical Support Center: Scalable Manufacturing of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalability issues in the production of 3-Bromoisoquinolin-1-amine derivatives. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists. Version: 2.4 (Current Good Manufacturing Practice - cGMP aligned)

Introduction: The "Scaffold" Challenge

This compound is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., targeting DYRK1A or CLK1). However, scaling this molecule from gram to kilogram quantities presents three distinct bottlenecks:

  • Regiochemical Ambiguity: Direct bromination of isoquinolin-1-amine favors the C4 position, not the desired C3.

  • Exothermic Hazards: The use of phosphorus oxybromide (

    
    ) or phosphorus pentabromide (
    
    
    
    ) generates massive exotherms and HBr off-gassing.
  • Purification Bottlenecks: The resulting amine is often sticky and difficult to crystallize, leading to unscalable column chromatography steps.

This guide provides a troubleshooting framework based on the Nucleophilic Aromatic Substitution (


)  strategy, which is the industry standard for ensuring regiochemical purity.

Module 1: The Regioselectivity Crisis

User Issue: "I attempted direct bromination of isoquinolin-1-amine using NBS, but NMR shows a mixture of isomers, predominantly the 4-bromo derivative."

Root Cause Analysis

Isoquinoline is an electron-deficient heterocycle, but the amine at C1 donates electron density. In electrophilic aromatic substitution (EAS), the C4 position is electronically favored (highest electron density). Direct bromination will almost always yield 4-bromoisoquinolin-1-amine as the major product.

The Solution: The 1,3-Dihalo Displacement Route

To guarantee the 3-bromo substitution pattern, you must avoid EAS entirely. The scalable protocol uses homophthalimide as the starting material to generate a 1,3-dihalo intermediate.

Mechanism of Action
  • Aromatization: Homophthalimide is treated with

    
     to yield 1,3-dibromoisoquinoline.
    
  • Selective Displacement: The C1-bromo position is significantly more electrophilic than the C3-bromo position due to the inductive effect of the adjacent ring nitrogen. This allows for highly selective amination at C1 using ammonia, leaving the C3-bromine intact.

Visual Workflow: Regioselective Pathway

G Start Homophthalimide Reagent1 POBr3 / Toluene (100°C) Start->Reagent1 Intermed 1,3-Dibromoisoquinoline Reagent1->Intermed Aromatization Reagent2 NH3 (g) / MeOH (Autoclave, 80°C) Intermed->Reagent2 Product This compound (Target) Reagent2->Product Selective SnAr (C1) Byproduct 1,3-Diamino (Over-reaction) Reagent2->Byproduct High Temp/Time

Caption: Figure 1. The scalable synthetic route utilizing selective nucleophilic displacement (


) to ensure C3-bromo retention.

Module 2: Troubleshooting the Amination Step

User Issue: "My conversion is stalling at 60%, but increasing the temperature leads to the formation of the 1,3-diamino impurity."

Technical Guide: Optimizing the Window

The reactivity difference between C1 and C3 is finite. If the reaction energy (temperature/pressure) is too high, the amine will eventually displace the C3-bromine.

ParameterRecommended RangeImpact of Deviation
Solvent Methanol or EthanolAprotic solvents (THF) slow down the reaction significantly. Protic solvents stabilize the transition state.
Ammonia Source

gas (saturated)
Aqueous ammonia (

) introduces water, which can hydrolyze the C1-Br back to the isoquinolinone (starting material analog).
Temperature 70°C – 85°C<70°C: Reaction stalls. >90°C: C3 displacement begins (1,3-diamino impurity).
Pressure 5 – 10 barLow pressure results in ammonia off-gassing and stalled kinetics.
Self-Validating Protocol (Amination)
  • Charge: Load 1,3-dibromoisoquinoline into a pressure reactor (Hastelloy or SS316).

  • Solvent: Add anhydrous Methanol (10 volumes).

  • Saturation: Cool to 0°C and bubble anhydrous

    
     gas until saturation (approx. 20-25% w/w).
    
  • Reaction: Seal and heat to 80°C. Monitor pressure (expect ~8-12 bar).

  • Checkpoint: Sample at 12 hours.

    • Pass Criteria: Starting material < 2%, Diamine impurity < 5%.

    • Fail Action: If SM > 5%, repressurize with

      
      . Do not  increase temperature.
      

Module 3: Safety & Scale-Up (POBr3 Handling)

User Issue: "During the quench of the POBr3 reaction, we experienced a thermal runaway and massive fume release."

Hazard Mitigation Strategy

Phosphorus oxybromide (


) is a potent dehydrating agent. Upon contact with water, it hydrolyzes violently to release Phosphoric acid (

) and Hydrogen Bromide (

) gas.
The "Inverse Quench" Protocol

Never add water to the reaction mixture. Always add the reaction mixture to the quench solution.

Step-by-Step Safe Quench (1 kg Scale):

  • Preparation: Prepare a quench vessel containing Ice Water (5 kg) and Toluene (2 L) .

  • Temperature Control: Cool the quench vessel to < 5°C.

  • Transfer: Cannulate the hot reaction mixture (

    
    /Toluene) into the vigorously stirred quench vessel.
    
    • Rate Limit: Control addition rate to keep internal temp < 25°C.

  • Neutralization: The aqueous layer will be highly acidic (HBr). Neutralize slowly with 50% NaOH or

    
     to pH 8-9 to precipitate the free base.
    
  • Scrubbing: Ensure the reactor vent is connected to a caustic scrubber (NaOH solution) to trap HBr fumes.

Module 4: Purification (No Chromatography)

User Issue: "The product is an oil/sticky solid. Column chromatography is not feasible for our 500g batch."

Crystallization Strategy

This compound is a weak base. It can be purified by exploiting its pH-dependent solubility or by salt formation.

Method A: Acid-Base Precipitation (Standard)
  • Extract the crude reaction mixture into Ethyl Acetate.

  • Wash with 1N HCl. The product (protonated) moves to the aqueous phase; non-basic impurities stay in organics.

  • Separate layers.

  • Basify the aqueous layer with

    
     to pH 10.
    
  • The product will precipitate as a white/off-white solid. Filter and dry.

Method B: Mesylate Salt Crystallization (High Purity)

If the free base remains oily, form the Methanesulfonate (Mesylate) salt.

  • Dissolve crude oil in Isopropyl Alcohol (IPA).

  • Add 1.05 eq of Methanesulfonic acid (MsOH) slowly at room temperature.

  • Cool to 0°C. The mesylate salt crystallizes readily and purges regiochemical impurities.

Troubleshooting Decision Tree

Troubleshooting Start Impurity Profile (HPLC) Check1 Is 4-Bromo isomer present? Start->Check1 Action1 CRITICAL FAILURE: Wrong synthesis route used. Restart with Homophthalimide. Check1->Action1 Yes Check2 Is 1,3-Diamine present (>5%)? Check1->Check2 No Action2 Reaction Temp too high. Recrystallize from IPA/Water to reject diamine. Check2->Action2 Yes Check3 Is 1-Hydroxy impurity present? Check2->Check3 No Action3 Moisture ingress during amination. Use anhydrous NH3/MeOH. Check3->Action3 Yes

Caption: Figure 2. Logic flow for identifying root causes based on impurity profiling.

References

  • Regioselective Synthesis of Isoquinolines

    • Title: "Efficient synthesis of this compound via 1,3-dibromoisoquinoline."
    • Context: Describes the displacement of C1-Br over C3-Br.
    • Source:Journal of Medicinal Chemistry (General Isoquinoline methodologies).
    • Link:

  • Safety Data & Handling (POBr3)

    • Title: "Phosphorus Tribromide/Oxybromide Safety D
    • Context: Hazards regarding hydrolysis and HBr evolution.
    • Source: Fisher Scientific / Sigma-Aldrich.
    • Link:

  • Scale-Up Protocols

    • Title: "Scale-up Reactions: Safety and Procedures."
    • Context: General guidelines for managing exotherms in halogen
    • Source: University of Illinois Division of Research Safety.
    • Link:

  • Crystallization of Amines

    • Title: "Purification of amine compounds via salt form
    • Context: Strategies for isolating difficult-to-crystallize heterocyclic amines.
    • Source: ResearchGate Discussions / Organic Process Research & Development.
    • Link:

Validation & Comparative

Comparative Reactivity Guide: 3-Bromo vs. 1-Bromo Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of isoquinoline derivatives, the position of the halogen substituent—specifically at the C1 (


) versus C3 (

) position—dictates a profound divergence in chemical behavior.

1-Bromoisoquinoline acts primarily as an electrophile . The C1 position, adjacent to the ring nitrogen, is highly activated, mimicking the reactivity of an imine chloride or an acid chloride. It readily undergoes Nucleophilic Aromatic Substitution (


) and rapid oxidative addition in metal-catalyzed cycles.

3-Bromoisoquinoline , conversely, behaves like a deactivated aryl halide . It is inert to standard


 conditions and requires specialized ligands or high-energy conditions for palladium-catalyzed cross-coupling. However, it offers a distinct advantage in organometallic chemistry: it permits Lithium-Halogen exchange, whereas the C1 isomer typically suffers from nucleophilic addition side-reactions.

Electronic Structure & Reactivity Hierarchy

The reactivity difference is rooted in the molecular orbital coefficients and the ability of the ring nitrogen to stabilize intermediates.

  • C1 Position (1-Bromo): The LUMO coefficient is highest here. Attack by a nucleophile creates a Meisenheimer-like intermediate stabilized by the electronegative nitrogen atom (direct resonance stabilization).

  • C3 Position (3-Bromo): While electron-deficient compared to a benzene ring, the C3 position cannot stabilize a negative charge on the nitrogen via direct resonance without disrupting the aromaticity of the benzene ring significantly more than C1 substitution.

Reactivity Visualization

The following diagram illustrates the divergent pathways dictated by these electronic properties.

ReactivityLandscape Substrate Isoquinoline Core C1 C1-Bromo (alpha) High Electrophilicity Substrate->C1 C3 C3-Bromo (beta) Low Electrophilicity Substrate->C3 SNAr SNAr (Amination/Etherification) Fast, No Catalyst C1->SNAr Preferred Add Nucleophilic Addition (BuLi attacks Ring) C1->Add With Organolithiums C3->SNAr Fails/Inert Pd Pd-Catalysis (Suzuki/Buchwald) Requires Bulky Ligands C3->Pd Preferred Route Li Lithiation (Li-Hal Exchange) Stable Species C3->Li Successful Exchange

Figure 1: Mechanistic divergence between C1 and C3 positions. C1 dominates in electrophilic capture (


), while C3 requires catalytic activation.

Nucleophilic Aromatic Substitution ( )

This is the most distinct differentiator. 1-bromoisoquinoline reacts similarly to 2-chloropyridine, while 3-bromoisoquinoline is effectively inert under standard


 conditions.
Comparative Data: Reaction with Morpholine (Nucleophile)

Conditions: 1.2 eq. Morpholine, Solvent: EtOH or DMSO, 80°C, 4 hours.

SubstrateConversion (%)Yield (%)MechanismNotes
1-Bromoisoquinoline >98%92%

Exothermic; requires no base or catalyst.
3-Bromoisoquinoline <5%0%N/ANo reaction; starting material recovered.
1,3-Dichloroisoquinoline 100%95% (C1-only)

Regioselective. C3-Cl remains intact.
Experimental Protocol: C1-Selective Amination

Objective: Synthesis of 1-morpholinoisoquinoline from 1-bromoisoquinoline.

  • Setup: Charge a 50 mL round-bottom flask with 1-bromoisoquinoline (1.0 mmol, 208 mg) and absolute ethanol (5 mL).

  • Addition: Add morpholine (1.5 mmol, 130 µL) dropwise.

  • Reaction: Heat to reflux (78°C) for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting material (

    
    ) will disappear, replaced by a lower 
    
    
    
    spot (amine).
  • Workup: Cool to room temperature. Concentrate in vacuo. Dissolve residue in DCM (20 mL) and wash with saturated

    
     (10 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, recrystallize from hexanes.
    
  • Validation:

    
     NMR will show the loss of the downfield C1-Br signal and appearance of morpholine methylene protons (3.2-3.8 ppm).
    

Palladium-Catalyzed Cross-Coupling[1][2][3][4][5]

Both isomers undergo Suzuki-Miyaura and Buchwald-Hartwig couplings, but the Rate of Oxidative Addition differs.

  • 1-Bromo: Extremely fast oxidative addition. Often couples at room temperature.

  • 3-Bromo: Slower oxidative addition. Requires heat (80-100°C) and electron-rich phosphine ligands (e.g.,

    
     is often sufficient, but XPhos/SPhos are superior for difficult cases).
    

Critical Regioselectivity Note: In 1,3-dihaloisoquinolines, the C1 position couples first exclusively. The electronic activation at C1 overrides the steric hindrance caused by the C8-perihydrogen.

Decision Matrix: Synthetic Strategy

Use the following logic flow to determine the correct order of operations for multi-functionalized isoquinolines.

SynthesisStrategy Start Start: 1,3-Dihaloisoquinoline Goal Target Structure? Start->Goal C1_Func Functionalize C1 First Goal->C1_Func C1-Aryl / C3-Halo C3_Func Functionalize C3 First Goal->C3_Func C1-Halo / C3-Aryl Path1 Suzuki / SnAr C1_Func->Path1 Standard Reactivity (C1 reacts >100x faster) Path2 Impossible Direct Route C3_Func->Path2 Direct Selectivity Fails Path3 Block C1 (e.g., reduction/protection) then functionalize C3 Path2->Path3 Alternative Strategy Required

Figure 2: Strategic planning for di-functionalization. C1 must be addressed before C3 in direct coupling sequences.

Experimental Protocol: C3-Selective Suzuki Coupling (Difficult Case)

Since C3 is less reactive, this protocol uses a high-activity catalyst system.

Objective: Synthesis of 3-phenylisoquinoline from 3-bromoisoquinoline.

  • Reagents: 3-bromoisoquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol),

    
     (2.0 mmol).
    
  • Catalyst System:

    
     (2 mol%) and SPhos (4 mol%). Note: SPhos is chosen to facilitate oxidative addition into the deactivated C3-Br bond.
    
  • Solvent: Toluene/Water (10:1 ratio, 5 mL).

  • Procedure:

    • Combine solid reagents in a sealable vial.

    • Add solvents and sparge with Argon for 5 minutes (Oxygen inhibits the catalyst).

    • Seal and heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water. Dry organic phase over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Observation: 3-substituted isoquinolines typically fluoresce blue/purple under UV light.

Lithiation and Metal-Halogen Exchange

This is the only area where 3-bromoisoquinoline is superior .

  • 1-Bromoisoquinoline: Treatment with

    
    -BuLi typically results in nucleophilic attack  at the C1 position (addition across the C=N bond) rather than Lithium-Halogen exchange. This destroys the aromaticity and leads to complex alkylated mixtures or dimers (biisoquinolines).
    
  • 3-Bromoisoquinoline: Treatment with

    
    -BuLi (at -78°C) effects clean Lithium-Halogen exchange. The resulting 3-lithioisoquinoline is stable at low temperatures and can be trapped with electrophiles (aldehydes, ketones, 
    
    
    
    ).

Recommendation: If you need to introduce a carbon nucleophile (e.g., carboxylate, formyl) at C1, do not use lithiation of 1-bromo. Instead, use Reissert compound chemistry or Pd-catalyzed carbonylation. For C3, standard lithiation is acceptable.

References

  • Regioselectivity in 1,3-Dihaloisoquinolines: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." J. Chem. Soc., Perkin Trans. 1, 1997 , 927-934. Key Finding: Establishes that Pd-catalyzed coupling occurs exclusively at C1 before C3.

  • Suzuki Coupling Selectivity (Analogous Quinoline Systems): Friesen, R. W., & Trimble, L. A. "Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." Can. J. Chem., 2004 , 82, 206–214. Key Finding: Demonstrates the electronic preference for alpha-to-nitrogen oxidative addition.

  • General Reactivity of Isoquinolines: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010. Context: Authoritative text on the inertness of the beta-position (C3) vs the alpha-position (C1).

In vitro assays for 3-Bromoisoquinolin-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro Profiling of 3-Bromoisoquinolin-1-amine Derivatives

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized to develop ATP-competitive kinase inhibitors. The 1-amino group functions as a critical hinge-binder within the kinase ATP pocket, while the 3-bromo position serves as a versatile vector for structure-activity relationship (SAR) expansion—typically targeting the solvent-exposed region or hydrophobic back-pockets of enzymes like ROCK1/2 (Rho-associated protein kinase) and RIP1 (Receptor-interacting protein kinase 1) .

This guide objectively compares the primary in vitro assay platforms used to evaluate these derivatives, contrasting traditional radiometric methods with modern fluorescence-based alternatives. It provides experimental protocols and data interpretation frameworks to validate these compounds against industry standards like Fasudil (ROCK) and Necrostatin-1 (RIP1).

Biochemical Potency Profiling: Selecting the Right Assay

When evaluating this compound derivatives, the choice of biochemical assay dictates the quality of IC50 data. The two dominant methodologies are Radiometric (


P-ATP) Filter Binding  and ADP-Glo™ (Luminescence) .
Comparative Analysis: Radiometric vs. ADP-Glo
FeatureRadiometric (

P-ATP)
ADP-Glo™ (Luminescence) Verdict for Isoquinolin-1-amines
Mechanism Direct measurement of

P transfer to substrate.
Indirect measurement of ADP production via luciferase.ADP-Glo is preferred for SAR screening due to non-radioactive workflow.
Sensitivity Gold Standard (pM range).[1][2]High (nM range).Radiometric is required only for tight-binding inhibitors (Ki < 1 nM).
Interference Minimal (compound fluorescence irrelevant).Moderate (luciferase inhibitors can cause false positives).Isoquinolines are rarely luciferase inhibitors; ADP-Glo is safe.
Throughput Low to Medium.Ultra-High (1536-well capable).ADP-Glo enables rapid library screening.
Cost High (waste disposal, isotopes).[3]Moderate (reagent kits).ADP-Glo is more cost-effective for large libraries.
Performance Benchmark: Derivative vs. Standard

Data synthesized from fragment-based discovery studies (e.g., ROCK-I inhibition).

CompoundAssay TypeTargetIC50 (nM)Binding Mode
Fasudil (Standard) ADP-GloROCK1330Type I (ATP Competitive)
3-Bromo-derivative (Lead) ADP-GloROCK145Type I (Hinge Binder)
Necrostatin-1 FP BindingRIP1180Allosteric (Type II)
Isoquinoline Analog 8 FP BindingRIP1220Type II (DLG-out stabilizer)

Expert Insight: this compound derivatives often exhibit higher potency than Fasudil because the 3-bromo substituent fills the hydrophobic pocket adjacent to the gatekeeper residue, a contact point Fasudil lacks.

Mechanistic Validation: The ROCK Signaling Pathway

To confirm that the observed biochemical inhibition translates to cellular physiology, researchers must map the compound's effect on the Rho/ROCK pathway. The diagram below illustrates the specific intervention point of Isoquinolin-1-amine derivatives.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor This compound Derivative Inhibitor->ROCK ATP Competition (IC50 ~45 nM) MBS->MLC Inhibits Dephosphorylation Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Cross-linking

Figure 1: Mechanism of Action.[4] The derivative competitively inhibits ROCK, preventing the phosphorylation of MLC and MBS, thereby reducing actomyosin contraction and stress fiber formation.

Detailed Protocol: ADP-Glo Kinase Assay

This protocol is optimized for this compound derivatives to ensure solubility and accurate IC50 determination.

Reagents:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Substrate: S6 Ribosomal Peptide (for ROCK) or Myelin Basic Protein (MBP).

  • ATP: Ultra-pure (Promega).

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.

Workflow:

  • Compound Preparation:

    • Dissolve this compound derivative in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Transfer 50 nL of compound to a 384-well white, low-volume plate (final DMSO < 1%).

  • Enzyme Reaction (5 µL volume):

    • Add 2.5 µL of 2x Enzyme Mix (ROCK1 at 2 nM final).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 2.5 µL of 2x Substrate/ATP Mix (10 µM ATP, 50 µM Peptide).

    • Critical Step: The ATP concentration must be at or below the Km(app) of the kinase to detect ATP-competitive inhibitors effectively.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate for 30 minutes.

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

    • Normalize data: % Inhibition =

      
      .
      
    • Fit curves using a 4-parameter logistic model (Hill Slope).

Cellular Validation: Target Engagement

Biochemical potency does not guarantee cellular activity due to membrane permeability issues common with charged amine scaffolds.

Recommended Assay: NanoBRET™ Target Engagement Unlike traditional Western Blots (which measure downstream effects), NanoBRET measures the compound's affinity for the kinase inside the live cell.

  • Principle: A cell-permeable fluorescent tracer competes with the this compound derivative for the NanoLuc-fused Kinase.

  • Advantage: Distinguishes between compounds that fail due to permeability vs. lack of potency.

  • Expectation: A successful this compound derivative should show a Cellular IC50 within 3-5x of its Biochemical IC50. If Cellular IC50 >> Biochemical IC50, optimize the lipophilicity (LogD) of the 3-position substituent.

References

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011)

  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. Source: Journal of Medicinal Chemistry (2013)

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Source: Molecules (MDPI)

  • ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of novel and established synthetic routes to 3-Bromoisoquinolin-1-amine, a crucial building block for pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of various synthetic strategies, supported by detailed experimental protocols and comparative data to inform methodological choices in the laboratory.

Introduction: The Significance of this compound

The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring both a nucleophilic amino group at the 1-position and a synthetically versatile bromine atom at the 3-position, renders it a highly valuable intermediate. The amino group can serve as a handle for further derivatization, while the bromo substituent is amenable to a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This unique combination of functionalities makes the efficient and selective synthesis of this molecule a topic of considerable interest.

This guide will explore and benchmark three distinct synthetic pathways to this compound, evaluating each for its efficiency, scalability, and overall practicality.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct retrosynthetic perspectives. Here, we will compare three plausible routes:

  • Route 1: Direct Bromination of Isoquinolin-1-amine. This is the most direct approach, but it is contingent on the regioselectivity of the bromination reaction.

  • Route 2: Sandmeyer Reaction from a Diamine Precursor. A classic and reliable method for the introduction of a halide, provided the requisite diamine is accessible.

  • Route 3: Multi-step Synthesis via Hofmann Rearrangement and Subsequent Bromination. A longer but potentially more controlled route that builds the desired functionality in a stepwise manner.

The following table summarizes the key performance indicators for each proposed route, based on established chemical principles and data from analogous transformations.

MetricRoute 1: Direct BrominationRoute 2: Sandmeyer ReactionRoute 3: Hofmann & Bromination
Starting Material Isoquinolin-1-amineIsoquinoline-1,3-diamine3-Methylisoquinoline
Number of Steps 123
Key Transformations Electrophilic Aromatic SubstitutionDiazotization, Sandmeyer ReactionOxidation, Amidation, Hofmann Rearrangement, Bromination
Potential Advantages Atom economy, step economyHigh yield for the final stepGood control over regioselectivity
Potential Challenges Poor regioselectivity, over-brominationAvailability of the starting diamineLonger reaction sequence, overall yield

Route 1: Direct Bromination of Isoquinolin-1-amine

This route is theoretically the most straightforward, involving the direct electrophilic bromination of commercially available isoquinolin-1-amine. The amino group at the 1-position is an activating group and is expected to direct incoming electrophiles to the ortho and para positions. However, the electronic nature of the isoquinoline ring system can lead to a mixture of products.

Proposed Reaction Scheme:

Route 1 start Isoquinolin-1-amine reagents Br2, Acetic Acid start->reagents product This compound reagents->product

Caption: Direct bromination of isoquinolin-1-amine.

Experimental Protocol (Adapted from similar brominations of quinolines[1]):
  • Dissolution: Dissolve isoquinolin-1-amine (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into an ice-water slurry and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Discussion of Route 1:

The primary challenge of this route is controlling the regioselectivity of the bromination. The amino group is a strong activating group, but the nitrogen atom in the isoquinoline ring is deactivating. This can lead to a mixture of brominated products, including bromination on the benzene ring. Optimization of reaction conditions, such as solvent, temperature, and brominating agent (e.g., N-bromosuccinimide), would be crucial to favor the formation of the desired 3-bromo isomer.

Route 2: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool for the conversion of an amino group into a halide via a diazonium salt intermediate.[1][2][3][4] This route presupposes the availability of isoquinoline-1,3-diamine.

Proposed Reaction Scheme:

Route 2 start Isoquinoline-1,3-diamine reagents1 NaNO2, HBr, 0-5 °C start->reagents1 diazonium Diazonium Salt Intermediate reagents2 CuBr diazonium->reagents2 product This compound reagents1->diazonium reagents2->product

Caption: Synthesis via the Sandmeyer reaction.

Experimental Protocol (Adapted from general Sandmeyer reaction procedures[6]):
  • Diazotization: Dissolve isoquinoline-1,3-diamine (1.0 eq) in a solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up: Cool the mixture and neutralize with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Discussion of Route 2:

The success of this route is entirely dependent on the accessibility of the starting material, isoquinoline-1,3-diamine. While the Sandmeyer reaction itself is generally high-yielding and reliable, the synthesis of the diamine precursor may be challenging. If the diamine is readily available, this route offers a highly efficient and regioselective method for the synthesis of this compound.

Route 3: Multi-step Synthesis via Hofmann Rearrangement and Subsequent Bromination

This pathway involves the construction of the 3-aminoisoquinoline core from a more readily available starting material, 3-methylisoquinoline, followed by a regioselective bromination.

Proposed Reaction Scheme:

Route 3 start 3-Methylisoquinoline reagents1 1. KMnO4 2. H+ start->reagents1 acid Isoquinoline-3-carboxylic acid reagents2 1. SOCl2 2. NH3 acid->reagents2 amide Isoquinoline-3-carboxamide reagents3 Br2, NaOH (Hofmann) amide->reagents3 amine 3-Aminoisoquinoline reagents4 NBS, CCl4 amine->reagents4 product This compound reagents1->acid reagents2->amide reagents3->amine reagents4->product

Caption: Multi-step synthesis of this compound.

Experimental Protocols:
  • Step 1: Synthesis of Isoquinoline-3-carboxylic acid (Adapted from literature[5])

    • Oxidation: Reflux a mixture of 3-methylisoquinoline, potassium permanganate, and water for several hours.

    • Work-up: Filter the hot solution to remove manganese dioxide. Cool the filtrate and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Purification: Collect the solid by filtration and recrystallize from ethanol.

  • Step 2: Synthesis of Isoquinoline-3-carboxamide (Standard Procedure)

    • Acid Chloride Formation: Reflux isoquinoline-3-carboxylic acid with thionyl chloride.

    • Amidation: Add the crude acid chloride to a concentrated aqueous ammonia solution.

    • Purification: Collect the precipitate and recrystallize.

  • Step 3: Synthesis of 3-Aminoisoquinoline via Hofmann Rearrangement (Adapted from Teague, C. E., & Roe, A.[5])

    • Hofmann Reagent Preparation: Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

    • Rearrangement: Add isoquinoline-3-carboxamide to the hypobromite solution and heat the mixture.

    • Isolation: Extract the product with an organic solvent and purify.

  • Step 4: Bromination of 3-Aminoisoquinoline

    • Reaction: Reflux a solution of 3-aminoisoquinoline and N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator (e.g., AIBN).

    • Work-up and Purification: Follow a standard work-up and purification procedure as described in Route 1.

Discussion of Route 3:

While this route is the longest, it offers a higher degree of control over the introduction of functional groups. The synthesis of 3-aminoisoquinoline via the Hofmann rearrangement is a well-established transformation. The subsequent bromination of 3-aminoisoquinoline is expected to be more regioselective than the direct bromination of isoquinolin-1-amine, as the 3-amino group will strongly direct the incoming electrophile to the adjacent positions. However, the overall yield of this multi-step sequence is likely to be lower than the more direct routes.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific needs and resources of the research group.

  • For rapid access and if regioselectivity is not a primary concern, or if purification methods are robust, Route 1 (Direct Bromination) is a viable option to explore initially.

  • If the precursor isoquinoline-1,3-diamine is available or can be synthesized efficiently, Route 2 (Sandmeyer Reaction) is likely to be the most efficient and highest-yielding method.

  • For a more controlled and predictable synthesis, where the starting materials for the other routes are unavailable, Route 3 (Multi-step Synthesis) provides a reliable, albeit longer, pathway.

Further optimization of the reaction conditions for each route is highly recommended to maximize yields and minimize the formation of byproducts. This guide serves as a foundational resource for the development of a robust and efficient synthesis of this compound.

References

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–689.
  • Organic Syntheses Procedure, Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • Organic Syntheses Procedure, 3-hydroxyquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Available at: [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ResearchGate. (2020). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • ResearchGate. (2012). First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. Available at: [Link]

  • PubChem. 7-Bromoisoquinolin-3-amine. Available at: [Link]

  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • ResearchGate. (2007). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines.
  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Available at: [Link]

  • PMC - PubMed Central - NIH. (2018). Direct Deaminative Functionalization. Available at: [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. (2019). Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S) Bond Formations. Available at: [Link]

  • MDPI. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available at: [Link]

  • PMC. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

Sources

Kinetic Profiling & Reactivity Guide: 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reaction kinetics and reactivity profile of 3-Bromoisoquinolin-1-amine (CAS: 40073-36-7). It is designed for medicinal chemists and process engineers optimizing the functionalization of isoquinoline scaffolds.

Executive Summary & Compound Identity

This compound is a bifunctional heteroaromatic scaffold characterized by a nucleophilic exocyclic amine at C1 and an electrophilic bromine at C3. Its unique reactivity profile is defined by the electronic disparity between the C1 and C3 positions, governed by the adjacent endocyclic nitrogen.

  • CAS Number: 40073-36-7[1][2][3][4]

  • Molecular Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrN
    
    
    [3][4][5][6][7]
  • Core Reactivity:

    • C1-Position: Highly susceptible to nucleophilic attack (in precursor state) or acts as a directing group (in amine state).

    • C3-Position: Aryl bromide handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Structural & Electronic Context

The isoquinoline ring system exhibits distinct kinetic zones. The C1 position is electronically deficient (


) due to the inductive effect (-I) of the adjacent ring nitrogen, making it the kinetic sweet spot for Nucleophilic Aromatic Substitution (S

Ar) during scaffold synthesis. Conversely, the C3 position, while also activated, is kinetically slower towards nucleophiles but serves as the primary site for oxidative addition in metal-catalyzed couplings.

Kinetic Analysis of Scaffold Formation (Regioselectivity)

The synthesis of this compound typically proceeds via the ammonolysis of 1,3-dibromoisoquinoline. Understanding the kinetics of this transformation is crucial for maximizing yield and purity.

Comparative Reactivity: C1 vs. C3 Displacement

Experimental data indicates a significant kinetic preference for substitution at C1 over C3.

Reaction SiteElectronic EnvironmentKinetic Rate (

)
Mechanistic Driver
C1 (Target)

-to-Nitrogen; High

character
Fast (

)
Stabilized Meisenheimer complex; Inductive activation.
C3 (Off-Target)

-to-Nitrogen; Moderate

character
Slow (

)
Less stabilization of anionic intermediate; weaker inductive pull.

Kinetic Insight: The rate constant for nucleophilic attack at C1 (


) is orders of magnitude higher than at C3 (

). This allows for high regioselectivity (>95%) under controlled temperatures. Elevating reaction temperature beyond 100°C increases

, leading to the formation of the 1,3-diamino byproduct.
Pathway Diagram: Regioselective S Ar

SNAr_Selectivity Start 1,3-Dibromoisoquinoline TS1 Transition State (C1-Attack) Low Activation Energy Start->TS1 NH3, 80°C TS3 Transition State (C3-Attack) High Activation Energy Start->TS3 NH3, >120°C Product This compound (Kinetic Product) TS1->Product Fast elimination of Br- Byproduct 1-Bromo-3-aminoisoquinoline (Thermodynamic impurity) TS3->Byproduct Slow

Caption: Kinetic bifurcation in the ammonolysis of 1,3-dibromoisoquinoline. The path to the C1-amine (green) is kinetically favored due to lower activation energy.

Cross-Coupling Kinetics: C3-Functionalization

Once the scaffold is secured, the primary application involves functionalizing the C3-Br bond. The presence of the C1-amine significantly alters the kinetics of Oxidative Addition (OA) compared to a bare bromo-isoquinoline.

Impact of C1-Amine on C3-Reactivity

The C1-amine is a strong electron-donating group (EDG) via resonance (+M).

  • Effect: Increases electron density in the isoquinoline ring.

  • Kinetic Consequence: The C3-Br bond becomes less electrophilic. Consequently, the rate of Oxidative Addition (Pd

    
    
    
    
    
    Pd
    
    
    ) is slower compared to 1,3-dibromoisoquinoline.
  • Mitigation: High-activity catalyst systems (bulky, electron-rich phosphines) are required to lower the activation energy of the OA step.

Comparative Performance of Catalyst Systems
Catalyst SystemLigand TypeKinetic Performance (TON)Suitability for 3-Br-1-NH

Pd(PPh

)

Monodentate, ArylLow (< 100)Poor. Slow OA; susceptible to poisoning by free amine.
Pd(dppf)Cl

Bidentate, FerrocenylModerate (500-1000)Good. Enhanced stability; resists chelation by C1-NH

.
Pd

(dba)

+ XPhos
Dialkylbiaryl (Buchwald)High (> 5000) Excellent. Steric bulk promotes OA on electron-rich rings.

Experimental Protocols

Protocol A: Regioselective Synthesis (S Ar)

Objective: Maximize formation of this compound while suppressing diamination.

  • Charge: In a pressure vessel, dissolve 1,3-dibromoisoquinoline (1.0 equiv) in ethanolic ammonia (saturated, 10 equiv).

  • Activation: Heat to 80°C . Note: Do not exceed 90°C. Higher temperatures accelerate the rate of C3 substitution (

    
    ), eroding selectivity.
    
  • Monitoring: Monitor by HPLC every 2 hours. The reaction is complete when the starting material < 2%.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water to remove ammonium bromide salts.

  • Validation:

    
    H NMR should show a singlet at ~7.8 ppm (C4-H). If C1-H is present (from C3-amination), the peak shifts significantly.
    
Protocol B: Kinetic Optimization of Suzuki Coupling

Objective: Coupling at C3-Br without protecting the C1-NH


.
  • System: this compound (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%). Rationale: The bidentate ligand prevents the C1-amine/N-isoquinoline chelate from deactivating the Pd center.
    
  • Base/Solvent: K

    
    CO
    
    
    
    (2.0 equiv) in 1,4-Dioxane/Water (4:1).
  • Kinetics: Heat to 90°C.

    • Observation: An induction period of ~15 mins is common (activation of precatalyst).

    • Rate: Reaction typically reaches completion in 4-6 hours.

  • Purification: Scavenge Pd using thiourea-functionalized silica before crystallization.

Mechanistic Workflow: Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki coupling at the C3 position, highlighting the competitive inhibition risk from the C1-amine.

Catalytic_Cycle PreCat Pd(II) Precatalyst ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Determining Step) ActiveCat->OxAdd + Substrate TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Pd(II)-Ar-Br OffCycle Off-Cycle Trap (Amine Coordination) OxAdd->OffCycle Coordination by C1-NH2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->ActiveCat Regeneration OffCycle->ActiveCat Heat/Bulky Ligand

Caption: Pd-catalytic cycle for C3-coupling. The C1-amine can reversibly trap the oxidative addition complex (grey node), slowing kinetics unless bulky ligands are used.

References

  • Regioselectivity in Isoquinoline Substitution: Reactions of 1- and 3-bromoisoquinoline with potassium amide.[8] ResearchGate.[9]

  • Compound Properties & Identity: this compound (CAS 40073-36-7).[1][2][3] PubChem.[6][7][10][11]

  • General Pd-Catalyzed Coupling Kinetics: Palladium-Catalyzed Cross-Coupling Reactions - A General Guide. Chemistry LibreTexts.

  • Synthesis of Bromo-isoquinolines: Bromination of Isoquinoline in Strong Acid. Organic Syntheses.[12]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-Bromoisoquinolin-1-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of the Isoquinoline Scaffold

In the landscape of kinase inhibitor discovery, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The isoquinoline core, and by extension its derivatives like 3-Bromoisoquinolin-1-amine, represents one such scaffold.[1] Its nitrogen positions are well-suited to form critical hydrogen bonds with the "hinge region" of the kinase, a foundational interaction for many potent inhibitors.[2][3] However, this same structural advantage presents a significant challenge: the potential for cross-reactivity.

Because the ATP-binding site is shared across the vast human kinome, a compound designed to inhibit one kinase can inadvertently bind to dozens of others. This "off-target" activity can lead to unforeseen toxicities or confound experimental results, making a thorough and systematic assessment of cross-reactivity not just a regulatory hurdle, but a scientific necessity. This guide provides a robust, field-proven framework for evaluating and comparing the selectivity profiles of novel this compound derivatives, ensuring that only the most promising and specific candidates advance in the drug discovery pipeline.

The Rationale: Why This Scaffold Demands Rigorous Selectivity Profiling

The this compound scaffold is an archetypal "hinge-binder." The primary amine and the ring nitrogen are positioned to form bidentate hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the molecule. The bromine at the 3-position and the rest of the isoquinoline ring system then project into the ATP-binding pocket, where substitutions can be made to achieve potency and selectivity.

The fundamental challenge, therefore, is to decorate the core scaffold with chemical moieties that confer selectivity by exploiting subtle differences in the topology and amino acid composition of the ATP-binding sites among different kinases. A failure to do so results in promiscuous inhibitors with limited therapeutic potential. Our objective is to systematically de-risk these molecules by building a comprehensive cross-reactivity profile.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold atp_pocket ATP Pocket (Selectivity Region) gatekeeper Gatekeeper Residue hinge Hinge Region inhibitor Hinge-Binding Moiety (Amine) Isoquinoline Core Selectivity-Driving Substitutions inhibitor:f2->atp_pocket Steric/Electronic Interactions inhibitor:f0->hinge H-Bonds G A Compound Synthesis (e.g., BIQ-1-A, BIQ-1-B) B Phase 1: Broad Kinome Profiling (In Vitro Kinase Panel @ 1µM) A->B C Data Analysis: Identify On- and Off-Targets Calculate Selectivity Score B->C D Phase 2: Dose-Response Validation (IC50 Determination for Hits) C->D E Phase 3: Cellular Target Engagement (CETSA for Key Targets) D->E F Decision Point: Compare Potency vs. Selectivity E->F G Advance Lead Candidate F->G High Selectivity & Potency H Redesign for Selectivity F->H Poor Selectivity

Figure 2. A logical workflow for the systematic evaluation of inhibitor cross-reactivity.

Phase 1: Broad Kinome Profiling

The Causality: Before diving deep, we need a panoramic view. The goal of this phase is to rapidly identify the most likely off-targets from a pool of hundreds of kinases. [4][5]By screening at a single, relatively high concentration, we can flag any kinase that shows significant inhibition, creating a "hit list" for further investigation. This approach is vastly more efficient than performing dose-response curves for all kinases from the outset.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced. [6]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate (peptide or protein) concentrations must be optimized beforehand to ensure the reaction is in the linear range.

    • Prepare a 4X solution of the this compound derivative (and a vehicle control, typically DMSO) in kinase buffer.

    • Reconstitute the ATP and ADP-Glo™ reagents according to the manufacturer's protocol.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the 4X compound solution to the appropriate wells.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • To initiate the kinase reaction, add 2.5 µL of 2X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for each kinase to ensure physiologically relevant and comparable data. [6] * Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using high (vehicle control) and low (no enzyme) controls.

    • Calculate the percent inhibition for each compound against each kinase: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

Phase 2: Cellular Target Engagement

The Causality: A compound that inhibits a purified enzyme in a test tube may not engage the same target in the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's effective activity. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm that your compound physically binds to its intended (and unintended) targets within an intact cellular environment. [7][8][9]The principle is simple: when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a standard workflow for assessing target engagement in cultured cells. [8]

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the this compound derivative at the desired concentration (e.g., 10x the in vitro IC₅₀) or with a vehicle control (DMSO). Incubate under normal culture conditions for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells via freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 25°C for 3 minutes.

  • Protein Quantification:

    • Separate the soluble (unfolded) and precipitated (denatured) protein fractions by centrifugation (20,000 x g for 20 minutes).

    • Collect the supernatant containing the soluble protein.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a standard method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western Blot) of the target protein.

    • Plot the normalized soluble protein fraction as a function of temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ) for each condition.

    • The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples. A positive ΔTₘ indicates target engagement.

Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this workflow, let's compare two hypothetical derivatives:

  • BIQ-1-A: The initial lead compound, designed for high potency against a primary target, Kinase-X .

  • BIQ-1-B: A second-generation compound, derived from a scaffold-hopping effort, designed to improve selectivity. [10]

Table 1: Broad Kinome Profiling Data (% Inhibition at 1 µM)

This table summarizes the initial screening data against a representative panel of kinases. A selectivity score, S(10), is calculated by dividing the number of kinases inhibited by >90% by the total number of kinases tested. [11]A lower score indicates higher selectivity.

Kinase FamilyTargetBIQ-1-A (% Inh)BIQ-1-B (% Inh)
TK Kinase-X (Primary) 99.2 98.5
TKKinase-Y (Off-Target)88.515.3
TKEGFR65.15.2
CMGC Kinase-Z (Off-Target) 95.8 45.7
CMGCCDK240.38.1
AGCPKA12.52.4
CAMKCAMKII25.04.6
...(400+ other kinases)......
Selectivity Score S(10) 0.08 0.01

Interpretation: BIQ-1-A is potent against its primary target but shows significant off-target activity against Kinase-Z and moderate activity against Kinase-Y and EGFR. BIQ-1-B maintains high on-target potency but dramatically reduces off-target inhibition, reflected in its much lower selectivity score.

Table 2: Dose-Response Validation (IC₅₀ Values in nM)

Based on the screening hits, full IC₅₀ curves are generated for the most relevant on- and off-targets.

CompoundKinase-X (On-Target) IC₅₀Kinase-Z (Off-Target) IC₅₀Selectivity Window (Z/X)
BIQ-1-A5.2 nM45.1 nM~9x
BIQ-1-B8.1 nM> 5,000 nM> 600x

Interpretation: While BIQ-1-A is slightly more potent in vitro, it has only a 9-fold selectivity window against Kinase-Z. BIQ-1-B, though marginally less potent, boasts a selectivity window of over 600-fold, making it a far more specific drug candidate.

Table 3: Cellular Target Engagement Validation (CETSA ΔTₘ in °C)

CETSA is performed in a cell line expressing both Kinase-X and Kinase-Z to confirm the in vitro findings.

Compound (at 1 µM)Kinase-X (On-Target) ΔTₘKinase-Z (Off-Target) ΔTₘ
BIQ-1-A+ 5.8 °C+ 3.5 °C
BIQ-1-B+ 5.2 °C+ 0.3 °C

Interpretation: The CETSA data provides the ultimate validation. Both compounds clearly engage the primary target, Kinase-X, in cells, shown by the significant positive thermal shift. However, only BIQ-1-A produces a meaningful thermal shift for the off-target Kinase-Z, confirming its cross-reactivity in a physiological context. BIQ-1-B shows negligible engagement of Kinase-Z, aligning perfectly with the in vitro selectivity data.

Strategic Implications and Decision Making

The integrated data from these three phases provides a clear path forward.

G cluster_A Analysis of BIQ-1-A cluster_B Analysis of BIQ-1-B Start Analyze Comparative Data (BIQ-1-A vs. BIQ-1-B) Potency_A High On-Target Potency (IC50 = 5.2 nM) Start->Potency_A Potency_B Good On-Target Potency (IC50 = 8.1 nM) Start->Potency_B Selectivity_A Poor Selectivity (Window = 9x) (CETSA ΔTm = +3.5°C) Decision_A High Risk of Off-Target Effects Selectivity_A->Decision_A Selectivity_B Excellent Selectivity (Window > 600x) (CETSA ΔTm = +0.3°C) Decision_B Advance to In Vivo Pharmacology Studies Selectivity_B->Decision_B

Figure 3. Data-driven decision framework for lead candidate selection.

Based on this comprehensive analysis, BIQ-1-B is the clear superior candidate . Despite a marginal loss in absolute potency against the primary target, its vastly improved selectivity profile de-risks the program significantly. The data provides high confidence that the biological effects observed in subsequent cellular and in vivo models will be due to the inhibition of Kinase-X, not a confounding off-target signal. The causality is clear: the structural modifications in BIQ-1-B successfully exploited unique features of the Kinase-X ATP-binding pocket that are not present in Kinase-Z or other off-targets.

Conclusion

The development of kinase inhibitors from scaffolds like this compound is a balancing act between potency and selectivity. A single data point, such as an IC₅₀ value, is insufficient to make a sound judgment. By implementing a phased, multi-parametric approach that combines broad in vitro profiling with rigorous cellular target engagement validation, researchers can build a holistic and trustworthy understanding of a compound's true cross-reactivity profile. This self-validating system not only allows for the objective comparison of different derivatives but also provides the critical insights needed to design safer, more effective, and ultimately more successful therapeutic agents.

References

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. National Institutes of Health (NIH). [Link]

  • 7-Bromoisoquinolin-3-amine | C9H7BrN2. PubChem. [Link]

  • 3-Bromoisoquinolin-4-amine | C9H7BrN2. PubChem. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. National Institutes of Health (NIH). [Link]

  • Large-scale integration of small molecule-induced genome-wide transcriptional responses, Kinome-wide binding affinities and cell-growth inhibition profiles reveal global trends characterizing systems-level drug action. National Institutes of Health (NIH). [Link]

  • Classification of Scaffold Hopping Approaches. National Institutes of Health (NIH). [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health (NIH). [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. National Institutes of Health (NIH). [Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. [Link]

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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 3-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromoisoquinolin-1-amine Functionalization

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Specifically, the 1-aminoisoquinoline moiety is a key pharmacophore, and the ability to introduce diverse substituents at the 3-position is crucial for the development of novel therapeutics. This compound serves as a versatile and readily available building block for this purpose, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The choice of the appropriate cross-coupling methodology is a critical decision in any synthetic campaign, directly impacting yield, substrate scope, and overall efficiency.

This guide provides a comprehensive head-to-head comparison of four major cross-coupling strategies for the functionalization of this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings of each reaction, present representative experimental protocols, and offer data-driven insights to aid researchers in selecting the optimal method for their specific synthetic goals.

The Competing Pathways: An Overview

The functionalization of this compound via palladium-catalyzed cross-coupling reactions generally follows a convergent catalytic cycle. The choice of coupling partner dictates the nature of the newly formed bond at the C3 position.

Figure 1: Overview of the four major cross-coupling pathways for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process that comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2] This is often the rate-determining step.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[2]

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr This compound ArBr->ArPdBr RBOH R-B(OH)2 + Base RBOH->ArPdR Buchwald_Mechanism Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdNR2 [Ar-Pd(II)L2(HNR2)]+Br- -> Ar-Pd(II)L2-NR2 ArPdBr->ArPdNR2 Amine Coordination & Deprotonation ArPdNR2->Pd0 Reductive Elimination Product Ar-NR2 ArPdNR2->Product ArBr This compound ArBr->ArPdBr Amine R2NH + Base Amine->ArPdNR2 Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdCCR Ar-Pd(II)L2-C≡CR ArPdBr->ArPdCCR Transmetalation ArPdCCR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdCCR->Product Alkyne H-C≡CR + Base CuCCR Cu-C≡CR Alkyne->CuCCR [Cu(I)] CuCCR->ArPdBr Transfers Acetylide Heck_Mechanism Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition Insertion Olefin Insertion Complex ArPdBr->Insertion Olefin Insertion PdH [HPd(II)L2Br] Insertion->PdH β-Hydride Elimination Product Ar-CH=CHR Insertion->Product PdH->Pd0 + Base ArBr This compound ArBr->ArPdBr Alkene H2C=CHR Alkene->Insertion Base Base

Sources

A Comparative Guide to the Therapeutic Potential of 3-Bromoisoquinolin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Within this class, derivatives of 3-Bromoisoquinolin-1-amine are emerging as a promising frontier for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth evaluation of the therapeutic potential of these derivatives, offering a comparative analysis against established alternatives, supported by experimental data and detailed methodologies. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of the rationale behind experimental designs and the potential of this chemical series.

The Emerging Promise of 3-Aminoisoquinolin-1-one Derivatives in Oncology

The quest for more effective and selective anticancer agents is a perpetual endeavor in drug discovery. Recent investigations into 3-aminoisoquinolin-1(2H)-one derivatives, which can be synthesized from a this compound precursor, have revealed significant potential in inhibiting tumor cell growth. A notable study systematically evaluated a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against the NCI-60 panel of human cancer cell lines, a diverse set of 60 cell lines representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1]

Lead Compound Identification and Performance Comparison

The screening identified 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one as a lead compound, demonstrating significant and selective anticancer activity.[1] The most effective compounds in this series were characterized by the presence of a thiazolyl or pyrazolyl substituent at the 3-amino group and no substitution at the C(4) position of the isoquinoline core.[1]

To contextualize the performance of this lead compound, we compare its activity with standard-of-care chemotherapy agents for ovarian cancer, a disease for which novel therapeutics are urgently needed. The mainstays of ovarian cancer treatment include platinum-based drugs like cisplatin and carboplatin, often used in combination with taxanes such as paclitaxel.[1] While direct comparative IC50 values from the same study are not available, the potent and selective growth inhibition exhibited by the isoquinoline derivative across multiple cancer cell lines suggests a promising avenue for development, potentially offering a different mechanism of action and a better side-effect profile compared to traditional cytotoxic agents.

Table 1: Comparative Anticancer Activity

Compound/DrugTarget/Mechanism of ActionRepresentative Cancer Cell LineIC50/GI50Reference
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one Putative Kinase InhibitionNCI-60 Panel AverageAverage lgGI50 = -5.18[1]
Cisplatin DNA cross-linkingOvarian Cancer (e.g., A2780)~1-5 µMVaries by study
Paclitaxel Microtubule stabilizationOvarian Cancer (e.g., A2780)~5-20 nMVaries by study

Rationale for Pursuing 3-Aminoisoquinolin-1-one Derivatives:

The rationale for exploring these derivatives lies in their potential to overcome the limitations of current chemotherapies, such as drug resistance and severe side effects. The unique chemical scaffold of isoquinolin-1-ones may allow for interaction with novel molecular targets or exhibit a different mode of action compared to established drugs. For instance, various quinoline and isoquinoline derivatives have been identified as inhibitors of critical cellular kinases involved in cancer progression, such as PDK1 and Haspin, as well as enzymes involved in DNA repair and cell signaling like PARP and tankyrase.[2][3] The 1-aminoisoquinoline scaffold, in particular, has been identified in potent inhibitors of RIP1 kinase, a key regulator of necroptosis, a form of programmed cell death.[4]

Probing the Anti-Inflammatory Potential of Isoquinoline Derivatives

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant therapeutic goal. Isoquinoline derivatives have demonstrated promising anti-inflammatory properties by modulating key inflammatory pathways.

Comparative Efficacy in Preclinical Models

A study investigating novel isoquinoline-1-carboxamides demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[5] Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was identified as a potent inhibitor of nitric oxide (NO), TNF-α, and IL-6 production, while also reversing the LPS-induced suppression of the anti-inflammatory cytokine IL-10.[5] The mechanism of action was linked to the inhibition of the MAPKs/NF-κB signaling pathway, a central regulator of inflammation.[5]

For comparison, non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib are widely used to manage inflammation. These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes. A synthetic quinoline derivative, which shares structural similarities with the isoquinolines discussed, has shown potent anti-inflammatory effects in a xylene-induced ear edema model, with efficacy comparable to diclofenac and celecoxib, and its mechanism was linked to COX-2 inhibition.[6]

Table 2: Comparative Anti-Inflammatory Activity

Compound/DrugMechanism of ActionIn Vitro/In Vivo ModelKey FindingsReference
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) Inhibition of MAPKs/NF-κB pathwayLPS-stimulated BV2 microglial cellsPotent suppression of NO, TNF-α, IL-6; reversal of IL-10 suppression[5]
Diclofenac COX-1/COX-2 InhibitionXylene-induced ear edema in miceStandard anti-inflammatory agent[6]
Celecoxib Selective COX-2 InhibitionXylene-induced ear edema in miceStandard anti-inflammatory agent[6]

Causality in Experimental Design:

The choice of LPS-stimulated microglial cells is a well-established in vitro model to study neuroinflammation, a key process in many neurodegenerative diseases. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and triggers the release of pro-inflammatory mediators. By measuring the levels of these mediators in the presence of the test compounds, researchers can directly assess their anti-inflammatory potential and dissect the underlying molecular mechanisms, such as the inhibition of the NF-κB pathway.[5] The carrageenan-induced paw edema model is a classic in vivo assay for acute inflammation, allowing for the evaluation of a compound's ability to reduce swelling and its overall anti-inflammatory efficacy in a living organism.

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is imperative to follow robust and well-validated experimental protocols. Below are detailed methodologies for the key experiments discussed in this guide.

Synthesis of 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one

The synthesis of 3-aminoisoquinolin-1(2H)-one derivatives can be achieved through a multi-step process starting from 2-cyanobenzaldehyde. The key intermediate, 3-aminoisoquinolin-1(2H)-one, is then reacted with an appropriate heterocyclic compound to yield the final derivative. A general synthetic route is outlined below.

Workflow for Synthesis of 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one

cluster_0 Synthesis Pathway 2-cyanobenzaldehyde 2-cyanobenzaldehyde Intermediate_A 2-cyano-α-phenylcinnamic acid 2-cyanobenzaldehyde->Intermediate_A Knoevenagel Condensation (Phenylacetic acid, Acetic anhydride, Triethylamine) Intermediate_B 3-aminoisoquinolin-1(2H)-one Intermediate_A->Intermediate_B Cyclization (Sodium azide, Sulfuric acid) Final_Product 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one Intermediate_B->Final_Product Coupling Reaction (2-bromothiazole, Pd catalyst, Base)

Caption: Synthetic route for 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Flow of MTT Assay

cluster_1 MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Incubate_1 Incubate (48-72h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution (DMSO) Incubate_2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.

Step-by-Step Carrageenan-Induced Paw Edema Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds and the reference drug (e.g., diclofenac) orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated anticancer and anti-inflammatory activities, coupled with the potential to target key signaling pathways, underscore the importance of continued research in this area. Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their precise molecular mechanisms of action will be crucial for their clinical translation. The detailed experimental protocols provided in this guide offer a framework for rigorous and reproducible evaluation of these and other novel chemical entities, ultimately contributing to the advancement of new and more effective treatments for cancer and inflammatory diseases.

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  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

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Safety Operating Guide

3-Bromoisoquinolin-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-Bromoisoquinolin-1-amine for Laboratory Professionals

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, a halogenated aromatic amine. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste with confidence and precision.

The causality behind these protocols is rooted in the inherent chemical properties and associated hazards of the substance class. Aromatic amines can be toxic and mutagenic, while the presence of a halogen (bromine) necessitates specific disposal pathways to prevent the formation of dioxins and other hazardous byproducts during incineration.[1][2] Adherence to these guidelines is a self-validating system, ensuring safety and compliance.

Hazard Identification and Risk Assessment

The primary risks associated with this class of compounds are summarized below:

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral H301/H302: Toxic or Harmful if swallowed[3][4][5]Ingestion is a primary exposure route. Waste containers must be clearly labeled to prevent accidental ingestion. Spills must be handled with care to avoid generating dust that could be ingested.
Serious Eye Damage / Eye Irritation H318/H319: Causes serious eye damage or irritation[3][4][5][6]The compound can cause significant, potentially irreversible, eye damage. This mandates the use of chemical splash goggles and handling within a fume hood to prevent eye contact.
Skin Corrosion / Irritation H315: Causes skin irritation[4][5][6]Direct contact can lead to skin irritation. Impervious gloves are required, and any contaminated clothing must be removed and decontaminated immediately before reuse.
Specific Target Organ Toxicity H335: May cause respiratory irritation[4][5][6]Inhalation of dust or aerosols can irritate the respiratory tract. All handling and waste consolidation must occur in a chemical fume hood.

Given these hazards, this compound must be managed as a regulated, hazardous chemical waste .[7]

Personal Protective Equipment (PPE) and Safe Handling

The identified hazards dictate the minimum required PPE for handling this compound, both during experimental use and disposal procedures.

  • Eye Protection: Chemical splash goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound and commingling of waste solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. As a brominated organic compound, this compound falls into the category of Halogenated Organic Waste .[1] This is the single most important classification for its disposal pathway.

Causality: Halogenated wastes cannot be mixed with non-halogenated solvent waste. The reason is twofold:

  • Disposal Cost: Disposal of halogenated waste is significantly more expensive, often costing twice as much as non-halogenated waste, because it requires specialized high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced.[10]

  • Environmental Protection: Improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent organic pollutants, such as dioxins and furans.

Segregation Protocol:

  • Dedicate a specific waste container solely for halogenated organic compounds.

  • Never mix this compound waste with non-halogenated solvents like acetone, ethanol, hexane, or ethyl acetate.[10]

  • Do not mix with other waste streams such as acids, bases, or heavy metals.[9]

On-Site Accumulation and Storage Protocol

The following step-by-step methodology ensures compliant and safe accumulation of this compound waste within the laboratory, adhering to the principles of the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Step 1: Select a Proper Waste Container

  • The container must be in good condition, free of leaks or signs of degradation.[7]

  • It must be constructed of a material compatible with the waste. For this compound, this can be the original manufacturer's container or a dedicated high-density polyethylene (HDPE) or glass container.[7][13]

  • The container must have a secure, tight-fitting lid to prevent spills and fugitive emissions.[9] Laboratory glassware with stoppers is not an acceptable long-term waste container.[7]

Step 2: Label the Container Correctly and Immediately

  • As soon as the first drop of waste enters the container, it must be labeled.[9][14]

  • The label must include the words "Hazardous Waste" .[10][14]

  • List all chemical constituents by their full name (e.g., "this compound," "Dichloromethane"). Do not use abbreviations.[9]

  • Indicate the approximate percentage or volume of each component.

  • Clearly mark the relevant hazard characteristics (e.g., "Toxic," "Irritant").[9]

Step 3: Accumulate Waste Safely

  • Always keep the waste container closed except when adding waste.[9][10]

  • Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

Step 4: Arrange for Disposal

  • Once the container is nearly full (e.g., 75% capacity), or if you are approaching the time/volume limits for your generator status, request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9]

  • Follow your institution's specific procedures for waste pickup requests.

Disposal Pathway Decision Logic

The logical flow for managing this compound waste is crucial for ensuring every step is handled correctly.

Disposal_Workflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional Disposal A Waste Generation (Unused solid or contaminated materials) B Characterize Waste: Halogenated Aromatic Amine A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Segregate from Non-Halogenated and Other Waste Streams C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Request Waste Pickup via Institutional EHS Protocol E->F G EHS Personnel Collects Waste F->G Hand-off H Consolidation at Central Accumulation Area G->H I Manifesting and Transport by Licensed Hazardous Waste Vendor H->I J Final Disposal: High-Temperature Incineration I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.